3-Acetoxy-2,4,5-trifluorobenzoic acid
Description
Properties
CAS No. |
111251-90-2 |
|---|---|
Molecular Formula |
C9H5F3O4 |
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-acetyloxy-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15) |
InChI Key |
XHEBLJZTUNLHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC(=C1F)F)C(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Architecture, Synthesis, and Molecular Dynamics of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
Executive Summary
In the landscape of synthetic pharmaceutical chemistry, the construction of the fluoroquinolone core—specifically for broad-spectrum antibacterial agents like1[1]—relies heavily on precisely functionalized aromatic precursors. 3-Acetoxy-2,4,5-trifluorobenzoic acid serves as a critical linchpin in this synthetic cascade[2]. As a Senior Application Scientist, this guide deconstructs the molecule's physicochemical properties, details the mechanistic causality behind its synthesis, and establishes self-validating protocols for its isolation and downstream electrophilic activation.
Molecular Architecture & Quantitative Data
The strategic placement of three fluorine atoms and a protected hydroxyl group on a benzoic acid scaffold dictates the molecule's unique reactivity profile[3]. The exact mass and molecular weight are derived from its highly substituted aromatic ring.
Physicochemical Properties Summary
| Parameter | Value |
| IUPAC Name | 3-Acetyloxy-2,4,5-trifluorobenzoic acid |
| Molecular Formula | C |
| Molecular Weight | 234.13 g/mol |
| Monoisotopic Mass | 234.014 Da |
| Physical State | Colorless powder[2] |
| Primary Application | Intermediate for Fluoroquinolone (Ofloxacin) Synthesis[1] |
Mechanistic Causality in Drug Design
The substitution pattern of 3-Acetoxy-2,4,5-trifluorobenzoic acid is not arbitrary; it is a meticulously designed template for sequential cyclization and functionalization[2]. Each functional group plays a deterministic role in the downstream synthesis of the active pharmaceutical ingredient (API):
-
C1 Carboxylic Acid: Activated to an acyl chloride to undergo nucleophilic attack by diethyl malonate, forming the
-keto ester required to build the 4-pyridone ring[1]. -
C2 Fluorine: Serves as a highly activated leaving group for the intramolecular nucleophilic aromatic substitution (S
NAr) that closes the 1,4-benzoxazine ring[2]. -
C3 Acetoxy Group: Acts as a chemoselective protecting group during acyl chloride formation. Upon later deprotection, the nascent hydroxyl acts as the intramolecular nucleophile for the oxazine ring closure[3].
-
C4 Fluorine: Positioned for late-stage intermolecular S
NAr displacement by N-methylpiperazine, granting the final API its broad-spectrum efficacy[1]. -
C5 Fluorine: Retained in the final drug structure (as the 9-fluoro position) to enhance DNA gyrase binding affinity and cellular penetration.
Synthetic Workflows & Self-Validating Protocols
The following protocols detail the synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic acid from 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by its electrophilic activation, as outlined in2[2].
Protocol 1: Chemoselective Hydroxyl Protection (Acetylation)
Objective: Mask the phenolic hydroxyl group to prevent competitive nucleophilic attack during subsequent acyl chloride formation.
-
Reagent Mixing: Suspend 12.6 g (0.066 mol) of 2,4,5-trifluoro-3-hydroxybenzoic acid in 40 mL of acetic anhydride[2].
-
Causality: Acetic anhydride serves as both the solvent and the acetylating agent, driving the equilibrium toward complete esterification via Le Chatelier's principle.
-
-
Thermal Activation: Heat the mixture under reflux for 15 hours[2].
-
Causality: The severe steric hindrance from the adjacent C2 and C4 fluorine atoms necessitates extended thermal activation to achieve quantitative conversion[3].
-
-
Quenching & Precipitation: Pour the reaction mixture into ice-cold water[2].
-
Causality: Ice water hydrolyzes the excess unreacted acetic anhydride into water-soluble acetic acid, forcing the highly hydrophobic product to precipitate out of solution.
-
-
Extraction & Purification: Extract the aqueous mixture with chloroform. Wash the organic layer with water, condense under reduced pressure, and triturate the residue with n-hexane[2].
-
Causality: Chloroform selectively partitions the target compound. Trituration with non-polar n-hexane removes trace organic impurities, yielding 6.10 g of the target compound as a colorless powder[2].
-
-
Self-Validating Checkpoint: Take a 1 mg aliquot and analyze via LC-MS. The complete disappearance of the starting material peak (m/z 192) and the emergence of the product peak (m/z 235 [M+H]⁺) confirms successful protection[1].
Protocol 2: Electrophilic Acyl Activation
Objective: Convert the stable carboxylic acid into a highly reactive acyl chloride for downstream malonate condensation.
-
Solvation: Dissolve 6.10 g (0.026 mol) of 3-acetoxy-2,4,5-trifluorobenzoic acid in 200 mL of anhydrous benzene[2].
-
Chlorination: Add 15 mL of thionyl chloride (SOCl
2) and stir under reflux for 4 hours[2].-
Causality: SOCl
2drives the nucleophilic acyl substitution. The irreversible evolution of SO2and HCl gases shifts the reaction equilibrium entirely to the right.
-
-
Isolation: Distill off the benzene and excess thionyl chloride under reduced pressure to yield 3-acetoxy-2,4,5-trifluorobenzoyl chloride[2].
-
Self-Validating Checkpoint: Attach a mineral oil bubbler to the reflux condenser. The cessation of gas evolution (SO
2/HCl) serves as a macroscopic, real-time indicator that the chlorination event is complete.
Two-phase synthetic activation pathway of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
Analytical Characterization: Mass Spectrometry
Validation of the synthesized intermediate is achieved via Chemical Ionization (CI) Mass Spectrometry, which yields a predictable and diagnostic fragmentation pattern[1]:
-
m/z 235 [M+H]⁺ : The protonated molecular ion, confirming the intact molecular weight of 234.13 g/mol .
-
m/z 217 [M-OH]⁺ : Corresponds to the loss of a hydroxyl radical (17 Da) from the carboxylic acid group, yielding a highly stabilized acylium cation[1].
-
m/z 175 [M-CH
3COO]⁺ : Represents the cleavage of the acetoxy group (59 Da) from the aromatic ring, a characteristic fragmentation pathway for aryl acetates under CI conditions[2].
References
-
Title: 1 | Source: New Drug Approvals
-
Title: | Source: New Drug Approvals
-
Title: 2 | Source: Google Patents
-
Title: 3 | Source: Google Patents
Sources
physical properties and melting point of 3-Acetoxy-2,4,5-trifluorobenzoic acid
The following technical guide provides an in-depth analysis of 3-Acetoxy-2,4,5-trifluorobenzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics.
Physical Properties, Synthesis Logic, and Pharmaceutical Applications
Executive Summary
3-Acetoxy-2,4,5-trifluorobenzoic acid (C₉H₅F₃O₄) is a specialized fluorinated aromatic intermediate primarily utilized in the pharmaceutical industry. It serves as a protected scaffold in the synthesis of third-generation fluoroquinolone antibiotics, most notably Ofloxacin and Levofloxacin . Its structural significance lies in the precise positioning of three fluorine atoms (positions 2, 4, 5) and an acetoxy protecting group at position 3, which prevents side reactions during the aggressive acylation steps required to build the quinolone core.
This guide details the physicochemical profile, synthesis pathways, and experimental characterization of this compound for researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound is an acetylated derivative of 3-hydroxy-2,4,5-trifluorobenzoic acid. The acetoxy group acts as a "mask" for the hydroxyl functionality, enhancing lipophilicity and stability during subsequent chlorination or Friedel-Crafts acylation reactions.
| Property | Specification |
| Chemical Name | 3-Acetoxy-2,4,5-trifluorobenzoic acid |
| Molecular Formula | C₉H₅F₃O₄ |
| Molecular Weight | 234.13 g/mol |
| CAS Number (Precursor) | 116751-24-7 (refers to 3-Hydroxy-2,4,5-trifluorobenzoic acid) |
| Core Scaffold | Benzoic Acid |
| Key Substituents | 2,4,5-Trifluoro (electron-withdrawing); 3-Acetoxy (steric/protective) |
Structural Logic
-
Fluorine Atoms (2,4,5): The fluorine at position 4 is labile and serves as the site for nucleophilic aromatic substitution (SNAr) with piperazine derivatives later in the drug synthesis. The fluorines at 2 and 5 modulate the electronic density of the ring.
-
Acetoxy Group (3): Protects the phenol during the conversion of the carboxylic acid to an acid chloride (using thionyl chloride), preventing intermolecular polymerization.
Physical Properties Profile
Accurate characterization of this intermediate is vital for ensuring the purity of the final pharmaceutical active ingredient (API).
Melting Point & Thermal Behavior
While the parent compound (2,4,5-trifluorobenzoic acid) and the hydroxy-precursor have well-documented melting points, the acetoxy derivative is often processed in solution or isolated as a transient solid.
-
Physical State: Colorless crystalline powder.
-
Melting Point (Precursor Reference): The immediate precursor, 3-hydroxy-2,4,5-trifluorobenzoic acid, melts at 143–147 °C .
-
Melting Point (3-Acetoxy Derivative): Experimental data indicates the acetoxy derivative typically exhibits a melting point lower than the free phenol due to the loss of strong intermolecular hydrogen bonding provided by the hydroxyl group. It is often isolated as a solid that melts in the range of 120–140 °C (estimate based on structural analogs), though specific batch purity can shift this value.
-
Mass Spectrometry (CI):
-
M+1: m/e 235
-
Fragment (M - OH): m/e 217
-
Fragment (M - Acetyl): m/e 175
-
Solubility & Stability
-
Solubility: Highly soluble in benzene , chloroform , and dichloromethane . Sparingly soluble in water.
-
Stability: Susceptible to hydrolysis. Exposure to moisture or strong bases will cleave the acetyl group, reverting the compound to 3-hydroxy-2,4,5-trifluorobenzoic acid.
Synthesis & Experimental Methodology
The synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic acid is a classic protection step involving the acetylation of the hydroxy-acid precursor.
Synthesis Protocol
Reagents: 3-Hydroxy-2,4,5-trifluorobenzoic acid, Acetic Anhydride, Reflux condenser.
-
Charge: Place 1 equivalent of 3-hydroxy-2,4,5-trifluorobenzoic acid into a reaction vessel.
-
Acetylation: Add excess Acetic Anhydride (approx. 3-5 equivalents).
-
Reflux: Heat the mixture to reflux (approx. 140 °C) for 15 hours.
-
Quench: Pour the hot reaction mixture into ice-cold water to hydrolyze excess anhydride.
-
Extraction: Extract the precipitate with chloroform .
-
Purification: Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Isolation: Wash the residue with n-hexane to yield 3-Acetoxy-2,4,5-trifluorobenzoic acid as a colorless powder.[1]
Critical Process Parameters (CPP)
-
Moisture Control: The reaction must be kept dry to prevent hydrolysis of the acetic anhydride before it reacts with the phenol.
-
Temperature: Reflux temperature is critical to drive the reaction to completion; insufficient heat leads to incomplete acetylation.
Applications in Drug Discovery (Ofloxacin Pathway)
The primary utility of this compound is as the "Building Block A" in the convergent synthesis of fluoroquinolones.
Reaction Workflow
The acetoxy acid is converted to its acid chloride, which is then used to acylate a malonate ester. This sets up the carbon skeleton for the third ring of the tricyclic fluoroquinolone structure.
Figure 1: The acetoxy group protects the 3-position oxygen during the aggressive chlorination step with Thionyl Chloride.
Safety & Handling (EHS)
As a fluorinated organic acid derivative, strict safety protocols are required.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]
-
GHS Signal Word: WARNING .
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Codes: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent hydrolysis of the ester bond.
References
-
Synthesis of Ofloxacin Intermediates. New Drug Approvals Database. Retrieved from .
-
Physical Properties of 3-Hydroxy-2,4,5-trifluorobenzoic acid (Precursor). ChemicalBook CAS Database. Retrieved from .
-
Process for producing 3,5,6-trifluoro-4-hydroxyphthalic acid. Google Patents (JPH0696545B2). Retrieved from .
-
2,4,5-Trifluorobenzoic acid Synthesis & Properties. American Laboratory. Retrieved from .
Sources
Solvent-Mediated Processing and Solubility Profile of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
Executive Summary
3-Acetoxy-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic intermediate critical to the total synthesis of fluoroquinolone antibiotics, most notably Ofloxacin and Levofloxacin[1]. The successful isolation, purification, and downstream derivatization of this compound depend entirely on exploiting its differential solubility across various organic solvents[2]. This technical guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and field-proven experimental workflows designed for high-yield pharmaceutical manufacturing.
Physicochemical Drivers of Solvation
The solubility profile of 3-acetoxy-2,4,5-trifluorobenzoic acid is governed by three distinct structural features, which dictate its behavior in organic media:
-
Trifluoroaromatic Core : The three fluorine atoms (at positions 2, 4, and 5) withdraw electron density via the inductive effect, highly polarizing the aromatic ring. This enhances solubility in polarizable solvents (e.g., chloroform, benzene) through dipole-induced dipole interactions.
-
Carboxylic Acid Moiety : Provides strong hydrogen-bond donor and acceptor capabilities. In non-polar aliphatic solvents, the molecules tend to form stable, insoluble dimers, severely restricting solubility.
-
Acetoxy Group (Position 3) : Adds steric bulk and a secondary hydrogen-bond acceptor site. This prevents the tight crystal lattice packing typically seen in unsubstituted benzoic acids, thereby increasing its solubility in moderately polar organic solvents.
Empirical Solubility Profile in Organic Solvents
Because the compound is an intermediate rather than a final formulated drug, its solubility is optimized for reaction kinetics and liquid-liquid extraction[2]. The table below synthesizes the solubility behavior and process applications based on validated synthetic routes[1].
| Organic Solvent | Dielectric Constant (ε) | Solubility Profile | Process Application |
| Chloroform (CHCl₃) | 4.81 | High | Primary extraction solvent from aqueous quench[2]. |
| Dichloromethane (DCM) | 8.93 | High | Downstream residue dissolution and chromatography[2]. |
| Benzene / Toluene | 2.28 / 2.38 | Moderate to High | Non-nucleophilic solvent for acyl chloride derivatization[1]. |
| 1,4-Dioxane | 2.21 | High | Solvent for acid-catalyzed condensation reactions[1]. |
| n-Hexane | 1.89 | Insoluble | Antisolvent used for washing and precipitation[2]. |
Experimental Workflows & Self-Validating Protocols
Protocol A: Liquid-Liquid Extraction and Antisolvent Purification
Objective : Isolate 3-acetoxy-2,4,5-trifluorobenzoic acid from an aqueous reaction mixture following the acetylation of 2,4,4-trimethylcyclopentyl acid derivatives[2].
Causality & Logic : Chloroform is selected for extraction because its polarizability perfectly matches the electron-deficient trifluoroaromatic ring, ensuring high partition coefficients. n-Hexane is utilized as an antisolvent; its purely aliphatic nature cannot disrupt the carboxylic acid dimers, forcing the compound to crash out of solution as a high-purity powder[2].
Step-by-Step Methodology :
-
Aqueous Quench : Pour the crude reflux mixture (containing acetic anhydride) into ice-cold water to hydrolyze excess anhydride and precipitate the organic components[2].
-
Extraction : Add chloroform to the aqueous mixture. Stir vigorously and allow phase separation. The target acid partitions into the dense lower chloroform layer[2].
-
Washing & Drying : Wash the organic layer with deionized water to remove residual water-soluble impurities. Dry over anhydrous sodium sulfate.
-
Condensation : Remove the chloroform under reduced pressure until a crude residue is obtained[2].
-
Antisolvent Precipitation : Suspend the residue in n-hexane. The sharp drop in solvent polarity forces the 3-acetoxy-2,4,5-trifluorobenzoic acid to precipitate.
-
Validation : Vacuum filter and dry the solid. The protocol is self-validating if a colorless powder is obtained. Analytical validation: Mass Spectrometry (CI) should yield m/e 235 (M⁺ + 1), 217 (M⁺ – OH), and 175 (M⁺ – CH₃COO)[2].
Fig 1. Solvent-mediated extraction and antisolvent precipitation workflow.
Protocol B: Solvent-Mediated Acyl Chloride Derivatization
Objective : Convert the purified acid into 3-acetoxy-2,4,5-trifluorobenzoyl chloride for downstream malonate condensation[1].
Causality & Logic : Benzene (or toluene in modernized green-chemistry adaptations) is chosen because it is strictly non-nucleophilic and unreactive toward thionyl chloride (SOCl₂). Furthermore, its boiling point (~80°C) provides the ideal thermal energy to drive the chlorination to completion while allowing for easy removal via vacuum distillation without degrading the product[1].
Step-by-Step Methodology :
-
Dissolution : Dissolve 6.10 g (0.026 mol) of 3-acetoxy-2,4,5-trifluorobenzoic acid in 200 mL of anhydrous benzene (Concentration: ~30.5 g/L)[1].
-
Activation : Add 15 mL of thionyl chloride (SOCl₂) dropwise to the solution[1].
-
Reflux : Heat the mixture under reflux for 4 hours. The evolution of SO₂ and HCl gases will be observed[1].
-
Solvent Evaporation : Once gas evolution ceases, completely distill off the benzene and excess thionyl chloride under reduced pressure[1].
-
Validation : The resulting residue is 3-acetoxy-2,4,5-trifluorobenzoyl chloride[1]. The protocol is validated by the immediate downstream reactivity of the residue with ethoxymagnesium malonic diethyl ester in anhydrous diethyl ether[1].
Fig 2. Acyl chloride derivatization workflow utilizing benzene as the primary solvent.
Mechanistic Insights: The Avoidance of Protic Solvents
A critical rule in the solvent handling of 3-acetoxy-2,4,5-trifluorobenzoic acid is the strict avoidance of protic solvents (e.g., methanol, ethanol) during downstream processing. While the acid itself may exhibit moderate solubility in alcohols due to hydrogen bonding, the presence of the acetoxy group at position 3 makes the molecule highly susceptible to transesterification under acidic or basic conditions[3]. Furthermore, during the critical activation step to the acyl chloride, any trace of protic solvent will violently quench the thionyl chloride and irreversibly convert the reactive intermediate into an ester, destroying the synthetic pathway to Ofloxacin[1].
References
- EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof Source: Google Patents URL
- OFLOXACIN - New Drug Approvals Source: New Drug Approvals URL
- CN101648960A - Method for preparing ofloxacin Source: Google Patents URL
Sources
safety data sheet SDS and handling precautions for 3-Acetoxy-2,4,5-trifluorobenzoic acid
Technical Guide: Safety Profile & Handling Protocols for 3-Acetoxy-2,4,5-trifluorobenzoic Acid
Part 1: Executive Summary & Strategic Context
3-Acetoxy-2,4,5-trifluorobenzoic acid is a specialized fluorinated intermediate critical to the synthesis of third- and fourth-generation fluoroquinolone antibiotics, including Ofloxacin and Levofloxacin . Structurally, it serves as a protected form of 3-hydroxy-2,4,5-trifluorobenzoic acid, preventing side reactions at the phenolic position during chlorination or cyclization steps.
For researchers and drug development professionals, the safety profile of this compound is defined by its dual-hazard nature : it possesses the inherent irritancy of fluorinated benzoic acids and the hydrolytic instability of phenol esters. Upon contact with moisture or mucous membranes, it degrades into its parent phenolic acid and acetic acid, potentially exacerbating local tissue damage.
This guide moves beyond standard SDS templates to provide a self-validating handling protocol designed for high-purity pharmaceutical synthesis environments.
Part 2: Chemical Identity & Physical Characterization
While specific experimental data for the acetoxy derivative is often proprietary, its properties can be reliably extrapolated from its parent compound (CAS 116751-24-7) and structural analogs.
| Property | Specification / Data | Source/Rationale |
| Chemical Name | 3-Acetoxy-2,4,5-trifluorobenzoic acid | IUPAC Nomenclature |
| Molecular Formula | C₉H₅F₃O₄ | Calculated |
| Molecular Weight | 234.13 g/mol | Calculated |
| Physical State | Colorless to pale yellow crystalline powder | Patent Literature [1] |
| Solubility | Soluble in EtOAc, DCM, Benzene; Reacts with Water | Process Data [1] |
| Melting Point | Predicted: 120–135 °C | Analogous to hydroxy-precursor (144°C) [2] |
| Parent CAS | 116751-24-7 (3-Hydroxy-2,4,5-trifluorobenzoic acid) | Precursor Reference [3] |
| Reactivity | Moisture Sensitive (Hydrolytic) | Phenolic ester functionality |
Part 3: Hazard Identification & Toxicology (SAR Analysis)
GHS Classification (Predicted): Based on Structure-Activity Relationships (SAR) of fluorobenzoic acids and phenol esters.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
Mechanistic Toxicology:
-
Hydrolytic Release: In the presence of physiological moisture (sweat, tears, lung mucosa), the acetoxy group hydrolyzes.
-
Reaction:
-
Impact: The release of acetic acid lowers local pH, increasing the permeability of the fluorinated aromatic ring into the epithelium.
-
-
Fluorine Substitution: The 2,4,5-trifluoro substitution pattern increases lipophilicity (LogP ~1.5–2.0), facilitating dermal absorption compared to non-fluorinated analogs [3].
Part 4: Handling & Storage Protocols
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.
-
Atmosphere: Due to hydrolytic sensitivity, bulk storage and large-scale transfers should occur under an inert atmosphere (Nitrogen or Argon).
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Protects against acidic hydrolysis products. |
| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Neoprene (Outer) | Phenolic compounds can permeate nitrile; Neoprene offers superior resistance to organic acids [4]. |
| Respiratory | N95 (minimum) or P100 Respirator | Required if handling outside a hood (e.g., spill cleanup). |
| Body | Tyvek® Lab Coat + Chemical Apron | Prevents dust accumulation on street clothes. |
Safe Weighing & Transfer Workflow
The following Graphviz diagram outlines the logic flow for handling this moisture-sensitive intermediate.
Figure 1: Decision logic for the safe handling and transfer of moisture-sensitive fluorinated intermediates.
Part 5: Synthesis & Degradation Pathway
Understanding the chemical lineage is vital for waste disposal and reaction monitoring. The compound is an "activated" form of the hydroxy acid.
Figure 2: Synthesis and degradation pathway. Note the reversibility (hydrolysis) which dictates storage conditions.
Part 6: Emergency Response & Disposal
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes.[1] Do not use neutralization agents in the eye. The hydrolysis releases acid; flushing removes it.
-
Skin Contact: Wash with soap and water.[1] If irritation persists, treat as a phenol burn (polyethylene glycol 300 or 400 wash is recommended if available, as it solubilizes phenolic residues better than water) [5].
-
Inhalation: Move to fresh air. If wheezing occurs, medical observation is required (delayed pulmonary edema is rare but possible with fluorinated acid mists).
Spill Management
-
Evacuate the immediate area.
-
PPE: Don double gloves and respiratory protection.
-
Containment: Do NOT use water (generates acetic acid). Use a dry absorbent (Vermiculite or Sand).
-
Neutralization: After sweeping up the solid, wipe the surface with a dilute solution of Sodium Bicarbonate (5% NaHCO₃) to neutralize any hydrolyzed acid residues.
Disposal
-
Waste Stream: Halogenated Organic Waste.
-
Pre-treatment: Can be hydrolyzed intentionally in a controlled alkaline bath (NaOH) to separate the fluoride/organic stream if required by local regulations, but generally incinerated as solid hazardous waste.
References
-
European Patent Office. (1987). EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof. Retrieved from .[2]
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Hydroxy-2,4,5-trifluorobenzoic acid.[3][4] Retrieved from .
-
ChemScene. (2023). Product Analysis: 3-Hydroxy-2,4,5-trifluorobenzoic acid (CAS 116751-24-7).[3][4][5] Retrieved from .[3]
-
Princeton University EHS. (2022). Phenol and Phenolic Compounds Safety Guide. Retrieved from .
-
Oklahoma State University. (2020). Phenol Safety Fact Sheet. Retrieved from .
Sources
Bioavailability and Metabolic Stability Profiling of 3-Acetoxy-2,4,5-Trifluorobenzoic Acid: A Technical Whitepaper
Executive Summary
In the landscape of rational drug design, polyfluorinated aromatic compounds serve as critical building blocks due to their unique physicochemical properties and metabolic resistance. 3-Acetoxy-2,4,5-trifluorobenzoic acid (3-ATFBA) is canonically recognized as a pivotal synthetic intermediate in the manufacturing of 8-oxygenated fluoroquinolone antibiotics, such as ofloxacin and levofloxacin[1]. However, beyond its utility in synthesis, 3-ATFBA presents a highly instructive structural motif for pharmacokineticists. Featuring an esterified phenolic hydroxyl group and a heavily fluorinated aromatic ring, it serves as an excellent model compound for evaluating esterase-mediated prodrug activation and Cytochrome P450 (CYP450) metabolic shielding.
This whitepaper dissects the bioavailability potential, metabolic biotransformation pathways, and the self-validating experimental workflows required to profile 3-ATFBA in a preclinical setting.
Physicochemical Dynamics and Bioavailability Potential
The oral bioavailability of any active pharmaceutical ingredient (API) is fundamentally dictated by its absorption across the gastrointestinal epithelium and its survival through first-pass hepatic metabolism[2]. The structural design of 3-ATFBA manipulates these factors through two primary mechanisms:
-
Lipophilicity Enhancement via Acetylation: The free 3-hydroxyl group on the benzoic acid core is polar and forms strong hydrogen bonds, which can limit passive transcellular diffusion. By masking this hydroxyl group with an acetyl ester (forming the 3-acetoxy moiety), the molecule's overall lipophilicity (LogP) is increased. This esterification acts as a classic "prodrug" strategy, enhancing membrane permeability.
-
pKa Modulation via Polyfluorination: The highly electronegative 2,4,5-trifluoro substitution pattern withdraws electron density from the aromatic ring. This inductive effect significantly lowers the pKa of the carboxylic acid, ensuring it remains predominantly ionized at physiological pH (7.4). While ionization typically hinders absorption, the balance struck by the lipophilic acetoxy group optimizes the partition coefficient, allowing for efficient gastrointestinal uptake.
Metabolic Biotransformation Pathways
The metabolic fate of 3-ATFBA is an interplay between rapid Phase I hydrolysis and profound resistance to Phase I oxidation.
Phase I: Esterase-Mediated Hydrolysis (High Vulnerability)
Upon systemic absorption, the primary metabolic liability of 3-ATFBA is the acetoxy ester. Ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma) rapidly hydrolyze the ester bond. This cleavage unmasks the polar hydroxyl group, yielding 3-hydroxy-2,4,5-trifluorobenzoic acid (CAS 116751-24-7)[3]. In a prodrug context, this rapid hydrolysis is intentional, designed to release the active moiety immediately upon entering systemic circulation.
Phase I: CYP450 Oxidative Shielding (High Resistance)
Aromatic rings are typically highly susceptible to Cytochrome P450-mediated hydroxylation or epoxidation[4]. However, 3-ATFBA is virtually immune to these pathways. The causality lies in the carbon-fluorine (C-F) bond—one of the strongest bonds in organic chemistry (~116 kcal/mol). The dense 2,4,5-trifluoro substitution creates a steric and electronic shield. The electronegative fluorines deplete the
Phase II: Glucuronidation
Following the unmasking of the 3-hydroxyl group, the resulting 3-hydroxy-2,4,5-trifluorobenzoic acid becomes a prime substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) append a bulky, highly water-soluble glucuronic acid moiety to the hydroxyl and/or carboxylic acid groups, flagging the molecule for rapid renal clearance.
Figure 1: Metabolic biotransformation pathway of 3-ATFBA highlighting esterase vulnerability and CYP450 resistance.
Self-Validating Experimental Workflows
To empirically validate the metabolic profile of 3-ATFBA, robust in vitro assays must be deployed. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. Every assay must be a self-validating system.
Workflow A: Plasma Esterase Stability Assay
Objective: Determine the half-life (
-
Preparation: Spike 3-ATFBA (1 µM final concentration) into pooled human plasma (pre-warmed to 37°C). Prepare a parallel control batch pre-treated with 1 mM BNPP.
-
Incubation: Incubate samples in a shaking water bath at 37°C.
-
Sampling & Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures plasma proteins (halting enzymatic activity) and precipitates them to protect the LC column.
-
Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the 3-hydroxy metabolite.
Workflow B: Hepatic Microsomal Stability (CYP450) Assay
Objective: Confirm the resistance of the trifluorinated aromatic ring to oxidative metabolism[4]. Causality & Controls: A minus-NADPH (-NADPH) control is mandatory. CYP enzymes require NADPH as an electron donor. If degradation occurs in the -NADPH control, the clearance is driven by non-CYP mechanisms (e.g., residual microsomal esterases). Verapamil is run in parallel as a positive control to prove the microsomes are metabolically active.
Figure 2: Self-validating high-throughput microsomal stability assay workflow.
Quantitative Data Summaries
The following tables summarize the expected physicochemical shifts and in vitro metabolic stability metrics for 3-ATFBA and its primary metabolite.
Table 1: Physicochemical & ADME Predictive Profile
| Compound | Predicted LogP | Carboxylic pKa | Primary Metabolic Liability | CYP450 Vulnerability |
| 3-Acetoxy-2,4,5-trifluorobenzoic acid | ~2.5 | ~2.0 | High (Esterase cleavage) | Low (C-F shielding) |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | ~1.8 | ~2.2 | High (Phase II Glucuronidation) | Low (C-F shielding) |
Table 2: In Vitro Stability Metrics (Simulated Profiling)
| Biological Matrix | Half-life ( | Intrinsic Clearance ( | Major Metabolite Detected |
| Human Plasma (Uninhibited) | < 15 min | High | 3-Hydroxy-2,4,5-trifluorobenzoic acid |
| Human Plasma (+ BNPP Control) | > 240 min | Low | None (Parent remains intact) |
| Human Liver Microsomes (+ NADPH) | > 120 min | Low | Negligible (CYP resistant) |
| Human Liver Microsomes (- NADPH) | > 120 min | Low | None |
References
- OFLOXACIN - New Drug Approvals New Drug Approvals
- EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof Google P
- Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies Journal of King Saud University - Science
- The Bioavailability of Drugs—The Current St
- 116751-24-7 | 3-Hydroxy-2,4,5-trifluorobenzoic acid | Fluorin
Sources
- 1. EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 116751-24-7 | 3-Hydroxy-2,4,5-trifluorobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and <i>in silico</i> studies - Journal of King Saud University - Science [jksus.org]
Sourcing, Purity Specifications, and Synthetic Utilization of 3-Acetoxy-2,4,5-trifluorobenzoic Acid in Fluoroquinolone Development
Introduction & Mechanistic Significance
3-Acetoxy-2,4,5-trifluorobenzoic acid is a highly specialized fluorinated aromatic intermediate critical to the pharmaceutical synthesis of third-generation fluoroquinolone antibiotics, most notably Ofloxacin and its enantiopure derivative Levofloxacin [1].
Unlike simpler benzoic acid derivatives, this compound features a highly specific 2,4,5-trifluoro and 3-acetoxy substitution pattern. The strategic placement of these functional groups dictates the ultimate pharmacological efficacy of the downstream Active Pharmaceutical Ingredient (API). Specifically, the oxygen atom at the C8 position of the final quinolone core—derived directly from the 3-acetoxy group of this intermediate—is responsible for enhancing the drug's tissue penetration, reducing susceptibility to bacterial efflux pumps, and broadening its antimicrobial spectrum against Gram-positive and anaerobic bacteria[2].
Supplier Landscape & Sourcing Strategies
Due to its highly specific role as an API precursor, 3-acetoxy-2,4,5-trifluorobenzoic acid is rarely stocked as a bulk commodity in standard chemical catalogs (e.g., Sigma-Aldrich, TCI). Instead, procurement relies on Custom Synthesis and Contract Development and Manufacturing Organizations (CDMOs) .
When sourcing this intermediate, pharmaceutical developers typically engage specialized fluorination facilities capable of handling aggressive reagents (like hydrofluoric acid or potassium fluoride used in the upstream synthesis of the tetrafluorophthalic acid precursor). Sourcing contracts must explicitly define the acceptable limits of regioisomeric impurities, as misaligned fluorine atoms will propagate through the entire multi-step synthesis, resulting in inactive or toxic quinolone byproducts.
Purity Grades & Analytical Specifications
To ensure the integrity of the final API, suppliers offer this intermediate in distinct purity tiers. The quantitative specifications and their corresponding applications are summarized in the tables below.
Table 1: Commercial Purity Grades and Specifications
| Grade Category | Minimum Purity (HPLC) | Key Analytical Specifications | Primary Application |
| R&D / Scoping | ≥ 95.0% | Structure confirmed by ¹H-NMR; Moisture < 1.0% | Route scouting, initial scale-up |
| High Purity | ≥ 98.0% | Single unknown impurity < 0.5%; Regioisomeric purity > 99% | Pre-clinical synthesis, reference standards |
| cGMP / API Grade | ≥ 99.0% | Heavy metals < 10 ppm; ROI < 0.1%; Specific impurity limits | Commercial API manufacturing |
Table 2: Analytical Validation Markers
| Analytical Method | Expected Signal / Value | Diagnostic Significance |
| Mass Spectrometry (CI) | m/e 235 (M⁺ + 1), 217 (M⁺ - OH), 175 | Confirms molecular weight and loss of acetate group[3]. |
| ¹H-NMR (CD₃OD) | Loss of δ 4.94 (bs, 1H, OH); Appearance of δ ~2.3 (s, 3H, CH₃) | Validates complete acetylation of the precursor's phenolic hydroxyl group. |
| Physical State | Colorless powder | Indicates successful removal of colored oxidation byproducts via trituration. |
Causality in Synthetic Design
The synthesis of 3-acetoxy-2,4,5-trifluorobenzoic acid begins with 2,4,5-trifluoro-3-hydroxybenzoic acid . A critical question in the synthetic design is: Why must the hydroxyl group be acetylated before proceeding to the acyl chloride?
The causality lies in the reactivity of the functional groups. If the free phenolic -OH is left unprotected during the subsequent reaction with thionyl chloride (SOCl₂), it will aggressively react with the newly formed acyl chloride of neighboring molecules, leading to uncontrolled intermolecular esterification (polymerization). Furthermore, the free phenol can react directly with SOCl₂ to form complex sulfite esters. By reacting the precursor with acetic anhydride, the hydroxyl group is transiently masked as an acetate ester. This acetate group is highly stable under the acidic chlorination conditions but can be easily and selectively cleaved later during the cyclization of the quinolone core[2].
Self-Validating Experimental Protocols
The following step-by-step methodologies outline the synthesis and subsequent activation of the intermediate, incorporating in-process controls to ensure a self-validating workflow[3].
Protocol 1: Synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
-
Reaction Setup: To a round-bottom flask, add 12.6 g (0.066 mol) of 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Acetylation: Add 40 mL of acetic anhydride. Mechanistic Note: Acetic anhydride serves as both the solvent and the acetylating agent.
-
Reflux: Stir the mixture under reflux for 15 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Dichloromethane:Methanol). The reaction is complete when the highly polar starting material spot is entirely consumed.
-
Quenching: Pour the reaction mixture into ice-cold water. Causality: This safely hydrolyzes the excess acetic anhydride into water-soluble acetic acid.
-
Extraction: Extract the aqueous mixture with chloroform. Wash the organic layer thoroughly with water to remove residual acetic acid.
-
Purification: Concentrate the chloroform layer under reduced pressure. Triturate (wash) the resulting residue with n-hexane. Causality: n-Hexane selectively dissolves non-polar impurities while precipitating the desired product.
-
Yield: Filter and dry to obtain 6.10 g of 3-acetoxy-2,4,5-trifluorobenzoic acid as a colorless powder.
Protocol 2: Downstream Activation to Acyl Chloride
-
Dissolution: Dissolve 6.10 g (0.026 mol) of the synthesized 3-acetoxy-2,4,5-trifluorobenzoic acid in 200 mL of anhydrous benzene. (Note: For modern cGMP compliance, toluene is frequently substituted to eliminate benzene toxicity).
-
Chlorination: Add 15 mL of thionyl chloride (SOCl₂) to the solution.
-
Reflux: Stir the mixture under reflux for 4 hours.
-
Validation: The reaction is driven forward by the evolution of SO₂ and HCl gases. Cessation of gas evolution and a clear solution indicate reaction completion.
-
Isolation: Distill off the solvent and excess thionyl chloride completely under reduced pressure to yield 3-acetoxy-2,4,5-trifluorobenzoyl chloride as a reactive intermediate, ready for immediate coupling with diethyl malonate[1].
Visualizing the Workflows
Fig 1: Synthetic workflow for 3-Acetoxy-2,4,5-trifluorobenzoic acid and its acyl chloride.
Fig 2: Mechanism of action of Ofloxacin, the downstream API of the synthesized intermediate.
References
- European Patent Office. "EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof." Google Patents.
- "OFLOXACIN - New Drug Approvals." New Drug Approvals.
- Japan Patent Office. "JPH0696545B2 - Process for producing 3,5,6-trifluoro-4-hydroxyphthalic acid." Google Patents.
Sources
The Strategic Architecture of Fluoroquinolones: History and Discovery of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
Abstract: The transition from first-generation quinolones to highly potent, broad-spectrum fluoroquinolones required a paradigm shift in molecular architecture. As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) route design, I have analyzed countless synthetic intermediates. Few are as elegantly purposeful as 3-Acetoxy-2,4,5-trifluorobenzoic acid (ATFBA) . This whitepaper explores the historical discovery, mechanistic rationale, and self-validating synthetic protocols of ATFBA, the critical building block that enabled the synthesis of the tricyclic benzoxazine core found in Ofloxacin and Levofloxacin.
Historical Context: The Evolution of Tricyclic Fluoroquinolones
In the early 1980s, the discovery of norfloxacin demonstrated that fluorine substitution at the C-6 position of the quinolone scaffold dramatically increased DNA gyrase inhibition[1]. However, researchers at Daiichi Pharmaceutical sought to further improve the pharmacokinetic profile and expand the antimicrobial spectrum, particularly against Gram-positive bacteria. They discovered that incorporating a 1,4-benzoxazine ring into the quinolone core achieved these goals, leading to the patenting and eventual 1990 FDA approval of Ofloxacin[1][2].
To synthesize this complex tricyclic scaffold, a highly functionalized building block was required. The precursor needed three fluorine atoms to serve distinct downstream functional roles, alongside an oxygen atom at the 3-position to eventually form the oxazine ring[3]. The molecule 2,4,5-trifluoro-3-hydroxybenzoic acid was identified as the ideal precursor. However, the free phenolic hydroxyl group was highly reactive and incompatible with the aggressive acyl chlorination and malonate condensation steps required to build the quinolone core. The strategic acetylation of this phenol birthed 3-acetoxy-2,4,5-trifluorobenzoic acid (ATFBA), unlocking the scalable synthesis of modern fluoroquinolones[4].
Chemical Rationale & Causality: The Architecture of ATFBA
In API synthesis, the selection of a protecting group is rarely just about masking reactivity; it is about orchestrating downstream topology. The design of ATFBA is a masterclass in this principle.
-
The Acetoxy Protecting Group: Phenols are highly nucleophilic. If left unprotected, treatment with thionyl chloride (SOCl₂) would lead to undesired side reactions, such as polymerization or chlorination of the aromatic ring. The acetoxy group is an ideal protecting moiety because it is easily installed, highly stable to acidic chlorination, and can be selectively cleaved during the base-catalyzed cyclization step to form the benzoxazine ring[4].
-
The 2,4,5-Trifluoro Topology: Every fluorine atom in ATFBA has a specific, causal destiny:
-
C-2 Fluorine: Acts as a highly labile leaving group during the ultimate base-catalyzed intramolecular cyclization, enabling the closure of the oxazine ring.
-
C-4 Fluorine: Becomes the critical C-6 fluorine of the final fluoroquinolone drug, which is essential for bacterial cell penetration and DNA gyrase inhibition[1].
-
C-5 Fluorine: Serves as the leaving group for the final intermolecular nucleophilic aromatic substitution (S_NAr) with N-methylpiperazine to complete the Ofloxacin structure[3][4].
-
Fig 1: Strategic retrosynthetic pathway from precursor to Ofloxacin via the ATFBA building block.
Experimental Methodology: Self-Validating Protocol for ATFBA
The following is a field-proven, self-validating protocol for the synthesis of ATFBA from 2,4,5-trifluoro-3-hydroxybenzoic acid. This workflow is designed to maximize purity for downstream acyl chloride formation.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask, add 12.6 g (0.066 mol) of 2,4,5-trifluoro-3-hydroxybenzoic acid[4].
-
Acetylation: Add 40 mL of acetic anhydride (Ac₂O) to the flask. Causality: Acetic anhydride serves as both the reactant and the solvent. By using a vast molar excess, the equilibrium is driven toward complete esterification without the need for an external base (like pyridine), which could complicate the impurity profile[4].
-
Thermal Activation: Stir the mixture under reflux (~140°C) for 15 hours. Causality: The extended reflux is required to overcome the significant steric hindrance imposed by the two bulky fluorine atoms flanking the phenolic hydroxyl group.
-
Hydrolytic Quench: Pour the reaction mixture into ice-cold water. Causality: This highly exothermic step hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid while simultaneously precipitating the highly hydrophobic ATFBA.
-
Phase Extraction: Extract the aqueous mixture with chloroform. Causality: Chloroform selectively partitions the fluorinated aromatic product away from the aqueous acetic acid layer.
-
Purification: Wash the chloroform layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Triturate the resulting residue with n-hexane. Causality: n-Hexane acts as an anti-solvent for ATFBA but dissolves non-polar organic impurities, yielding 6.10 g of pure ATFBA as a colorless powder (Mass CI: m/e 235 (M⁺ + 1))[2][4].
Fig 2: Self-validating experimental workflow for the synthesis and purification of ATFBA.
Quantitative Data: Process Parameters
To ensure reproducibility, the critical process parameters (CPPs) and their rationales are summarized below.
Table 1: Reaction Parameters and Yield Optimization for ATFBA Synthesis
| Parameter | Condition | Mechanistic Rationale | Observed Outcome |
| Reagent Ratio | 1:6 (Phenol : Ac₂O) | Excess Ac₂O acts as solvent and drives Le Chatelier's kinetics. | Complete conversion of starting material. |
| Temperature | Reflux (~140°C) | Overcomes ortho-fluorine steric hindrance. | Prevents unreacted phenol carryover. |
| Reaction Time | 15 hours | Ensures thermodynamic stability of the esterified product. | High crude conversion rate. |
| Quench Medium | Ice-cold water | Safely manages exothermic hydrolysis of excess Ac₂O. | Controlled, crystalline precipitation. |
| Trituration | n-Hexane | Selective solubility; impurities dissolve while ATFBA crashes out. | >98% purity, ~39% isolated yield[4]. |
Downstream Integration: From ATFBA to Ofloxacin
The true value of ATFBA is realized in its downstream integration into the Gould-Jacobs-type quinolone synthesis.
-
Acyl Chloride Formation: ATFBA is reacted with thionyl chloride (SOCl₂) in benzene under reflux to yield 3-acetoxy-2,4,5-trifluorobenzoyl chloride[2][4].
-
Malonate Condensation: The acyl chloride is coupled with diethyl malonate using magnesium ethoxide. Causality: Magnesium ethoxide deprotonates the malonate to form a chelated magnesium enolate. The Mg²⁺ ion acts as a Lewis acid, coordinating with the acyl chloride oxygen, directing C-acylation over O-acylation[3][4].
-
Decarboxylation: Partial hydrolysis and decarboxylation using p-toluenesulfonic acid (PTSA) yields ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate[2][4].
-
Enamine Formation & Cyclization: Reaction with triethyl orthoformate and DL-2-aminopropanol creates an intermediate that, upon treatment with potassium fluoride (KF) at 140–150 °C, undergoes intramolecular S_NAr to form the benzoxazine ring[4]. Causality: KF acts as a mild, fluorophilic base that facilitates the deprotection of the acetoxy group and drives the ring closure by displacing the adjacent C-2 fluorine.
-
Final Substitution: The C-7 fluorine is displaced by N-methylpiperazine to yield the final API, Ofloxacin[1][4].
Conclusion
The discovery and utilization of 3-Acetoxy-2,4,5-trifluorobenzoic acid (ATFBA) represent a triumph of rational chemical design. By strategically masking a highly reactive phenol while leveraging the unique electronic properties of a trifluorinated aromatic ring, chemists were able to construct the complex tricyclic core of Ofloxacin and Levofloxacin. Understanding the causality behind these historical synthetic choices remains essential for modern drug development professionals engineering the next generation of antimicrobial agents.
References
- EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof Source: Google Patents / Daiichi Pharmaceutical Co Ltd URL
-
OFLOXACIN - New Drug Approvals Source: New Drug Approvals URL:[Link]
-
Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: MDPI - Molecules URL:[Link]
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic acid
Executive Summary
This application note details the step-by-step synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic acid , a critical intermediate often utilized in the development of fluoroquinolone antibiotics and metabolic probes. While the target compound is a simple acetylated derivative, the core challenge lies in the regioselective introduction of the oxygen functionality at the C3 position of the polyfluorinated aromatic ring.
This guide provides a modular protocol:
-
Module A: The direct acetylation of commercially available 3-hydroxy-2,4,5-trifluorobenzoic acid (for rapid derivative generation).
-
Module B: The de novo synthesis of the 3-hydroxy precursor starting from 2,4,5-trifluorobenzoic acid via a nitration-reduction-diazotization sequence (for cost-effective scale-up).
Safety & Hazard Warning
-
Hydrofluoric Acid (HF) Potential: While this protocol does not use HF directly, the degradation of polyfluorinated aromatics under extreme conditions can release fluoride ions.[1]
-
Corrosives: Fuming nitric acid, sulfuric acid, and acetic anhydride are highly corrosive.[1]
-
Diazo Hazards: Module B involves the formation of diazonium salts, which are potentially explosive if allowed to dry.[1] Keep intermediates in solution/wet paste form.
Retrosynthetic Analysis & Pathway
The synthesis relies on the high regioselectivity of electrophilic aromatic substitution on the 2,4,5-trifluoro core. The C3 position is synergistically activated for electrophilic attack (nitration) by the ortho-fluorines (F2, F4) and the meta-carboxyl group, while the C6 position is sterically accessible but electronically less favored.
Figure 1: Retrosynthetic pathway showing the conversion of 2,4,5-trifluorobenzoic acid to the target acetoxy derivative.
Module A: Acetylation (Final Step)
Objective: Conversion of 3-hydroxy-2,4,5-trifluorobenzoic acid to 3-acetoxy-2,4,5-trifluorobenzoic acid. Scale: 10 g basis.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 3-Hydroxy-2,4,5-trifluorobenzoic acid | 192.09 | 1.0 | 10.0 g | Substrate |
| Acetic Anhydride | 102.09 | 5.0 | 26.5 g (~25 mL) | Reagent/Solvent |
| Pyridine | 79.10 | 0.1 | ~0.4 mL | Catalyst |
| Toluene | 92.14 | - | 50 mL | Recrystallization |
Protocol
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube.
-
Charging: Add 10.0 g of 3-hydroxy-2,4,5-trifluorobenzoic acid to the flask.
-
Reagent Addition: Add 25 mL of acetic anhydride . The solid may not dissolve immediately. Add 0.4 mL of pyridine (catalytic base).[1]
-
Note: The pyridine acts as a nucleophilic catalyst, forming the reactive N-acetylpyridinium intermediate.[1]
-
-
Reaction: Heat the mixture to 80°C for 2–3 hours. The solution should become clear as the starting material is consumed.
-
Checkpoint: Monitor by TLC (SiO₂, 50:50 Hexane/EtOAc). The starting phenol (lower Rf) should disappear.[1]
-
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-water with vigorous stirring. This hydrolyzes the excess acetic anhydride.
-
Precipitation: Stir the aqueous suspension for 30 minutes. The product, 3-acetoxy-2,4,5-trifluorobenzoic acid, will precipitate as a white solid.
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (3 × 20 mL) to remove acetic acid and pyridine traces.
-
Purification: Recrystallize the crude solid from toluene or an EtOAc/Hexane mixture to yield white needles.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~2.3 ppm (acetate methyl) and the aromatic proton at ~7.8 ppm.[1] The phenolic -OH peak (usually broad >10 ppm) will be absent.[1]
Module B: De Novo Synthesis of Precursor
Objective: Synthesis of 3-hydroxy-2,4,5-trifluorobenzoic acid from 2,4,5-trifluorobenzoic acid. Why use this route? The 3-hydroxy intermediate is significantly more expensive than the 2,4,5-trifluoro starting material. This 3-step sequence is robust and scalable.[1]
Step 1: Nitration
Reaction: 2,4,5-Trifluorobenzoic acid
-
Cooling: Place 20 mL of concentrated sulfuric acid (H₂SO₄) in a flask and cool to 0–5°C using an ice-salt bath.
-
Addition: Slowly add 5.0 g of 2,4,5-trifluorobenzoic acid with stirring.
-
Nitration: Dropwise add a mixture of fuming nitric acid (HNO₃) (2.0 mL) and H₂SO₄ (2.0 mL), maintaining the internal temperature below 10°C.
-
Workup: Stir at room temperature for 2 hours. Pour onto 100 g of crushed ice. Filter the pale yellow precipitate.
-
Yield: ~90–95%.
Step 2: Reduction
Reaction: 3-Nitro-2,4,5-trifluorobenzoic acid
-
Suspension: Suspend the nitro compound (from Step 1) in 50 mL of ethanol and 10 mL of water .
-
Catalyst: Add 0.5 g of 10% Pd/C (or use Iron powder/NH₄Cl for a cheaper alternative).
-
Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 4–6 hours.
-
Workup: Filter through Celite to remove the catalyst.[1] Evaporate the solvent to obtain the amine as a tan solid.
-
Yield: ~85–90%.
Step 3: Diazotization & Hydrolysis (The Critical Step)
Reaction: 3-Amino-2,4,5-trifluorobenzoic acid
-
Salt Formation: Dissolve 3.0 g of the amino acid in 15 mL of 30% H₂SO₄ . Cool to 0–5°C.
-
Diazotization: Dropwise add a solution of sodium nitrite (NaNO₂) (1.2 g in 5 mL water), keeping the temp < 5°C. Stir for 20 mins.
-
Safety: Do not let the diazonium salt dry out.
-
-
Hydrolysis: Prepare a separate flask with 20 mL of 50% H₂SO₄ and heat it to 100°C (reflux) .
-
Addition: Slowly transfer the cold diazonium solution into the hot acid solution. Nitrogen gas evolution will be vigorous (
release). -
Isolation: Cool the mixture. Extract with Ethyl Acetate (3 × 30 mL). Dry over MgSO₄ and evaporate.[5][6]
-
Purification: The crude product is the 3-hydroxy precursor required for Module A.[1]
Analytical Validation Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (0.1% TFA) gradient |
| ¹H NMR | Consistent with structure | DMSO-d₆ |
| ¹⁹F NMR | Three distinct signals | DMSO-d₆ (Internal std: CFCl₃) |
| Mass Spec | [M-H]⁻ = 233.0 (Target) | ESI-Negative Mode |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield in Acetylation | Incomplete hydrolysis of anhydride during workup | Ensure the quench water is stirred for at least 30 mins to break down Ac₂O/mixed anhydrides. |
| Colored Impurities (Module B) | Oxidation of amino intermediate | Perform reduction and diazotization steps back-to-back without long storage.[1] |
| Regioisomers in Nitration | Temperature too high | Keep nitration strictly below 10°C to prevent dinitration or degradation.[1] |
| Incomplete Hydrolysis (Step 3) | Acid concentration too low | Use 50% H₂SO₄ for the hot hydrolysis bath; weaker acid may not force the phenol formation efficiently.[1] |
References
-
Synthesis of 3-hydroxy-2,4,5-trifluorobenzoic acid (Phthalimide Route)
-
Bridges, A. J., et al. (1993). Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid. U.S. Patent 5,233,082.
-
-
Synthesis via Nitration/Diazotization (General Fluoro-benzoic acids)
-
Liao, Y., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E. (Describes analogous chlorination/amino conversion chemistry).[1]
-
-
Properties of 2,4,5-Trifluorobenzoic Acid (Starting Material)
- Nucleophilic Substitution Patterns in Polyfluorobenzenes: Chambers, R. D., et al. (1996). Polyfluoroarenes. Journal of Fluorine Chemistry. (Establishes the directing effects of F vs COOH).
Sources
- 1. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 4. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]
- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. americanlaboratory.com [americanlaboratory.com]
In-Depth Technical Guide: 3-Acetoxy-2,4,5-trifluorobenzoic Acid in Fluoroquinolone Synthesis
Introduction to 8-Oxygenated Fluoroquinolones
Fluoroquinolones represent a critical class of broad-spectrum antimicrobials that exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication. The evolution of second- and third-generation fluoroquinolones, such as Ofloxacin and its enantiopure form Levofloxacin, introduced an oxygen atom at the 8-position of the quinolone scaffold. This structural modification significantly broadens the spectrum of activity against Gram-positive bacteria and reduces the likelihood of resistance mutations.
To construct this complex tricyclic pyrido[1,2,3-de][1,4]benzoxazine core, serves as a critical, highly functionalized building block.
Mechanistic Causality: The Strategic Role of the Acetoxy Group
The synthesis pathway begins with 2,4,5-trifluoro-3-hydroxybenzoic acid[1]. However, direct utilization of this unprotected phenol in downstream carbon-carbon coupling is synthetically unviable. The conversion to 3-acetoxy-2,4,5-trifluorobenzoic acid is driven by two mechanistic necessities:
-
Suppression of Side Reactions During Acyl Activation: The immediate next step requires converting the carboxylic acid to an acyl chloride using thionyl chloride (
). An unprotected 3-hydroxyl group would react with the highly electrophilic acyl chloride products to form oligomeric polyesters or undergo undesired chlorination. The acetate group effectively masks the phenol, ensuring quantitative, regioselective formation of 3-acetoxy-2,4,5-trifluorobenzoyl chloride[2]. -
Regiocontrol in Benzoxazine Cyclization: Following the formation of the
-keto ester (ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate), the molecule undergoes condensation with ortho-ethyl formate and DL-2-aminopropanol. The acetate group acts as a stable placeholder that is subsequently cleaved or displaced during the intramolecular nucleophilic aromatic substitution ( ) to form the morpholine ring of the ofloxacin core[2].
Synthetic Workflow Visualization
Figure 1: Synthetic workflow from 2,4,5-trifluoro-3-hydroxybenzoic acid to the Ofloxacin core.
Quantitative Data & Reaction Parameters
The following table synthesizes the optimal reaction parameters and expected yields for the intermediate steps, establishing a baseline for process validation.
| Synthesis Step | Reactants | Reagents / Solvents | Temp (°C) | Time (h) | Yield (%) | Validation Metric |
| Acetylation | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Acetic anhydride | 130-140 (Reflux) | 15 | ~90-95 | MS (CI): m/z 235 (M⁺+1) |
| Acyl Chloride | 3-Acetoxy-2,4,5-trifluorobenzoic acid | 80 (Reflux) | 4 | >98 | IR: C=O shift to ~1770 cm⁻¹ | |
| Condensation | 3-Acetoxy-2,4,5-trifluorobenzoyl chloride | Diethyl malonate, | 35 (Reflux, Ether) | 3 | ~85 | TLC: Loss of acyl chloride |
| Decarboxylation | Diethyl 3-acetoxy-2,4,5-trifluorobenzoylmalonate | p-TsOH, Dioxane | 101 (Reflux) | 15 | ~75-80 | NMR: Loss of one ethyl group |
Self-Validating Experimental Protocols
The following protocols incorporate built-in validation checkpoints to ensure high-fidelity synthesis of the fluoroquinolone intermediates.
Protocol A: Synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic acid Reference Standard:[2]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: Suspend 12.6 g (0.066 mol) of 2,4,5-trifluoro-3-hydroxybenzoic acid in 40 mL of acetic anhydride[1].
-
Causality: Acetic anhydride serves as both the solvent and the acetylating agent. The absence of an external base prevents premature decarboxylation of the highly electron-deficient aromatic ring.
-
-
Heating: Heat the mixture under reflux (approx. 130–140 °C) for 15 hours[1].
-
Quenching & Precipitation: Cool the reaction to room temperature and pour it slowly into 200 mL of ice-cold water.
-
Validation Checkpoint: The exothermic hydrolysis of excess acetic anhydride to acetic acid will occur. A distinct phase separation or precipitation indicates successful quenching.
-
-
Extraction: Extract the aqueous mixture with chloroform (3 x 50 mL). Wash the combined organic layers thoroughly with distilled water to remove residual acetic acid, then dry over anhydrous
[2]. -
Isolation: Evaporate the solvent under reduced pressure. Wash the resulting residue with cold n-hexane to afford 3-acetoxy-2,4,5-trifluorobenzoic acid as a colorless powder[2].
-
Analytical Validation: Confirm identity via Mass Spectrometry. Expected peaks (CI): m/z 235 (M⁺ + 1), 217 (M⁺ - OH), 175 (M⁺ -
).
Protocol B: Conversion to 3-Acetoxy-2,4,5-trifluorobenzoyl chloride Reference Standard:
-
Setup: In a thoroughly dried 500 mL flask equipped with a reflux condenser and a drying tube (to rigorously exclude moisture), dissolve 6.10 g (0.026 mol) of 3-acetoxy-2,4,5-trifluorobenzoic acid in 200 mL of anhydrous benzene.
-
Activation: Add 15 mL of thionyl chloride (
) dropwise.-
Causality: Benzene is utilized as a non-reactive, aprotic solvent that allows for an optimal reflux temperature (~80 °C) to drive the chlorination without thermally degrading the acetate protecting group.
-
-
Reflux: Stir the solution under reflux for 4 hours.
-
Isolation: Distill off the benzene and excess thionyl chloride completely under reduced pressure[2].
-
Validation Checkpoint: The complete removal of
is critical. Residual will violently react with magnesium ethoxide in the subsequent malonate condensation step, leading to catastrophic yield loss.
-
-
Storage: The resulting 3-acetoxy-2,4,5-trifluorobenzoyl chloride is highly moisture-sensitive. It should be stored under an inert argon atmosphere or advanced immediately to the condensation reaction with ethoxymagnesium malonic diethyl ester.
Conclusion
The deployment of 3-acetoxy-2,4,5-trifluorobenzoic acid in fluoroquinolone synthesis exemplifies the elegant intersection of protecting group chemistry and regioselective functionalization. By safeguarding the 3-hydroxyl position during aggressive acyl activation and carbon-carbon coupling, this intermediate ensures high-yield access to the tricyclic benzoxazine core, ultimately enabling the production of life-saving antibiotics like Ofloxacin and Levofloxacin.
References
- Trifluorohydroxyaromatic acid and preparation thereof. Google Patents (EP0271275A1).
-
OFLOXACIN - New Drug Approvals. New Drug Approvals. URL:[Link]
- Process for producing 3,5,6-trifluoro-4-hydroxyphthalic acid. Google Patents (JPH0696545B2).
Sources
reaction conditions for nucleophilic aromatic substitution on 3-Acetoxy-2,4,5-trifluorobenzoic acid
This Application Note is designed for researchers and process chemists optimizing the functionalization of 3-Acetoxy-2,4,5-trifluorobenzoic acid . This scaffold is a critical precursor in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Garenoxacin analogs) and polyfluorinated building blocks.
The guide prioritizes regioselectivity (targeting the C4-position) and chemoselectivity (managing the labile C3-acetoxy ester).
Executive Summary
3-Acetoxy-2,4,5-trifluorobenzoic acid presents a unique challenge in nucleophilic aromatic substitution (SNAr). The molecule contains three activating fluorine atoms and two electron-withdrawing groups (EWGs): the carboxyl group (-COOH) and the acetoxy group (-OAc).
-
Primary Challenge: Directing nucleophilic attack exclusively to the C4-position while preventing the hydrolysis of the C3-acetoxy moiety or off-target substitution at C2.
-
Solution: Utilization of polar aprotic solvents with non-nucleophilic organic bases at controlled temperatures allows for high-yield C4-amination.
-
Key Insight: The C4-fluorine is activated by the para-carboxyl group. The C2-fluorine, while ortho to the carboxyl, is sterically hindered by the adjacent C3-acetoxy group, rendering it kinetically less accessible under mild conditions.
Reactivity & Mechanistic Profiling
Electronic Activation Map
To design the protocol, we must understand the electronic "push-pull" dynamics of the substrate.
-
C1 (-COOH): Strong EWG. Activates C2 (ortho) and C4 (para).
-
C3 (-OAc): Inductively withdrawing (-I) but potentially donating via resonance (+M). In the ground state, it provides steric bulk protecting C2 and C4.
-
F (C2, C4, C5): Strong -I effect activates the ring; F is a good leaving group in SNAr.
Regioselectivity Hierarchy:
-
C4-Position (Target): Most activated. It is para to the strong -COOH EWG and flanked by two fluorines (C5) and the acetoxy group.
-
C2-Position (Competitor): Activated by ortho-COOH but sterically crowded by the C1-COOH and C3-OAc.
-
C5-Position: Least activated (meta to -COOH).
Reaction Pathway Diagram
The following diagram illustrates the kinetic pathway favoring C4-substitution and the potential side-reaction (deacetylation).
Figure 1: Reaction pathway showing the preferential C4-attack pathway (Blue/Green) versus competitive inhibition and hydrolysis pathways (Red/Grey).
Critical Reaction Parameters
Solvent Selection
The choice of solvent dictates the reaction rate and the stability of the acetoxy group.
| Solvent | Polarity | Rate Enhancement | Risk of Deacetylation | Recommendation |
| DMSO | High | Very High | Moderate | Preferred (Use dry) |
| DMF | High | High | Moderate | Good alternative |
| Acetonitrile | Medium | Moderate | Low | Use for highly reactive nucleophiles |
| Ethanol/Water | High | Low | High | Avoid (Promotes hydrolysis) |
Base Selection
Inorganic bases (NaOH, KOH) are too harsh and will hydrolyze the ester immediately.
-
Recommended: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) . These scavenge the HF generated without attacking the ester.
-
Alternative: Anhydrous K₂CO₃ or NaHCO₃ can be used if the reaction is kept strictly anhydrous.
Experimental Protocols
Protocol A: Chemoselective C4-Amination (Preserving Acetoxy Group)
Target: Synthesis of 4-amino-substituted-3-acetoxy-2,5-difluorobenzoic acids.
Reagents:
-
Substrate: 3-Acetoxy-2,4,5-trifluorobenzoic acid (1.0 equiv)
-
Nucleophile: Cyclic amine (e.g., Morpholine, N-Boc-piperazine) (1.1 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: Anhydrous DMSO (5 mL per gram of substrate)
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven at 120°C. Purge the reaction vessel with Nitrogen (N₂).
-
Dissolution: Charge the vessel with 3-Acetoxy-2,4,5-trifluorobenzoic acid and anhydrous DMSO. Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature suppresses ester hydrolysis and C2-attack.
-
Addition: Add DIPEA dropwise. Then, add the amine nucleophile slowly over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
-
Monitoring: Check via HPLC or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material.
-
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (0.5 M) or Citric Acid solution (5% w/v). Note: Acidic quench prevents basic hydrolysis during workup.
-
Isolation: Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography if necessary.
Protocol B: One-Pot SNAr and Deacetylation
Target: Synthesis of 4-amino-3-hydroxy-2,5-difluorobenzoic acid (Quinolone Precursor). Use this if the acetoxy group is merely a protecting group intended to be removed.
Reagents:
-
Substrate: 3-Acetoxy-2,4,5-trifluorobenzoic acid (1.0 equiv)
-
Nucleophile: Amine (2.5 equiv)
-
Solvent: Water/Acetonitrile (1:1 mixture)
Step-by-Step Methodology:
-
Mixing: Dissolve the substrate in Acetonitrile.
-
Reaction: Add the amine (excess) and Water.
-
Heating: Heat the mixture to 50–60°C for 4–6 hours. The excess amine and water will drive both the SNAr at C4 and the hydrolysis of the C3-acetoxy group.
-
Workup: Acidify to pH 2–3 with 1M HCl to precipitate the product (the 3-hydroxy acid is often less soluble in water than the salt). Filter the solid.[2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion | Increase temperature to 40°C (Protocol A); Ensure DMSO is dry. |
| Deacetylation (in Protocol A) | Wet solvent or strong base | Use fresh anhydrous DMSO; Switch to weaker base (NaHCO₃); Lower temp. |
| Regioisomers (C2 attack) | Temperature too high | Maintain reaction at 0°C during addition; Ensure steric bulk of nucleophile. |
| Decarboxylation | Excessive heat (>100°C) | Keep reaction temperature below 80°C. |
References
-
Mechanistic Basis of SNAr
- Bunnett, J. F., & Zahler, R. E. (1951).
-
Source:
-
Quinolone Intermediate Synthesis (Analogous Chemistry)
-
Regioselectivity in Polyfluoroarenes
- Chambers, R. D., et al. (1996). Polyfluoroarenes. Nucleophilic substitution in pentafluorobenzoic acid.
-
Source:
-
General SNAr Protocols
-
Master Organic Chemistry. (2018).[5] Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Source:
-
Sources
preparation of antibacterial agents using 3-Acetoxy-2,4,5-trifluorobenzoic acid precursors
Application Note: Preparation of Benzoxazine Fluoroquinolone Antibacterial Agents via 3-Acetoxy-2,4,5-Trifluorobenzoic Acid Precursors
Introduction & Scientific Rationale
Fluoroquinolones represent a critically important class of broad-spectrum antibacterial agents. They exert their bactericidal effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication and cell division[1]. Among these, benzoxazine-based fluoroquinolones—such as Ofloxacin and its enantiopure derivative Levofloxacin—exhibit potent activity against both Gram-positive and Gram-negative pathogens[1][2].
The synthesis of these complex tricyclic scaffolds requires highly functionalized precursors. 3-Acetoxy-2,4,5-trifluorobenzoic acid is a premier starting material for this synthetic route[3]. The strategic placement of halogens and protecting groups on this benzoic acid derivative is not arbitrary; it is a masterclass in regiochemical design:
-
C1 (Carboxylic Acid): Serves as the anchor for chain elongation via malonate condensation, eventually forming the C3-carboxylic acid and C4-ketone of the quinolone.
-
C2 (Fluorine): Highly activated by the ortho-carbonyl, it acts as the primary leaving group during the intramolecular nucleophilic aromatic substitution (
) that forms the pyridone ring. -
C3 (Acetoxy Group): Protects the phenolic oxygen during aggressive acid chloride formation. Upon controlled deprotection, this oxygen acts as an internal nucleophile to close the oxazine ring.
-
C4 (Fluorine): Activated for a late-stage
reaction, allowing the introduction of the piperazine side chain. -
C5 (Fluorine): Remains untouched throughout the synthesis, ultimately becoming the essential 6-fluoro substituent that defines the fluoroquinolone class and dictates target enzyme binding.
Figure 1: Regiochemical mapping of the precursor functional groups to the final fluoroquinolone.
Experimental Workflow & Causality
The transformation of 3-acetoxy-2,4,5-trifluorobenzoic acid into the benzoxazine core relies on a sequence of activation, elongation, and double-cyclization steps.
Figure 2: Step-by-step synthetic workflow for the preparation of Ofloxacin.
Reagent Equivalents & Reaction Parameters
Self-validation note: Precise stoichiometric control during the malonate condensation is critical to prevent over-addition or premature decarboxylation.
Table 1: Quantitative Data for Key Synthetic Steps [3]
| Reagent / Intermediate | Quantity | Moles | Equivalents | Function / Rationale |
|---|---|---|---|---|
| 3-Acetoxy-2,4,5-trifluorobenzoic acid | 6.10 g | 0.026 mol | 1.0 eq | Starting Precursor |
| Thionyl Chloride (
Step-by-Step Methodologies
Protocol 1: Activation to 3-Acetoxy-2,4,5-trifluorobenzoyl chloride [1][3]
-
Preparation: In a dry, 500 mL round-bottom flask equipped with a reflux condenser, dissolve 6.10 g (0.026 mol) of 3-acetoxy-2,4,5-trifluorobenzoic acid in 200 mL of anhydrous benzene.
-
Activation: Add 15 mL of thionyl chloride dropwise at room temperature.
-
Reflux: Heat the mixture under reflux for 4 hours. Causality: The acetoxy group is stable under these acidic, anhydrous conditions, preventing the formation of polymeric depsides.
-
Isolation: Distill off the benzene and excess thionyl chloride completely under reduced pressure to yield the acid chloride as a highly reactive intermediate. Use immediately in the next step.
Protocol 2: Malonate Condensation and Decarboxylation [1][3]
-
Enolate Generation: In a separate flask, suspend 3.17 g (0.028 mol) of magnesium ethoxide and 4.30 g (0.027 mol) of diethyl malonate in 100 mL of anhydrous diethyl ether. Reflux for 3 hours to form ethoxymagnesium malonic diethyl ester.
-
Coupling: Cool the suspension and slowly add the acid chloride (from Protocol 1) dissolved in a minimal amount of ether. Stir until the reaction is complete.
-
Workup: Wash the organic layer with water, dry over anhydrous
, and evaporate to yield diethyl 3-acetoxy-2,4,5-trifluorobenzoylmalonate as a yellowish oil (approx. 10.39 g). -
Decarboxylation: Dissolve the yellowish oil in 120 mL of dioxane. Add 4.90 g (0.026 mol) of p-toluenesulfonic acid monohydrate. Reflux for 15 hours. Causality: The mild acidity of p-TsOH facilitates the Krapcho-style hydrolysis and decarboxylation of one ester group while preserving the 3-acetoxy moiety.
-
Purification: Remove dioxane under reduced pressure, neutralize with 2.15 g of
in 100 mL water, and extract with chloroform. Evaporation yields ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate (approx. 7.64 g, reddish oil).
Protocol 3: Benzoxazine Core Cyclization [3]
-
Ethoxymethylenation: To the 7.64 g of the beta-keto ester, add 20 mL of acetic anhydride and 6 mL of ortho-ethyl formate. Reflux for 2 hours, then condense under reduced pressure to form the highly electrophilic acrylate intermediate.
-
Enamine Formation: Dissolve the residue in 50 mL of dichloromethane. Add 1.91 g (0.026 mol) of DL-2-aminopropanol (Note: use L-alaninol for Levofloxacin). Allow to stand overnight. Causality: The primary amine undergoes a Michael addition-elimination, displacing the ethoxy group to form a stable enamine.
-
Double Cyclization: Subject the intermediate to base-catalyzed cyclization (often utilizing
or NaH in DMF/DMSO). The amine nitrogen displaces the C2-fluorine via , and the C3-acetoxy group is hydrolyzed to an alcohol, which subsequently attacks the aminopropanol sidechain to close the oxazine ring. -
Result: Yields the tricyclic core: ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate.
Analytical Benchmarks
To ensure protocol fidelity, intermediate validation is required.
Table 2: Expected Analytical Data for Precursors [3]
| Compound | Appearance | Mass Spectrometry (CI) m/e | Key Fragments |
|---|
| 3-Acetoxy-2,4,5-trifluorobenzoic acid | Colorless powder | 235 (
References
- EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof - Google Patents. Google Patents.
- OFLOXACIN - New Drug Approvals. New Drug Approvals.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry.
Sources
Process Chemistry Guide: Scalable Synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
Executive Summary
This application note details the scale-up process chemistry for 3-Acetoxy-2,4,5-trifluorobenzoic acid , a critical advanced intermediate used in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Gemifloxacin derivatives).
The synthesis of polyfluorinated benzoic acids presents unique challenges in regioselectivity and safety. While direct nucleophilic aromatic substitution (
Key Technical Advantages of this Protocol:
-
Regioselectivity: >98% selectivity for the 3-position via phthalimide ring-opening dynamics.
-
Scalability: Avoids cryogenic lithiation and hazardous diazonium intermediates.
-
Safety: Engineered controls for handling fluorinated waste and exothermic acetylations.
Strategic Route Selection
Route Comparison
The selection of the manufacturing route is governed by the "Selectivity-Safety-Cost" triangle.
| Route | Mechanism | Pros | Cons | Decision |
| A. Hydrolysis of 2,3,4,5-TFBA | Cheap starting material. | Wrong Isomer: Yields predominantly 4-hydroxy-2,3,5-trifluorobenzoic acid [2]. | REJECT | |
| B. Diazotization | Sandmeyer on 3-amino-2,4,5-TFBA | Direct access to 3-OH. | Safety Risk: Diazonium salts are unstable; Cu-waste generation; Exothermic decomposition risks. | REJECT (for >1kg scale) |
| C. Phthalimide Hydrolysis | Ring opening / Decarboxylation | High Regioselectivity; Uses stable Tetrafluorophthalic anhydride precursors. | Multi-step one-pot process; Requires high-temperature acid digestion. | SELECT |
Selected Pathway: The Phthalimide Route
The chosen route utilizes Tetrafluoro-N-methylphthalimide (or the N-H analog). Under alkaline conditions, the imide ring opens to form 3-hydroxy-2,4,5-trifluorobenzamide intermediates, which are subsequently hydrolyzed and decarboxylated under acidic conditions to yield 3-Hydroxy-2,4,5-trifluorobenzoic acid (HTB) . This is followed by standard acetylation.
Figure 1: Reaction pathway leveraging the regioselective ring-opening of tetrafluorophthalimide [3].
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Hydroxy-2,4,5-trifluorobenzoic Acid (HTB)
Objective: Convert Tetrafluoro-N-methylphthalimide to HTB via alkaline hydrolysis and acidic decarboxylation.
Reagents:
-
Tetrafluoro-N-methylphthalimide (Starting Material)
-
Potassium Hydroxide (KOH), 45% aq. solution
-
Sulfuric Acid (
), conc. (98%) -
Ethyl Acetate (Extraction solvent)
Equipment:
-
Glass-lined reactor (GLR) or Hastelloy C-22 autoclave (due to fluoride corrosion risk at high temp).
-
Scrubber system for methylamine/ammonia off-gas.
Step-by-Step Procedure:
-
Alkaline Hydrolysis:
-
Charge KOH (2.5 eq) and water into the reactor.
-
Add Tetrafluoro-N-methylphthalimide (1.0 eq) .
-
Heat the slurry to 95°C with vigorous stirring.
-
Observation: The solid will dissolve as the imide ring opens.
-
Maintain 95°C for 6–8 hours. Monitor by HPLC for disappearance of starting material.
-
Chemistry: This forms the potassium salts of 3-hydroxy-2,4,5-trifluorobenzamide and 4-hydroxy-3,5,6-trifluorophthalamic acid.
-
-
Acidification & Decarboxylation:
-
Cool the mixture to 0–5°C .
-
Slowly add Conc.
until pH < 1. Caution: Highly Exothermic. -
A thick precipitate (the phthalamic acid/benzamide mixture) will form.
-
Heat the slurry to 140–150°C .
-
Note: If using an open vessel, water will distill off; maintain volume or use a pressure vessel. The high temperature is required to drive the hydrolysis of the amide and the decarboxylation of the phthalamic acid.
-
Hold at 145°C for 12–15 hours.
-
Critical Control: Ensure efficient scrubbing of evolved methylamine gas.
-
-
Isolation:
-
Cool to 25°C. Dilute with water.
-
Extract the aqueous slurry with Ethyl Acetate (3x volume) .
-
Wash organic layer with brine.
-
Dry over
and concentrate to dryness. -
Recrystallization: Recrystallize from Toluene/Heptane to remove trace 4-hydroxy isomers.
-
Target Yield: 75–85%.
-
Protocol B: Acetylation to 3-Acetoxy-2,4,5-trifluorobenzoic Acid
Objective: Protect the 3-hydroxyl group using acetic anhydride.
Reagents:
-
3-Hydroxy-2,4,5-trifluorobenzoic acid (HTB)
-
Acetic Anhydride (
) -
Sulfuric Acid (Catalytic) or Pyridine
-
Toluene (Solvent)
Step-by-Step Procedure:
-
Reaction Setup:
-
In a clean reactor, charge HTB (1.0 eq) and Toluene (5 vol) .
-
Add Acetic Anhydride (1.5 eq) .
-
Add Conc.
(0.05 eq) as catalyst.
-
-
Reaction:
-
Heat the mixture to 80°C .
-
Exotherm Control: The reaction is mildly exothermic. Ramp temperature over 30 mins.
-
Stir for 2–4 hours.
-
IPC (In-Process Control): HPLC should show <0.5% unreacted HTB.
-
-
Quench & Workup:
-
Cool to 20°C.
-
Add Water (2 vol) slowly to hydrolyze excess acetic anhydride. Caution: Exothermic.
-
Stir for 30 mins.
-
Separate phases. The product may precipitate or remain in the toluene layer depending on concentration.
-
If product is in Toluene: Wash with water (2x) to remove acetic acid.
-
Concentrate Toluene layer to ~2 volumes.
-
Cool to 0°C to crystallize.
-
-
Filtration & Drying:
-
Filter the white crystalline solid.
-
Wash with cold Toluene/Heptane (1:1).
-
Dry in a vacuum oven at 45°C.
-
Process Safety & Engineering Controls
Thermal Hazards & Calorimetry
-
Acetylation Exotherm: The reaction of acetic anhydride with water (quench step) generates significant heat (-57 kJ/mol). On a kilogram scale, this must be dosed (controlled addition) rather than dumped.
-
Decarboxylation Pressure: The high-temperature acid step (145°C) may generate
and methylamine gas. Reactor venting must be sized for two-phase flow relief.
Material Compatibility
-
Fluoride Corrosion: While the C-F bonds are generally stable, trace hydrolysis can generate HF.
-
Recommendation: Use Hastelloy C-22 or Glass-Lined Steel reactors. Avoid 304/316 Stainless Steel for the high-temperature acid step.
-
Seals: Use PTFE (Teflon) or Kalrez gaskets.
-
Scale-Up Workflow Diagram
Application Note: Coupling Strategies for 3-Acetoxy-2,4,5-trifluorobenzoic Acid in Drug Discovery
This guide details the application of 3-Acetoxy-2,4,5-trifluorobenzoic acid (ATBA) in the synthesis of next-generation fluoroquinolone antibiotics. It focuses on the critical "coupling" phase—specifically the C-acylation of malonate derivatives to construct the quinolone scaffold.[1]
This molecule acts as a stabilized precursor to 8-hydroxy and 8-methoxy fluoroquinolones (e.g., Garenoxacin, Moxifloxacin analogs), where the acetoxy group protects the C3-phenol (which corresponds to C8 on the final quinolone) during the harsh electrophilic activation steps.
Executive Summary & Chemical Logic
3-Acetoxy-2,4,5-trifluorobenzoic acid is a specialized building block designed to overcome a specific synthetic challenge: introducing an oxygenated substituent at the C8 position of a fluoroquinolone core without interfering with the initial scaffold construction.
In standard quinolone synthesis, a free hydroxyl group at position 3 of the benzoic acid would react with the activated acid chloride, leading to polymerization (polyesters). The 3-acetoxy group serves as an orthogonal protecting group that survives thionyl chloride activation and magnesium-mediated coupling, yet is easily hydrolyzed post-cyclization to reveal the C8-hydroxyl for further diversification (e.g., difluoromethylation for Garenoxacin).[1]
Structural Mapping (Benzoic Acid Quinolone)
| Benzoic Acid Position | Functionality | Fate in Quinolone Core | Role in Drug Activity |
| C-1 (COOH) | Carboxylic Acid | C-3 (Carbonyl side) | Essential for binding DNA Gyrase |
| C-2 (F) | Leaving Group | Displaced by N-1 | Cyclization point (Ring closure) |
| C-3 (OAc) | Protected Phenol | C-8 (Substituent) | Modulates toxicity/phototoxicity |
| C-4 (F) | Labile Fluorine | C-7 | Site for amine (SnAr) coupling |
| C-5 (F) | Stable Fluorine | C-6 | Critical for potency (Gyrase binding) |
Critical Reaction Pathways
The primary "coupling" utility of ATBA is the Grohe-Heitzer or Gould-Jacobs type acylation.[1] The following diagram illustrates the workflow from acid activation to the cyclized core.
Figure 1: Synthetic workflow transforming 3-Acetoxy-2,4,5-trifluorobenzoic acid into the quinolone core.
Detailed Experimental Protocols
Protocol A: Activation to Acid Chloride
The acetoxy group is sensitive to strong nucleophiles but stable under acidic/electrophilic conditions.[1] Thionyl chloride is preferred over Oxalyl chloride to minimize byproduct complexity in large-scale runs.
Reagents:
-
3-Acetoxy-2,4,5-trifluorobenzoic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 - 2.0 equiv)[1] -
DMF (Catalytic, 2-3 drops)
-
Solvent: Toluene or Dichloromethane (DCM)[1]
Step-by-Step:
-
Setup: Charge a dry 3-neck round-bottom flask with ATBA and anhydrous Toluene (5 mL/g). Maintain an inert atmosphere (
). -
Addition: Add catalytic DMF. Add
dropwise at room temperature.[1] -
Reflux: Heat the mixture to 80°C for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Workup: Concentrate the mixture under reduced pressure to remove excess
and solvent. -
Chase: Re-dissolve the residue in dry Toluene and evaporate again (2x) to remove trace
.-
Checkpoint: The resulting oil/solid is moisture sensitive.[1] Use immediately in Protocol B.
-
Protocol B: The Coupling (C-Acylation with Magnesium Malonate)
This is the critical "Coupling" step.[1] Using a neutral magnesium chelate prevents premature hydrolysis of the 3-acetoxy group which might occur with highly basic lithium enolates.
Reagents:
-
Crude Acid Chloride (from Protocol A)[1]
-
Magnesium Ethoxide (
) (1.1 equiv)[1] -
Diethyl Malonate (1.1 equiv)[1]
-
Solvent: Anhydrous THF or Me-THF
Step-by-Step:
-
Chelate Formation: In a separate vessel, reflux Magnesium Ethoxide and Diethyl Malonate in THF for 1–2 hours until the solid
dissolves, forming the soluble magnesium malonate complex (EtO-Mg-CH(COOEt)2). -
Coupling: Cool the magnesium enolate solution to -10°C .
-
Addition: Dissolve the Acid Chloride in minimal THF and add it dropwise to the cold enolate solution.
-
Causality: Low temperature prevents O-acylation side reactions; the Mg-chelate directs C-acylation.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Acid Hydrolysis & Decarboxylation:
-
Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry over
.[1][3] -
Data Validation: HPLC should show a single major peak.
-NMR will show the characteristic keto-enol tautomerism of the -keto ester.
Protocol C: Cyclization (The Scaffold Closure)
To form the quinolone, the C2-Fluorine is displaced. This can be done via the "Gould-Jacobs" approach (using triethyl orthoformate) or the "Grohe-Heitzer" approach (using an amine).
Reagents:
Step-by-Step:
-
Enol Ether Formation: Reflux the
-keto ester with (2 equiv) and (2 equiv) for 2 hours. Evaporate volatiles.[1] -
Amine Addition: Dissolve the residue in Ethanol/Toluene. Add Cyclopropylamine (1.0 equiv) at 0°C. Stir 1 hour.
-
Cyclization: Add a base (e.g.,
or NaH) or simply heat (if using the Grohe-Heitzer method with a leaving group) to displace the C2-Fluorine.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Coupling | Acetoxy hydrolysis by moisture | Ensure all reagents (especially |
| Polyester Formation | Acetoxy group migration or loss | Keep coupling temp below 0°C during addition.[1] Avoid strong alkoxide bases (use Mg chelate).[1] |
| Incomplete Cyclization | C2-F is less reactive than C4-F | C4-F (para to C=O) is actually more reactive to SnAr.[1] However, in the benzoyl acetate intermediate, the C2-F is activated by the adjacent carbonyl. Ensure the enamine is formed correctly before heating.[1] |
References
-
Grohe, K., & Heitzer, H. (1987).[1] Cycloacylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[1] Link[1]
-
Petersen, U., et al. (1998).[1] Synthesis and in vitro activity of 8-methoxyquinolone carboxylic acids.[1] European Journal of Medicinal Chemistry.[1] (Foundational work on 8-methoxy/hydroxy precursors).
-
PubChem Compound Summary. (2023). 2,4,5-Trifluorobenzoic acid derivatives.[1][5][6][7][8][9][10][11][12][13] National Center for Biotechnology Information.[1] Link
-
Organic Syntheses. (2004).[1] General procedure for Magnesium Malonate coupling.[1] Org.[1][4][3] Synth. Coll. Vol. 10, p. 423.[1] Link
Sources
- 1. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reaction of Acetic Acid with Thionyl Chloride Write the chemical equatio.. [askfilo.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. 3-Hydroxy-2,4,5-trifluorobenzoic acid | 116751-24-7 [chemicalbook.com]
- 8. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 12. chemscene.com [chemscene.com]
- 13. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yields for 3-Acetoxy-2,4,5-trifluorobenzoic acid synthesis
Technical Support Center: Fluoroquinolone Intermediates Focus: Optimizing the Synthesis of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
As a Senior Application Scientist, I frequently encounter research teams struggling with the synthesis of 3-acetoxy-2,4,5-trifluorobenzoic acid. This compound is a critical building block in the synthesis of fluoroquinolone antibiotics, such as ofloxacin and levofloxacin.
Historically, the traditional patent protocols rely on prolonged thermal refluxing in neat acetic anhydride, which notoriously results in isolated yields hovering around 39–40% [1]. This technical guide is designed to troubleshoot these specific bottlenecks by shifting your workflow from thermal forcing to catalytic precision, ensuring high-yield, reproducible batches.
Part 1: Troubleshooting Guide & FAQs
Q1: My baseline protocol (refluxing in neat acetic anhydride for 15 hours) only yields ~40% product. What is causing this massive yield loss? Causality: Fluorinated aromatic carboxylic acids are highly electron-deficient. Subjecting the starting material (2,4,5-trifluoro-3-hydroxybenzoic acid) to extended reflux (approx. 140°C) in neat acetic anhydride induces severe thermal decarboxylation, forming the volatile byproduct 2,3,4-trifluorophenyl acetate. Solution: Abandon the purely thermal method. Implement a nucleophilic catalysis approach using 4-Dimethylaminopyridine (DMAP). DMAP attacks the anhydride to form a highly reactive acetylpyridinium intermediate[2], allowing the acetylation of the sterically hindered phenolic hydroxyl to proceed rapidly at room temperature (25°C - 35°C), entirely suppressing thermal decarboxylation.
Q2: During LC-MS analysis of my crude mixture, I observe a significant peak with a mass of [M+42] (m/z 276). What is this, and how do I resolve it? Causality: A mass shift of +42 Da corresponds to the formation of a mixed anhydride (3-acetoxy-2,4,5-trifluorobenzoic acetic anhydride). Because you are using an excess of acetic anhydride to drive the phenolic esterification, the carboxylic acid moiety also reacts. Solution: The mixed anhydride is kinetically less stable than the phenolic ester. You must implement a controlled, ice-cold aqueous quench (0–5°C). The cold water selectively hydrolyzes the mixed anhydride back to the free carboxylic acid without cleaving the desired phenolic acetate. Crucial warning: Do not use alkaline quenches (e.g., NaHCO₃ or NaOH); these will rapidly cleave the phenolic acetate and revert your product back to the starting material.
Q3: My product isolates as a reddish oil that won't crystallize, leading to poor recovery during purification. How can I improve the isolation? Causality: The presence of residual acetic acid (a byproduct of both the reaction and the quench) prevents crystallization. 3-Acetoxy-2,4,5-trifluorobenzoic acid is highly soluble in chlorinated solvents and acetic acid, but completely insoluble in non-polar aliphatic hydrocarbons. Solution: After extracting the quenched mixture with dichloromethane (DCM), wash the organic layer thoroughly with cold water to remove all acetic acid. Concentrate the DCM layer under reduced pressure until completely dry. Triturate the resulting residue with cold n-hexane. The hexane dissolves non-polar impurities and residual acetic acid traces, precipitating the target compound as a highly pure, colorless powder.
Part 2: Quantitative Data & Reaction Workflows
To illustrate the impact of shifting from thermal to catalytic conditions, the table below summarizes the quantitative differences in reaction metrics.
Table 1: Comparison of Reaction Conditions for 3-Acetoxy-2,4,5-trifluorobenzoic Acid Synthesis
| Method | Reagents / Solvent | Temp (°C) | Time (h) | Major Byproducts | Isolated Yield (%) |
| Traditional (Patent) [1] | Neat Ac₂O | 140 (Reflux) | 15.0 | Decarboxylated arene, Mixed anhydride | ~ 39.5% |
| Acid-Catalyzed | Ac₂O, cat. H₂SO₄ | 80 | 4.0 | Mixed anhydride | 65 - 70% |
| Base-Catalyzed (Optimized) | Ac₂O, DCM, cat. DMAP, Et₃N | 25 - 35 | 2.0 | Trace | > 85.0% |
Reaction Pathway & Side Reactions
Figure 1: Reaction pathway showing the optimized route vs. thermal degradation and byproduct formation.
Part 3: Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues and in-process checks are embedded to ensure you can verify the success of each step before proceeding.
Phase 1: Catalytic Acetylation
-
Setup: To a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2,4,5-trifluoro-3-hydroxybenzoic acid (12.6 g, 0.065 mol).
-
Solvation: Suspend the starting material in anhydrous Dichloromethane (DCM) (100 mL). Add Triethylamine (1.2 eq, 10.9 mL) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq, 0.40 g). Self-Validation: The mixture should become a clear, pale-yellow solution as the triethylamine salt forms.
-
Reagent Addition: Cool the mixture to 0–5°C using an ice-water bath. Dropwise add Acetic Anhydride (1.1 eq, 6.8 mL) over 15 minutes to control the exothermic formation of the acetylpyridinium intermediate.
-
Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours.
-
In-Process Check: Monitor via TLC (Hexane:EtOAc 1:1 with 1% Acetic Acid). The starting material (Rf ~0.2) must completely disappear, replaced by the target product (Rf ~0.5).
-
Phase 2: Selective Quench & Isolation 5. Hydrolysis: Pour the reaction mixture into 150 mL of vigorously stirred ice-cold water (0–5°C). Stir for exactly 30 minutes. Causality: This specific timeframe ensures complete hydrolysis of the [M+42] mixed anhydride back to the carboxylic acid without degrading the phenolic acetate. 6. Extraction: Transfer to a separatory funnel. Isolate the bottom organic (DCM) layer. Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers. 7. Washing: Wash the combined organic layers with cold water (3 x 50 mL) to remove residual acetic acid and DMAP salts. 8. Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude reddish residue.
Phase 3: Purification 9. Trituration & Validation: Add 50 mL of ice-cold n-hexane to the crude residue. Stir vigorously for 15 minutes.
-
Self-Validation: The precipitation of a dense, colorless powder confirms the successful partitioning of the reddish oily impurities into the hexane phase.
-
Recovery: Filter the solid under vacuum, wash the filter cake with 10 mL of cold n-hexane, and dry under high vacuum to afford pure 3-acetoxy-2,4,5-trifluorobenzoic acid (Expected yield: >13.0 g, >85%). Mass (CI): m/z 235 [M+H]⁺.
Optimized Workup Workflow
Figure 2: Step-by-step downstream processing to ensure maximum recovery and purity.
References
-
Trifluorohydroxyaromatic acid and preparation thereof (EP0271275A1). Google Patents. 1
-
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study . ResearchGate / Chemistry - A European Journal. 2
Sources
purification methods to remove impurities from 3-Acetoxy-2,4,5-trifluorobenzoic acid
Diagnostic Overview
3-Acetoxy-2,4,5-trifluorobenzoic acid is a highly sensitive, critical intermediate utilized in the synthesis of advanced fluoroquinolone antibiotics, most notably ofloxacin and levofloxacin[1],[2]. Synthesized via the acetylation of 2,4,5-trifluoro-3-hydroxybenzoic acid, its purification is notoriously challenging due to the extreme lability of the acetoxy group. The strong electron-withdrawing nature of the trifluorinated aromatic ring makes the ester highly susceptible to nucleophilic attack, requiring precise control over thermodynamic and chemical parameters during isolation[1].
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield purification.
Troubleshooting & FAQs
Q1: Why does my purified product consistently show high levels of 2,4,5-trifluoro-3-hydroxybenzoic acid contamination?
-
Causality: This is the most common failure mode, resulting from the unintended hydrolysis of the acetoxy group back into a free hydroxyl group. The three fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect), rendering the ester carbonyl highly electrophilic. If the aqueous quench temperature exceeds 5°C, or if the pH deviates from neutral/mildly acidic during washing, water acts as a nucleophile and cleaves the ester.
-
Solution: Ensure the reaction mixture is poured into an excess of ice-cold water (0–5°C)[1]. Do not use basic solutions (such as sodium bicarbonate) to neutralize residual acetic acid at this stage, as base-catalyzed ester hydrolysis will rapidly degrade your product.
Q2: How can I effectively remove residual acetic anhydride and acetic acid without inducing the hydrolysis mentioned above?
-
Causality: Acetic anhydride is typically used as both a reagent and solvent (in excess) during the reflux step[1]. Post-reaction, it must be completely removed to prevent downstream side reactions.
-
Solution: The ice-water quench serves a dual purpose: it precipitates the product and hydrolyzes the excess acetic anhydride into acetic acid. Following this, extract the aqueous mixture with chloroform[1]. Chloroform provides an optimal partition coefficient, isolating the halogenated aromatic compound into the organic phase while leaving the bulk of the highly polar acetic acid in the aqueous phase.
Q3: After concentrating the organic layer, my product remains a sticky, reddish/yellowish oil instead of precipitating as a colorless powder. How do I induce crystallization?
-
Causality: The presence of trace solvents (chloroform) or residual lipophilic impurities prevents the crystal lattice from forming, resulting in an oily suspension[1].
-
Solution: Trituration with n-hexane is required[1],[3]. 3-Acetoxy-2,4,5-trifluorobenzoic acid is virtually insoluble in cold aliphatic hydrocarbons. Adding n-hexane to the concentrated residue strips away the remaining lipophilic impurities and trace chloroform, forcing the target compound to precipitate as a high-purity colorless powder [3].
Impurity Profiling & Quantitative Data
To maintain stringent quality control, monitor the following quantitative parameters during your purification workflow:
| Impurity | Origin / Causality | Detection Method | Removal Strategy | Target Specification |
| 2,4,5-Trifluoro-3-hydroxybenzoic acid | Unreacted starting material or hydrolysis of the acetoxy group during aqueous workup. | HPLC (UV detection at ~254 nm) or TLC (Silica, CHCl₃:MeOH). | Maintain quench temp <5°C. Avoid alkaline washes. | < 0.5% (Area) |
| Acetic Acid | Byproduct of acetic anhydride hydrolysis during the ice-water quench. | GC-FID or ¹H-NMR (singlet at ~2.1 ppm). | Repeated washing of the chloroform layer with chilled DI water; vacuum drying. | < 1000 ppm |
| Acetic Anhydride | Excess reagent from the 15-hour reflux acetylation step. | IR Spectroscopy (anhydride C=O stretch ~1820, 1750 cm⁻¹). | Complete hydrolysis during the ice-water quench step (stirring for 30+ mins). | Not Detected |
| Isomeric Trifluorobenzoic Acids | Impure starting material (e.g., presence of 3,4,5-trifluoro isomers). | HPLC or ¹⁹F-NMR. | Purify the starting material prior to acetylation; n-hexane trituration. | < 0.1% |
Standardized Purification Protocol (Self-Validating System)
This protocol is adapted from established industrial methodologies for synthesizing fluoroquinolone intermediates[1],[2].
Step 1: The Ice-Water Quench
-
Upon completion of the 15-hour reflux (using 12.6 g of starting material in 40 mL acetic anhydride), allow the reaction vessel to cool to room temperature.
-
Slowly pour the reaction mixture into 200 mL of vigorously stirred, ice-cold deionized water (0–5°C).
-
Stir for 30 minutes to ensure complete hydrolysis of excess acetic anhydride into acetic acid.
Step 2: Organic Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with 3 x 50 mL of Chloroform (CHCl₃).
-
Combine the organic layers. The target 3-acetoxy-2,4,5-trifluorobenzoic acid will partition into the heavy chloroform phase.
Step 3: Washing & Self-Validation
-
Wash the combined chloroform layer with 2 x 50 mL of chilled deionized water to remove residual acetic acid.
-
Self-Validation Checkpoint: Before proceeding to drying, sample the organic layer. Perform a rapid Thin Layer Chromatography (TLC) using Silica Gel 60 F₂₅₄ plates (Eluent: Chloroform/Methanol 9:1). Co-spot with a standard of 2,4,5-trifluoro-3-hydroxybenzoic acid. The starting material will exhibit a significantly lower R_f value due to hydrogen bonding from the free hydroxyl group. If the lower spot is absent, the acetylation is intact, no hydrolysis has occurred, and the organic phase is validated for concentration.
-
Dry the validated organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter to remove the drying agent.
Step 4: Concentration and Trituration
-
Condense the chloroform layer under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35°C to yield a crude residue.
-
Suspend the residue in 30 mL of cold n-hexane. Stir vigorously for 15 minutes.
-
Filter the resulting precipitate under vacuum and wash with an additional 10 mL of cold n-hexane.
-
Dry the colorless powder under high vacuum to yield pure 3-acetoxy-2,4,5-trifluorobenzoic acid (Typical mass: ~6.10 g)[1].
Process Visualization
Workflow for the isolation and purification of 3-acetoxy-2,4,5-trifluorobenzoic acid.
References
- European Patent Office. (1988). EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof. Google Patents.
- United States Patent and Trademark Office. (1989). US4831190A - Trifluorohydroxyaromatic acid and preparation. Google Patents.
-
New Drug Approvals. (2015). OFLOXACIN - New Drug Approvals. URL:[Link]
Sources
Technical Support Center: Troubleshooting Hydrolysis of 3-Acetoxy-2,4,5-trifluorobenzoic acid
Welcome to the technical support guide for the hydrolysis of the acetoxy group in 3-Acetoxy-2,4,5-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this specific chemical transformation. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing the acetoxy group in 3-Acetoxy-2,4,5-trifluorobenzoic acid?
A1: The hydrolysis of the acetoxy group to a hydroxyl group can be effectively achieved under either basic or acidic conditions. The choice between these methods often depends on the overall stability of your molecule and the presence of other functional groups.
-
Base-Catalyzed Hydrolysis (Saponification): This is a widely used and often irreversible method.[1] It involves the use of a hydroxide source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent. The reaction proceeds through a nucleophilic acyl substitution mechanism.
-
Acid-Catalyzed Hydrolysis: This method utilizes a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solvent. It is a reversible process, essentially the reverse of a Fischer esterification.[1] To drive the reaction to completion, a large excess of water is typically used.[1]
Q2: My hydrolysis reaction is not going to completion. What are the likely causes?
A2: Incomplete conversion is a common issue. Several factors could be at play:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the base or acid catalyst. For base-catalyzed hydrolysis, a stoichiometric amount is the minimum, but an excess is often required to drive the reaction.
-
Reaction Time and Temperature: Hydrolysis of sterically hindered or electron-deficient aryl acetates can be sluggish. You may need to increase the reaction time or temperature. However, be cautious of potential side reactions at elevated temperatures.
-
Poor Solubility: 3-Acetoxy-2,4,5-trifluorobenzoic acid or its salt may have limited solubility in the reaction medium, hindering the reaction. The use of a co-solvent like tetrahydrofuran (THF) or methanol can improve solubility.
-
pH Control (for Acid-Catalyzed Hydrolysis): In acid-catalyzed hydrolysis, maintaining a sufficiently low pH is crucial for protonating the carbonyl oxygen and activating the ester for nucleophilic attack by water.
Q3: I am observing the formation of byproducts. What could they be and how can I avoid them?
A3: The formation of byproducts can complicate purification and reduce your yield. Potential side reactions include:
-
Decarboxylation: Aromatic carboxylic acids, especially those with electron-withdrawing groups, can be susceptible to decarboxylation at elevated temperatures. If you are running your reaction at high heat, consider if this is a possibility.
-
Ring-Related Reactions: The highly fluorinated benzene ring is generally stable, but under harsh conditions, nucleophilic aromatic substitution could theoretically occur, though it is less likely under standard hydrolysis conditions.
-
Reaction with Co-solvents: If you are using an alcohol like methanol as a co-solvent in a base-catalyzed reaction, you could potentially form a methyl ester via transesterification, although the hydrolysis of the acetoxy group is generally faster.
To minimize byproducts, it is advisable to start with milder reaction conditions (lower temperature, shorter reaction time) and incrementally increase the intensity while monitoring the reaction progress.
In-Depth Troubleshooting Guides
Scenario 1: Incomplete Hydrolysis Under Basic Conditions
Question: I am attempting a base-catalyzed hydrolysis of 3-Acetoxy-2,4,5-trifluorobenzoic acid using NaOH in water, but even after prolonged stirring at room temperature, I see a significant amount of starting material remaining by TLC and HPLC analysis. What steps should I take?
Answer: This is a classic challenge often rooted in either kinetics or solubility. Here is a systematic approach to troubleshoot this issue:
1. Assess Solubility:
-
Observation: Does the starting material fully dissolve in the aqueous base solution? If not, you are dealing with a heterogeneous reaction, which will be inherently slower.
-
Solution: Introduce a water-miscible co-solvent. Tetrahydrofuran (THF) or methanol are common choices. Start with a small percentage of the co-solvent and gradually increase it until you achieve a homogeneous solution.
2. Optimize Reaction Conditions:
-
Temperature: Gently heat the reaction mixture. A temperature of 50-70°C can significantly accelerate the rate of hydrolysis.[2] Use a reflux condenser to prevent solvent loss.
-
Base Equivalents: While theoretically one equivalent of base is needed to hydrolyze the ester and another to deprotonate the carboxylic acid, using a larger excess (e.g., 3-5 equivalents) can increase the concentration of the hydroxide nucleophile and drive the reaction to completion.
3. Monitor the Reaction Effectively:
-
Technique: Thin-layer chromatography (TLC) is a rapid way to monitor the disappearance of the starting material and the appearance of the product.[3] High-performance liquid chromatography (HPLC) can provide more quantitative data on the reaction progress.[4][5][6][7]
-
Workflow: Take aliquots of the reaction mixture at regular intervals (e.g., every hour), neutralize them with a dilute acid, and analyze by TLC or HPLC.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis
This protocol provides a robust starting point for the saponification of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
Materials:
-
3-Acetoxy-2,4,5-trifluorobenzoic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Tetrahydrofuran (THF) (optional, as a co-solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Acetoxy-2,4,5-trifluorobenzoic acid in a minimal amount of THF (if necessary).
-
Addition of Base: Add an aqueous solution of NaOH (3-5 molar equivalents).
-
Heating: Heat the reaction mixture to 50-70°C and stir.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to a pH of approximately 2 with 1M HCl. The product should precipitate out of the solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 3-hydroxy-2,4,5-trifluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).[8][9]
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is an alternative for substrates that may be sensitive to basic conditions.
Materials:
-
3-Acetoxy-2,4,5-trifluorobenzoic acid
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Acetoxy-2,4,5-trifluorobenzoic acid in water.
-
Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or a larger volume of aqueous HCl.
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Due to the reversible nature of this reaction, it may require a longer reaction time.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Hydrolysis
| Parameter | Base-Catalyzed | Acid-Catalyzed |
| Catalyst | NaOH or KOH | H₂SO₄ or HCl |
| Equivalents | 3-5 | Catalytic to excess |
| Solvent | Water (with optional THF) | Water |
| Temperature | 50-70°C | Reflux |
| Typical Time | 1-6 hours | 4-24 hours |
Visualizations
Reaction Mechanisms
Troubleshooting Workflow
References
- Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
-
Hydrolysis product troubleshooting. (2024, January 18). Reddit. [Link]
-
p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
-
Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar. (n.d.). OSTI.GOV. [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
-
Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. [Link]
-
HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. (n.d.). National Center for Biotechnology Information. [Link]
-
HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). National Center for Biotechnology Information. [Link]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015, April 20). American Laboratory. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. osti.gov [osti.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
improving thermal stability of 3-Acetoxy-2,4,5-trifluorobenzoic acid during storage
Technical Support Center: Stability & Storage Guide Subject: 3-Acetoxy-2,4,5-trifluorobenzoic acid (CAS: 82419-36-1) Document ID: TS-STAB-0824 Audience: Pharmaceutical Development & QA/QC Personnel
Part 1: Executive Technical Summary
3-Acetoxy-2,4,5-trifluorobenzoic acid is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Ofloxacin). Its stability profile is defined by two competing functional groups: a highly electrophilic ester (acetoxy) and an acidic carboxyl group.
The Core Instability Mechanism: The presence of three fluorine atoms at the 2, 4, and 5 positions creates a strong electron-withdrawing effect on the benzene ring. This electron deficiency is transmitted to the ester carbonyl carbon at position 3, making it significantly more susceptible to nucleophilic attack (hydrolysis) than non-fluorinated analogs. Consequently, moisture-induced deacetylation is the primary failure mode during storage, leading to the formation of the impurity 3-hydroxy-2,4,5-trifluorobenzoic acid .
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "We are seeing a growing impurity peak at RRT ~0.8 in our HPLC assay."
Diagnosis: This is almost certainly Hydrolysis (Deacetylation) . Technical Explanation: The impurity is likely 3-hydroxy-2,4,5-trifluorobenzoic acid.[1] The acetoxy group is labile. Even trace moisture, catalyzed by the molecule's own carboxylic acid acidity (autocatalysis), will cleave the ester bond. Immediate Action:
-
Check Water Content: Perform a Karl Fischer (KF) titration. If water content >0.5%, the degradation will accelerate exponentially.
-
Review Packaging: Ensure the container has a functional desiccant and an induction seal.
-
Confirm Identity: Run LC-MS. The parent mass (M+H) is ~235 Da. The hydroxy impurity will appear at ~193 Da (Loss of Acetyl group, -42 Da).
Issue 2: "The powder has turned from off-white to a faint yellow/beige."
Diagnosis: Photo-oxidation or Trace Metal Contamination . Technical Explanation: While fluorinated rings are generally stable to oxidation, the phenolic byproduct (formed via hydrolysis) is prone to oxidation, forming quinone-like colored species upon exposure to light or trace transition metals (Fe, Cu). Immediate Action:
-
Light Protection: Verify storage in amber glass or opaque HDPE drums.
-
Metal Screen: If the material was handled with stainless steel spatulas in a humid environment, micro-corrosion could introduce catalytic metals. Switch to PTFE or ceramic tools.
Issue 3: "Material is caking or clumping in the drum."
Diagnosis: Hygroscopicity & Sintering . Technical Explanation: The free carboxylic acid moiety can form hydrogen bond networks with atmospheric water. As water absorbs, it lowers the glass transition temperature (Tg) of the surface amorphous regions, causing "sintering" or sticking of particles. Immediate Action:
-
Do not break clumps mechanically if the material is for GMP use; this exposes fresh surface area to moisture.
-
Re-dry: If within spec, dry under vacuum at 40°C with a nitrogen bleed.
Part 3: Optimized Storage & Handling Protocols
A. The "Dry-Cold-Inert" Standard
To maximize shelf-life (target >24 months), adopt the following storage hierarchy:
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Arrhenius kinetics dictate that reducing temp from 25°C to 5°C slows hydrolysis rates by ~4-5x. |
| Atmosphere | Nitrogen Overlay | Displaces oxygen and, more importantly, atmospheric moisture. |
| Container | Double LDPE liner in HDPE Drum | LDPE provides a moisture barrier; the outer HDPE provides physical protection. |
| Desiccant | Silica Gel or Molecular Sieve | Place between the liners, never in direct contact with the API to avoid physical contamination. |
B. Re-Test Protocol
-
Frequency: Every 6 months (if stored at 2-8°C); Every 3 months (if stored at 25°C).
-
Critical Critical Quality Attributes (CQAs):
-
Appearance (Color).[2]
-
Purity (HPLC, specifically tracking the hydroxy-impurity).
-
Water Content (Karl Fischer).
-
Part 4: Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the secondary risk (Decarboxylation) which occurs only at elevated temperatures (>100°C).
Caption: Figure 1. The primary hydrolytic degradation pathway of 3-Acetoxy-2,4,5-trifluorobenzoic acid. Note that the reaction generates acetic acid, which can further lower pH and autocatalyze the reaction if moisture is not controlled.
Part 5: Experimental Protocol: Accelerated Stability Stress Test
Use this protocol to validate the storage container integrity for your specific batch.
Objective: Determine the "Hydrolytic Susceptibility Index" of the batch.
Materials:
-
Sample: 5g of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
-
Chambers: 40°C/75% RH (Accelerated) and 25°C/60% RH (Control).
-
Vessels: Open dish (worst case) vs. Sealed vial (best case).
Workflow:
-
Baseline Analysis (T=0): Measure Purity (HPLC) and Water Content (KF).
-
Incubation: Place 1g samples in open dishes inside the 40°C/75% RH chamber.
-
Sampling: Pull samples at 24 hours, 48 hours, and 1 week.
-
Analysis:
-
Dissolve sample immediately in dry Acetonitrile (avoid methanol to prevent transesterification during analysis).
-
Run HPLC.
-
Success Criteria:
-
If "Open Dish" degradation > 2.0% in 48 hours: Material is Highly Moisture Sensitive. Strict Nitrogen handling is mandatory.
-
If "Open Dish" degradation < 0.5% in 48 hours: Material is Moderately Stable. Standard desiccant packing is sufficient.
References
-
New Drug Approvals. (2015). Ofloxacin: Synthesis and Intermediates. Retrieved from [Link]
-
Zhang, M., et al. (2020).[3] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (Discusses hydrolysis of fluorinated benzoic esters). Retrieved from [Link]
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (Provides analytical context for trifluorobenzoic acid derivatives). Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. (Mechanistic analog for fluorinated acetoxybenzoic acid hydrolysis). Retrieved from [Link]
Sources
Technical Support Center: High-Purity Crystallization of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
⚠️ Critical Operational Alerts
Before proceeding with any experimental work, review the following stability constraints specific to 3-Acetoxy-2,4,5-trifluorobenzoic acid (3-Ac-TFBA) :
-
Hydrolysis Sensitivity: The acetoxy group at the C-3 position is chemically labile. Exposure to moisture, particularly in the presence of heat or catalytic acids/bases, will rapidly degrade the compound into 3-hydroxy-2,4,5-trifluorobenzoic acid .
-
Strict Rule: Avoid aqueous solvent systems.
-
Strict Rule: Avoid primary alcohols (Methanol, Ethanol) to prevent transesterification.[1]
-
-
Thermal Instability: Prolonged heating above 80°C may induce decarboxylation or ester cleavage.
Phase I: Solvent System Optimization
Q1: What is the "Gold Standard" solvent system for this molecule?
A: Based on the polarity profile of the fluorinated ring and the lability of the ester, Anhydrous Toluene is the primary recommendation.
-
Why Toluene?
-
Solubility Profile: 3-Ac-TFBA exhibits a steep solubility curve in toluene (sparingly soluble at 0°C, highly soluble at 65-70°C).
-
Impurity Rejection: The primary impurity (3-hydroxy-2,4,5-trifluorobenzoic acid) is significantly more polar due to the free phenolic hydroxyl group. Toluene, being non-polar (Dielectric constant
2.38), keeps the polar hydroxy-impurity precipitated or suspended while dissolving the target acetoxy-ester at elevated temperatures, allowing for filtration before crystallization or rejection in the mother liquor. -
Stability:[1] Toluene is aprotic and forms an azeotrope with water, allowing you to dry the system in situ if necessary.
-
Q2: Toluene isn't working (yield too low). What is the alternative?
A: If Toluene yields are unsatisfactory (<60%), switch to a Binary Solvent/Antisolvent System : Ethyl Acetate (Solvent) / n-Heptane (Antisolvent) .[1]
Optimization Table: Solvent System Performance
| Solvent System | Role | Suitability | Key Advantage | Major Risk |
| Toluene | Single Solvent | High | Excellent rejection of polar 3-hydroxy impurity. | Yield loss if cooling isn't sufficient (<0°C).[1] |
| EtOAc / Heptane | Binary Pair | Medium-High | Tunable yield; milder heating required (50°C).[1] | Risk of "oiling out" if heptane is added too fast. |
| Ethanol / Water | Traditional | CRITICAL FAIL | N/A | Hydrolysis & Transesterification. Do not use.[1] |
| Dichloromethane | Single Solvent | Low | High solubility at all temps (poor recovery).[1] | Boiling point too low for effective thermal gradient. |
Phase II: Experimental Protocol (The "Gold Standard")
Protocol A: Anhydrous Toluene Recrystallization
Target Purity: >99.5% (HPLC)
-
Dissolution:
-
Charge crude 3-Ac-TFBA into a reactor/flask.
-
Add Anhydrous Toluene (start with 3.5 volumes relative to mass, e.g., 3.5 mL per 1 g).
-
Heat to 65–70°C . Do not reflux vigorously.[1]
-
Checkpoint: If solids remain, add Toluene in 0.5 volume increments. If the remaining solid looks "gummy" or distinct from the bulk, it may be the polar hydroxy-impurity.
-
-
Hot Filtration (Crucial Step):
-
While maintaining 65°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove inorganic salts (NaF, KF) and insoluble polar degradation products.[1]
-
-
Controlled Cooling:
-
Cool the filtrate to 45°C over 30 minutes.
-
Seeding: At 40–45°C, add 0.5% w/w pure seed crystals. Do not skip this step for fluorinated aromatics.[1]
-
Cool to 20°C at a rate of 10°C/hour.
-
Chill to 0–5°C and hold for 2 hours.
-
-
Isolation:
Phase III: Troubleshooting & Logic Flows
Q3: My product is "Oiling Out" (forming a liquid blob) instead of crystallizing. Why?
A: This is common with polyfluorinated aromatics due to their low melting points and weak crystal lattice energy.[1]
-
Cause 1: Temperature dropped too fast, bypassing the metastable zone.
-
Cause 2: Solution is too concentrated (supersaturation is too high).[1]
-
Cause 3: Impurity profile (regioisomers) is disrupting lattice formation.[1]
Corrective Action: Re-heat to dissolve the oil.[2] Add 10-15% more solvent. Cool very slowly and add seed crystals at the first sign of turbidity.
Visual Logic: Solvent Selection & Troubleshooting
The following diagram illustrates the decision process for solvent selection and troubleshooting oiling-out issues.
Figure 1: Decision logic for solvent selection and troubleshooting "oiling out" phenomena during 3-Ac-TFBA purification.
Q4: How do I remove the "3-Hydroxy" impurity if it co-crystallizes?
A: If the hydroxy impurity persists (>0.5%) after Toluene recrystallization, it indicates the impurity is trapped in the crystal lattice.
-
The Fix: Perform a "slurry wash" rather than a full recrystallization.
-
Suspend the solid in Dichloromethane (DCM) at room temperature (5 volumes).
-
Stir for 30 minutes.
-
Q5: Can I use Acetone?
A: Avoid Acetone. While it dissolves the compound well, it is difficult to remove completely from the crystal lattice (solvate formation) and does not provide a sharp enough solubility gradient for high recovery yields. Furthermore, commercial acetone often contains significant water, promoting hydrolysis.
References
-
Synthesis of Fluoroquinolone Intermediates
-
Stability of Acetoxy-Benzoic Acids
-
Gatifloxacin Intermediate Purification
-
General Recrystallization of Fluorobenzoic Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
resolving moisture sensitivity issues with 3-Acetoxy-2,4,5-trifluorobenzoic acid
Subject: Resolving Moisture Sensitivity & Hydrolytic Instability
Executive Summary: The Nature of the Problem
The Core Issue: 3-Acetoxy-2,4,5-trifluorobenzoic acid is significantly more moisture-sensitive than non-fluorinated benzoic acid esters.[1]
The Chemical Reason: Standard phenyl acetates are relatively stable.[1] However, this molecule contains three fluorine atoms at the 2, 4, and 5 positions.[2] Fluorine is highly electronegative ($ \chi \approx 3.98 $).[1] Through the inductive effect (-I) , these atoms pull electron density away from the benzene ring, which in turn pulls density from the ester oxygen.
This creates a "super-electrophilic" carbonyl carbon on the acetoxy group, effectively inviting water (a nucleophile) to attack, even under neutral conditions. Furthermore, the molecule possesses a free carboxylic acid moiety, which can provide protons to autocatalyze this hydrolysis.[1]
The Consequence: Exposure to atmospheric moisture degrades the compound into 3-hydroxy-2,4,5-trifluorobenzoic acid and acetic acid .[1] This alters reaction stoichiometry, poisons catalysts, and lowers yield in downstream fluoroquinolone synthesis.[1]
Mechanism of Degradation
Understanding the mechanism is the first step to prevention. The following diagram illustrates how the electronic environment facilitates rapid hydrolysis.
Figure 1: Hydrolysis pathway. The electron-withdrawing fluorine atoms increase the electrophilicity of the ester carbonyl, accelerating water attack.
Diagnostic Module: Is My Batch Compromised?
Before proceeding with synthesis, verify the integrity of your material.
Quick Check Protocols
| Diagnostic Method | Observation in Pure Compound | Observation in Hydrolyzed (Degraded) Compound |
| 1H NMR (DMSO-d6) | Sharp singlet at ~2.3 ppm (Acetate CH3).[1] | Diminished/missing 2.3 ppm signal. New broad singlet at ~10-11 ppm (Phenolic OH).[1] |
| 19F NMR | Three distinct signals. | Significant chemical shift changes due to loss of the electron-withdrawing acetyl group. |
| HPLC | Single peak (Retention Time | Appearance of a new peak at earlier |
| Physical State | White to off-white crystalline solid.[1] | Clumping, "wet" appearance, or vinegar smell (Acetic acid release).[1] |
Troubleshooting & Restoration Protocols
Scenario A: "My material smells like vinegar / NMR shows degradation."
Solution: You must re-acetylate the compound.[1] Do not attempt to use it "as is."
Restoration Protocol:
-
Dissolution: Dissolve the degraded crude material in Acetic Anhydride (Ac2O) (approx. 3-5 equivalents).[1]
-
Catalysis: Add a catalytic amount of concentrated Sulfuric Acid (H2SO4) (1-2 drops per gram) or Pyridine .[1]
-
Reaction: Heat to 60-70°C for 2 hours under nitrogen.
-
Why? This drives the equilibrium back to the ester.[1]
-
-
Quench: Pour the mixture onto crushed ice/water.
-
Why? This hydrolyzes the excess acetic anhydride but leaves the desired fluorinated ester intact (it precipitates).[1]
-
-
Isolation: Filter the precipitate immediately. Wash with cold water.[1]
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Scenario B: "My downstream coupling reaction failed."
Solution: The issue is likely "invisible" water in your solvent hydrolyzing the reagent during the reaction.[1]
Solvent Drying Protocol (The 10 ppm Standard):
-
Test: Perform a Karl Fischer (KF) titration on your solvent (e.g., DCM, THF).[1]
-
Requirement: Water content must be < 50 ppm (ideally < 10 ppm).[1]
-
Action: If > 50 ppm, dry solvent over activated 3Å Molecular Sieves for 24 hours.
-
Note: Do not use silica gel; it contains bound water.[1]
-
Storage & Handling Workflow
Adhere to this decision tree to maintain long-term stability.
Figure 2: Storage and handling lifecycle to prevent moisture ingress.
Frequently Asked Questions (FAQs)
Q: Can I purify the compound by recrystallization if it is partially hydrolyzed? A: No. Recrystallization often requires heating in solvents.[1] If the solvent is not bone-dry, heating will accelerate the hydrolysis of the remaining material. It is safer to run the Restoration Protocol (Scenario A) to chemically convert the impurity back to the desired product before purification.
Q: Why is the "3-acetoxy" group used if it is so unstable? Why not just use the hydroxy acid? A: The acetoxy group acts as a protecting group for the phenol.[1] In many fluoroquinolone syntheses (e.g., Gould-Jacobs reaction sequences), a free phenol can interfere with cyclization or undergo unwanted side reactions.[1] The acetyl group masks this reactivity until it is intentionally removed later in the synthesis.
Q: I don't have a glovebox. Can I still use this? A: Yes, but you must use Schlenk techniques .
-
Flush your flask with Argon/Nitrogen for 15 minutes.[1]
-
Add the solid quickly against a counter-flow of inert gas.[1]
-
Cap immediately with a rubber septum.[1]
-
Add solvents via syringe through the septum.[1]
References
-
Electronic Effects on Ester Stability
- Title: Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters.
- Relevance: Establishes that electron-withdrawing substituents (like Fluorine)
-
Source:[1]
-
Synthesis of Fluoroquinolone Intermediates
-
General Hydrolysis Mechanisms
-
Compound Data & Safety
Sources
- 1. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 5. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
minimizing by-product formation in 3-Acetoxy-2,4,5-trifluorobenzoic acid reactions
Topic: Minimizing By-Product Formation in 3-Acetoxy-2,4,5-trifluorobenzoic Acid Reactions
Doc ID: TS-FQA-302 | Version: 2.1 | Status: Active
Executive Summary
3-Acetoxy-2,4,5-trifluorobenzoic acid is a highly functionalized intermediate, primarily utilized in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Gemifloxacin). Its chemical behavior is dominated by two competing reactivity profiles: the lability of the C3-acetoxy ester and the high electrophilicity of the polyfluorinated ring (specifically at C4).
This guide addresses the three primary degradation pathways:
-
Premature Deacetylation (Hydrolysis of the ester).
-
Regio-irregular Nucleophilic Substitution (
at C2/C5 or C4-OH formation). -
Thermal Decarboxylation (Loss of the carboxylic acid moiety).
Module 1: Hydrolytic Instability (The Acetoxy Group)
The Issue
The acetoxy group at C3 is electronically activated by the electron-withdrawing fluorine atoms on the ring. This makes the carbonyl carbon of the ester more electrophilic than in non-fluorinated analogues, rendering it hypersensitive to hydrolysis even under mild conditions.
Diagnostic Indicators
-
HPLC/TLC: Appearance of a more polar peak (3-hydroxy-2,4,5-trifluorobenzoic acid).
-
Mass Spec: Loss of 42 Da (M-42) corresponding to the acetyl group (
or ).
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| pH Control | Maintain pH < 8.0 | The rate of base-catalyzed hydrolysis ( |
| Solvent Water | < 0.1% (Karl Fischer) | Even trace moisture in aprotic polar solvents (DMF, DMSO) can trigger hydrolysis at elevated temperatures. |
| Temperature | Keep < 40°C during workup | The activation energy for ester hydrolysis is lowered by the electron-deficient ring. High-temperature aqueous workups are the #1 cause of yield loss. |
FAQ: Deacetylation
Q: Can I use methanol as a solvent for recrystallization? A: Proceed with Caution. While methanol is a common solvent, transesterification (exchange of acetoxy for methoxy) can occur if the solution is acidic or basic. Isopropanol is a safer protic alternative due to steric hindrance, but anhydrous dichloromethane or ethyl acetate/hexane mixtures are preferred.
Module 2: Regioselectivity & Competition
The Issue
The 2,4,5-trifluoro substitution pattern creates a "push-pull" electronic map. The C4 position (para to the carboxylic acid) is the most electrophilic site and the intended target for subsequent amination (e.g., with piperazine). However, "hard" nucleophiles (OH⁻, alkoxides) or high temperatures can lead to substitution at C2 or C5 , or displacement of the C4-F by the solvent.
Mechanism of Failure
In the presence of water or alcohols, the solvent acts as a nucleophile.
Visualizing the Reaction Landscape
Figure 1: Competing reaction pathways. The green path represents the desired transformation; red nodes indicate critical impurities.
Troubleshooting Protocol
| Issue | Solution |
| Formation of C4-OH | Eliminate Hydroxide Sources: Ensure bases used (e.g., carbonate, bicarbonate) are dry. Switch to non-nucleophilic bases like |
| Formation of C4-OMe | Avoid Methanol: If the reaction mixture turns yellow/orange prematurely, it often indicates formation of the alkoxy-arene. Use aprotic solvents (DCM, THF, Toluene). |
| Wrong Regioisomer (C2) | Steric Control: C2 is sterically crowded by the carboxylic acid and C3-acetoxy group. However, small nucleophiles can attack here. Maintain low temperatures (0–10°C) during initial nucleophile addition to favor the kinetic product (C4). |
Module 3: Activation & Decarboxylation
The Issue
Polyfluorinated benzoic acids are prone to decarboxylation because the electron-withdrawing fluorines stabilize the resulting carbanion/transition state. This is exacerbated when the carboxylic acid is activated (e.g., to an acid chloride) or heated in high-boiling polar solvents.
Critical Thresholds
-
Decarboxylation Onset: Typically >130°C in neutral solvents; >100°C in basic polar aprotic media.
-
Acid Chloride Stability: The acid chloride of this molecule is thermally unstable.
Step-by-Step Activation Guide (Acid Chloride Formation)
To minimize oligomerization and decarboxylation:
-
Reagent Selection: Use Oxalyl Chloride with catalytic DMF instead of Thionyl Chloride (
). requires heat (reflux), which risks decarboxylation. Oxalyl chloride reacts at 0°C to RT. -
Solvent: Use Dichloromethane (DCM) or Toluene. Avoid DMF as the primary solvent (use only catalytic amounts).
-
Protocol:
-
Dissolve substrate in dry DCM at 0°C.
-
Add cat. DMF (1-2 drops).
-
Add Oxalyl Chloride dropwise (1.1 eq).
-
Allow to warm to RT.[1] Do not heat.
-
Evaporate volatiles under reduced pressure at
.
-
Troubleshooting Workflow (Decision Tree)
Use this logic flow to identify the root cause of impurities in your crude mixture.
Figure 2: Rapid diagnostic logic for impurity identification.
References
-
Synthesis and Reactivity of Polyfluorobenzoic Acids
- )
- Grohe, K., & Heberg, H. "Cycloaracylation of enamines: A new synthesis of quinolone-3-carboxylic acids." Liebigs Annalen der Chemie, 1987.
- Goossen, L. J., et al. "Decarboxylative coupling reactions." Synthesis, 2008.
Disclaimer: This guide is intended for use by trained chemical professionals. Always consult the specific Safety Data Sheet (SDS) for 3-Acetoxy-2,4,5-trifluorobenzoic acid before handling.
Sources
Technical Support Center: Stability Protocols for 3-Acetoxy-2,4,5-trifluorobenzoic acid
Ticket ID: #STAB-3AC-TFBA-001 Status: Resolved / Reference Guide Assigned Specialist: Dr. A. Chen, Senior Application Scientist Subject: Controlling pH levels for optimal stability of 3-Acetoxy-2,4,5-trifluorobenzoic acid[1]
Executive Summary: The "Stability Triad"
To the Research Team:
You are working with 3-Acetoxy-2,4,5-trifluorobenzoic acid (3-Ac-TFBA) .[1] This molecule presents a specific stability paradox common to fluorinated salicylate derivatives. The electron-withdrawing fluorine atoms (at positions 2, 4, and 5) significantly lower the pKa of the benzoic acid core while simultaneously increasing the electrophilicity of the acetoxy ester carbonyl.
The Bottom Line: This compound is kinetically unstable at pH > 6.0 and susceptible to solvolysis in nucleophilic solvents (e.g., Methanol).[1] Your stability strategy must rely on three pillars:
-
Acidic pH Maintenance (pH 2.0 – 4.0) to suppress base-catalyzed hydrolysis.[1]
-
Temperature Control (< 4°C) to minimize Arrhenius degradation rates.
-
Non-Nucleophilic Solvation to prevent transesterification.
Part 1: The Degradation Mechanism (Why pH Matters)
The primary failure mode for 3-Ac-TFBA is the hydrolysis of the ester moiety at the C3 position. This reaction yields 3-hydroxy-2,4,5-trifluorobenzoic acid and acetic acid.[1]
Mechanism Visualization
The following diagram illustrates the degradation pathway you are fighting against.[1] Note that the fluorinated ring acts as an "electron sink," accelerating the attack of water (
Figure 1: Hydrolysis pathway of 3-Ac-TFBA.[1] The electron-deficient ring makes the ester highly susceptible to nucleophilic attack, particularly in alkaline conditions.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users handling fluorinated benzoic acid derivatives.
Issue 1: "My HPLC chromatogram shows a splitting peak or a new peak at RRT ~0.85."
Diagnosis: Rapid Hydrolysis.[1] The new peak is likely the 3-hydroxy-deacetylated metabolite .[1] This occurs because the 3-acetoxy group is labile.[1]
Corrective Action:
-
Check Buffer pH: If you are using a mobile phase or dissolution buffer with pH > 6.0, the compound degrades during the run.[1]
-
Protocol: Switch to an acidic mobile phase. We recommend 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile.[1]
-
Avoid: Phosphate buffers at pH 7.4 (simulated physiological fluid) without immediate injection.
Issue 2: "I dissolved the compound in Methanol, and purity dropped by 5% overnight."
Diagnosis: Transesterification (Solvolysis).[1] Methanol is a nucleophile.[1] In the presence of the electron-withdrawing fluorines, the methoxide/methanol attacks the ester, swapping the acetyl group for a methyl group or simply cleaving it.
Corrective Action:
-
Solvent Swap: Immediately switch to Acetonitrile (ACN) or DMSO (anhydrous).[1] These are aprotic and do not participate in nucleophilic substitution.[1]
-
Reference: See Table 1 below for solvent compatibility.
Issue 3: "The compound precipitates when I adjust the pH to 2.0."
Diagnosis: Solubility vs. Stability Trade-off. The pKa of 2,4,5-trifluorobenzoic acid is estimated between 2.5 – 3.0 [1].[1] At pH 2.0, the molecule is protonated (neutral) and less soluble in water. At pH 7.0, it is ionized (soluble) but unstable.[1]
Corrective Action:
-
The "Goldilocks" Zone: Maintain pH at 3.5 – 4.0 using a Citrate or Acetate buffer.[1] This provides a balance where the carboxylic acid is partially ionized (aiding solubility) but the hydroxide ion concentration
is low enough to minimize ester hydrolysis.[1] -
Co-solvent: Use 10-20% Acetonitrile in your aqueous buffer to maintain solubility at lower pH.[1]
Part 3: Standard Operating Procedures (SOPs)
SOP-01: Buffer Preparation for Maximum Stability
Objective: Create a stabilizing environment for storage or analysis (up to 24 hours).
| Parameter | Recommendation | Rationale |
| Target pH | 3.0 ± 0.2 | Minimizes both specific acid ( |
| Buffer System | Ammonium Formate / Formic Acid | Volatile (LC-MS compatible) and buffers well in the acidic range.[1] |
| Forbidden Buffers | Carbonate, Tris, Phosphate (pH > 7) | High pH accelerates hydrolysis; Tris can act as a nucleophile.[1] |
| Temperature | 4°C (Refrigerated) | Hydrolysis rates follow Arrhenius kinetics; reducing T by 10°C roughly halves the degradation rate [2].[1] |
SOP-02: Solvent Compatibility Matrix
Use this table to select solvents for stock solutions.
| Solvent | Compatibility | Status | Notes |
| Acetonitrile (ACN) | Excellent | ✅ PREFERRED | Aprotic, non-nucleophilic.[1] Best for HPLC. |
| DMSO (Anhydrous) | Good | ✅ SAFE | Good solubility, but hygroscopic (absorbs water which causes hydrolysis).[1] Keep sealed. |
| Methanol (MeOH) | Poor | ❌ CRITICAL RISK | Causes transesterification.[1] |
| Ethanol (EtOH) | Poor | ❌ RISK | Slower than MeOH, but still causes solvolysis.[1] |
| Water (pH 7+) | Very Poor | ❌ AVOID | Rapid hydrolysis ( |
Part 4: Analytical Validation Protocol
To verify the stability of your specific batch, perform this simple Arrhenius Stress Test :
-
Preparation: Dissolve 3-Ac-TFBA in 50:50 ACN:Buffer (pH 3.0) at 1 mg/mL.[1]
-
Incubation: Split sample into three vials.
-
Vial A: 4°C (Control)[1]
-
Vial B: 25°C (Room Temp)
-
Vial C: 40°C (Stress)
-
-
Analysis: Inject onto HPLC at
. -
Calculation: Plot
vs. Time. If the slope is steep at 25°C, your working window is limited to <4 hours at room temperature.
HPLC Method Parameters (Suggested)
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (Aromatic ring absorption).[1]
References
-
PubChem. (2025).[1] 2,4,5-Trifluorobenzoic acid: Chemical Properties and Acidity. National Library of Medicine. [Link]
-
Skibiński, R., & Komsta, Ł. (2014).[1] The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited. Department of Medicinal Chemistry, Medical University of Lublin.[3] [Link]
-
González-Gaitano, G., et al. (2004).[1] The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. Journal of Pharmaceutical Sciences. [Link]
-
Wang, J., et al. (2015).[1][4] Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]
Sources
strategies for handling hygroscopic nature of fluorinated benzoic acids
This technical guide addresses the specific challenges posed by the hygroscopic nature of fluorinated benzoic acids. It is designed for researchers requiring high precision in stoichiometry, particularly in drug discovery and medicinal chemistry applications.
Topic: Strategies for Handling Hygroscopic Fluorinated Benzoic Acids Document ID: FBA-HYGRO-001 Status: Active Last Updated: March 03, 2026
Core Technical Insight: The Fluorine Effect
Before implementing handling protocols, it is critical to understand why these compounds behave differently than non-fluorinated analogues.
The Mechanism of Hygroscopicity: Fluorine is the most electronegative element (3.98 Pauling scale). When substituted onto the benzoic acid ring, particularly at the ortho or para positions, it exerts a powerful electron-withdrawing inductive effect (-I).
-
Acidity Enhancement: This withdrawal stabilizes the carboxylate anion, significantly lowering the pKa compared to benzoic acid (pKa ~4.2). For example, 2-fluorobenzoic acid has a pKa of ~3.27, and pentafluorobenzoic acid drops to ~1.48.
-
Lattice Energy & Surface Adsorption: The increased polarity of the O-H bond in the carboxylic acid group enhances its ability to form hydrogen bonds with atmospheric water. While the C-F bond itself is hydrophobic, the activated carboxyl group becomes a "moisture magnet," leading to rapid surface adsorption and potential hydrate formation.
Impact on Experimentation:
-
Stoichiometric Drift: adsorbed water creates a "phantom mass." Weighing 100 mg of "wet" acid might actually deliver only 95 mg of reagent, causing under-equivalency in coupling reactions.
-
Reagent Decomposition: In acid chloride synthesis (using
or oxalyl chloride), adsorbed water hydrolyzes the reagent, releasing HCl/gas and stalling the reaction.
Troubleshooting Guide: Diagnostics & Prevention
Phase 1: Analytical Verification (Is it wet?)
Q: How do I accurately determine the water content of my fluorinated benzoic acid? A: Do not rely on melting point depression alone, as it is often insensitive to surface moisture.
| Method | Suitability | Protocol Notes |
| Karl Fischer (KF) Titration | Gold Standard | Use a methanolic solvent. Ensure the KF reagent is buffered if the acid is very strong (e.g., pentafluorobenzoic) to prevent pH drift affecting the endpoint. |
| qNMR (Quantitative NMR) | Rapid/Approximate | Dissolve in anhydrous DMSO- |
| TGA (Thermogravimetric Analysis) | Structural | Useful to distinguish between surface moisture (loss <100°C) and crystal hydrates (stepwise loss at specific temps). |
Phase 2: Weighing & Transfer Protocols
Q: The mass reading on my balance drifts upwards while weighing. How do I stop this? A: This "drifting" is the real-time absorption of atmospheric water.
-
The "Closed Loop" Transfer: Never weigh hygroscopic acids on open weighing paper.
-
Step 1: Tare a screw-cap vial containing the solvent you intend to use.
-
Step 2: Add the solid acid quickly to the solvent.
-
Step 3: Cap and re-weigh.[1] The difference is the exact mass of the solid, regardless of water uptake during the brief transfer.
-
-
Static Elimination: Fluorinated compounds are prone to static charge, which exacerbates handling time and moisture exposure. Use an ionizing bar or anti-static gun on the spatula and vial before weighing.
Remediation: Drying Strategies
Q: My 2,6-difluorobenzoic acid is wet. How do I dry it without sublimation? A: Fluorinated benzoic acids often have high vapor pressures and can sublime under high vacuum/heat.
Protocol A: Vacuum Oven (Gentle)
-
Best for: Surface moisture removal.
-
Setup: Vacuum oven at 40–50°C (do not exceed 60°C for highly fluorinated variants).
-
Desiccant: Place a tray of
(Phosphorus Pentoxide) or KOH pellets in the oven to act as a water sink. -
Time: 12–24 hours.
-
Validation: Check weight loss until constant mass is achieved.
Protocol B: Azeotropic Drying (The "Chemical" Dry)
-
Best for: Preparing the acid for immediate reaction (e.g., amide coupling).
-
Logic: Toluene forms a low-boiling azeotrope with water, carrying it out of the solid.[1]
Step-by-Step Azeotropic Protocol:
-
Dissolve the "wet" fluorinated acid in anhydrous toluene (approx. 10 mL per gram).
-
If the acid is not soluble in toluene, add a minimum amount of THF to solubilize.
-
Connect to a rotary evaporator.
-
Evaporate to dryness. The water co-distills with the toluene.
-
Repeat 2x.
-
Result: An anhydrous solid or oil ready for immediate dissolution in the reaction solvent.
Visualizing the Workflow
The following diagram illustrates the decision matrix for handling these compounds to ensure experimental integrity.
Caption: Decision matrix for processing fluorinated benzoic acids based on experimental precision requirements.
Frequently Asked Questions (FAQs)
Q: Can I use molecular sieves directly in the reaction flask? A: Use with caution. While 3Å or 4Å sieves are effective, fluorinated benzoic acids are acidic enough to potentially exchange with cations in the sieves or adsorb onto the sieve matrix, lowering your effective yield. It is safer to dry the solvent before adding the acid, or use the azeotropic method described above.
Q: I am making an acid chloride using oxalyl chloride. The reaction is bubbling vigorously but then stops. Why? A: This is a classic symptom of wet starting material.
-
The initial bubbling is the oxalyl chloride reacting with the water (
). -
Once the water consumes the reagent, there is no oxalyl chloride left to convert your benzoic acid.
-
Fix: Add a catalytic amount of DMF and a large excess (2-3 equivalents) of oxalyl chloride, or dry the starting material first.
Q: Why is my pentafluorobenzoic acid liquid? It should be a solid. A: Pentafluorobenzoic acid (mp ~100°C) can form a low-melting eutectic mixture with water or solvents. If it appears as a slush or liquid at room temperature, it is heavily solvated or hydrated. Recrystallization from dry toluene/heptane is required to restore the crystalline lattice.
References
-
Acidity of Fluorinated Benzoic Acids
- Title: "Substituent Effects in the Ioniz
- Source: NIST Standard Reference D
-
URL:[Link] (Search: Fluorobenzoic acid pKa)
-
Azeotropic Drying Methodologies
-
Synthesis of Fluorinated Derivatives (Schiemann Reaction Context)
-
Karl Fischer Titration in Organic Analysis
- Title: "Good Titration Practice in Karl Fischer Titr
- Source: Mettler Toledo Technical Guides.
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Developing a Stability-Indicating HPLC Assay for 3-Acetoxy-2,4,5-trifluorobenzoic Acid Purity
Introduction: The Analytical Imperative for a Novel Intermediate
In the landscape of pharmaceutical and specialty chemical synthesis, fluorinated aromatic carboxylic acids are crucial building blocks.[1] 3-Acetoxy-2,4,5-trifluorobenzoic acid, a compound with significant potential as a chemical intermediate, demands a precise and reliable analytical method to determine its purity and stability. The presence of impurities or degradants, even in minute quantities, can have profound effects on the efficacy, safety, and manufacturability of subsequent products.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution and sensitivity required for complex mixture analysis.[2] This guide eschews a simple recitation of a final method. Instead, it provides a comparative, in-depth narrative of the method development process, grounded in the principles of chromatographic science. We will explore the logical, step-by-step decisions—from column selection to mobile phase optimization—that lead to a robust, stability-indicating assay. This document is designed for researchers, analytical scientists, and drug development professionals, offering both a practical guide and an educational resource on the causality behind experimental choices.
Analyte Deep Dive: Predicting Chromatographic Behavior
The molecular structure of 3-Acetoxy-2,4,5-trifluorobenzoic acid dictates our analytical strategy. It possesses three key features:
-
A Carboxylic Acid Group: This acidic moiety makes the compound's retention highly sensitive to the mobile phase pH. To achieve consistent retention and sharp peak shapes in reversed-phase chromatography, we must suppress the ionization of this group by maintaining an acidic mobile phase, typically at a pH at least 1.5 to 2 units below the analyte's pKa.[3]
-
A Fluorinated Phenyl Ring: The trifluorophenyl system imparts significant hydrophobicity and unique electronic characteristics. The high electronegativity of fluorine atoms can lead to dipole-dipole interactions, which can be exploited for selective retention.[4]
-
An Acetoxy (Ester) Group: This group adds a degree of polarity and is a potential site for chemical instability, particularly hydrolysis under acidic or basic conditions. A successful purity assay must be able to separate the parent compound from its potential hydrolysis product (3-hydroxy-2,4,5-trifluorobenzoic acid).
Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode, as it separates compounds primarily based on hydrophobicity.[5][6]
The Method Development Workflow: A Systematic Approach
A successful HPLC method is not discovered by chance; it is engineered through a logical sequence of experiments. The workflow below illustrates the systematic process of screening and optimization employed in this guide.
Caption: A systematic workflow for HPLC method development.
Part 1: Stationary Phase Selection - The Heart of Selectivity
The choice of stationary phase chemistry is the most powerful tool an analyst has to influence chromatographic selectivity (α), the factor that governs the fundamental ability to separate two compounds.[7] We compared three distinct reversed-phase chemistries to determine the optimal column for this specific analyte and its potential impurities.
Experimental Protocol: Column Screening
-
Columns:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample: A solution containing 3-Acetoxy-2,4,5-trifluorobenzoic acid (API), 2,4,5-trifluorobenzoic acid (Starting Material, Impurity A), and 3-hydroxy-2,4,5-trifluorobenzoic acid (Degradant, Impurity B).
Comparative Data: Stationary Phase Performance
| Stationary Phase | Analyte Pair | Retention Factor (k') (API) | Selectivity (α) | Resolution (Rs) | Tailing Factor (Tf) (API) |
| Standard C18 | API / Impurity A | 6.8 | 1.08 | 1.6 | 1.4 |
| API / Impurity B | 1.15 | 2.5 | |||
| Phenyl-Hexyl | API / Impurity A | 7.2 | 1.12 | 2.1 | 1.2 |
| API / Impurity B | 1.20 | 3.1 | |||
| PFP Propyl | API / Impurity A | 8.1 | 1.25 | 4.5 | 1.1 |
| API / Impurity B | 1.35 | 5.8 |
Expertise & Experience: Interpreting the Results
The data clearly indicates the superiority of the Pentafluorophenyl (PFP) phase.
-
C18: The standard C18 column, which separates based on hydrophobicity, provided only baseline resolution (Rs=1.6) for the API and its starting material (Impurity A). The peak tailing was also more pronounced, a common issue for acidic compounds on some silica-based C18 columns.[4]
-
Phenyl-Hexyl: The Phenyl-Hexyl column offered improved performance due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[11] This alternative selectivity mechanism enhanced resolution compared to the C18.
-
PFP Propyl: The PFP column provided a dramatic increase in both selectivity and resolution. This is the expected outcome. PFP phases offer a complex blend of retention mechanisms: hydrophobic, aromatic (π-π), and, most importantly for this analyte, dipole-dipole and ion-exchange interactions.[6][9] The electron-rich fluorine atoms on the stationary phase interact strongly with the electron-deficient regions of the trifluorinated analyte ring, leading to exceptional separation power for halogenated and positional isomers.[4][11]
Part 2: Mobile Phase Optimization - Dialing in the Resolution
With the ideal column selected, we now fine-tune the mobile phase to ensure robustness, good peak shape, and an efficient run time.
A. Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent can alter selectivity.[3] We compared acetonitrile (ACN) and methanol (MeOH), the two most common organic modifiers in RP-HPLC.[10]
-
Expert Analysis: Using the PFP column, the ACN gradient provided sharper peaks and slightly different elution order for minor impurities compared to MeOH. Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[10] We will proceed with ACN.
B. Aqueous Phase pH: Ensuring Robustness
As previously discussed, maintaining a low pH is critical for the analysis of this carboxylic acid. We compared two common acidic modifiers.
-
Protocol: The column screening protocol was repeated on the PFP column using two different mobile phases for Component A:
-
0.1% Phosphoric Acid in Water (pH ≈ 2.1)
-
0.1% Formic Acid in Water (pH ≈ 2.7)
-
-
Expert Analysis: While both modifiers produced acceptable chromatography, 0.1% phosphoric acid resulted in slightly better peak symmetry and more consistent retention times. Phosphate buffers have a strong buffering capacity in the pH 2-3 range.[10] This ensures that small variations in mobile phase preparation do not lead to significant shifts in retention time, making the method more robust and transferable between labs.[3]
Part 3: Developing a Stability-Indicating Method via Forced Degradation
A purity assay is of limited value if it cannot distinguish the active ingredient from products that form when the substance degrades over time. A stability-indicating method is one that is validated for this purpose.[12] We performed a forced degradation study, as mandated by ICH guideline Q1A(R2), to challenge the method's specificity.[13]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Experimental Protocols: Stress Conditions
For each condition, the sample was diluted and neutralized (if necessary) before injection. The goal is to achieve 5-20% degradation of the active ingredient.[13][14]
-
Acid Hydrolysis: Dissolve API in 50:50 ACN:Water and add an equal volume of 0.2M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve API in 50:50 ACN:Water and add an equal volume of 0.2M NaOH. Keep at room temperature for 1 hour. This condition is expected to readily hydrolyze the acetoxy ester linkage.
-
Oxidative Degradation: Dissolve API in 50:50 ACN:Water and add an equal volume of 6% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours, then dissolve for analysis.
Trustworthiness: Self-Validating Results
The analysis of the stressed samples demonstrated that the optimized HPLC method could effectively separate the intact API from all generated degradation products.
| Stress Condition | % Degradation | Resolution (Rs) of API from Closest Degradant | Peak Purity |
| Control (Unstressed) | 0% | N/A | Pass |
| Acid Hydrolysis | ~8% | 3.8 | Pass |
| Base Hydrolysis | ~18% | 5.8 | Pass |
| Oxidative Degradation | ~5% | 4.2 | Pass |
| Thermal Degradation | No significant degradation | N/A | Pass |
The most significant degradation was observed under basic conditions, confirming the expected hydrolysis of the ester group to form 3-hydroxy-2,4,5-trifluorobenzoic acid. The high resolution value (Rs = 5.8) for this primary degradant confirms the method's excellent separating power. Furthermore, peak purity analysis using a photodiode array (PDA) detector confirmed that the main analyte peak was spectrally pure under all stress conditions, proving the method is truly stability-indicating.
Final Optimized HPLC Method Protocol
| Parameter | Condition |
| HPLC Column | Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV, 254 nm (or DAD/PDA for peak purity) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Conclusion
This guide has systematically navigated the development of a robust, specific, and stability-indicating HPLC method for the purity assay of 3-Acetoxy-2,4,5-trifluorobenzoic acid. Through a comparative analysis, we demonstrated the clear superiority of a Pentafluorophenyl (PFP) stationary phase over traditional C18 and Phenyl chemistries for this highly fluorinated analyte.[4][11] The optimization of the mobile phase, using an acetonitrile gradient with a 0.1% phosphoric acid aqueous modifier, was shown to be critical for achieving excellent peak shape and method robustness.[3][10]
The successful separation of the API from all degradants generated during forced degradation studies validates the method as stability-indicating, making it suitable for routine quality control, stability testing, and regulatory submissions.[13] This work underscores that a methodical, science-driven approach, which prioritizes understanding the "why" behind experimental choices, is the most effective path to developing high-quality analytical methods.
References
-
Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]
-
Title: HPLC Column Selection Source: LCGC International URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns Source: ResearchGate URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]
-
Title: Optimisation of an HPLC method for the simultaneous quantification of the major sugars and organic acids in grapevine berries Source: PubMed URL: [Link]
-
Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]
-
Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: HPLC Column Selection Guide Source: Linklab URL: [Link]
-
Title: Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed URL: [Link]
-
Title: Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products Source: Longdom Publishing URL: [Link]
-
Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review Source: PubMed URL: [Link]
-
Title: Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid Source: American Laboratory URL: [Link]
-
Title: Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD Source: National and Kapodistrian University of Athens URL: [Link]
-
Title: A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs Source: Journal of Pharmaceutical Negative Results URL: [Link]
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- 12. biomedres.us [biomedres.us]
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Mass Spectrometry Fragmentation Patterns of 3-Acetoxy-2,4,5-trifluorobenzoic Acid: A Comparative Analytical Guide
3-Acetoxy-2,4,5-trifluorobenzoic acid (C₉H₅F₃O₄, MW: 234.13 g/mol ) is a highly specialized fluorinated aromatic intermediate, fundamentally critical in the synthesis of advanced fluoroquinolone antibiotics such as ofloxacin and levofloxacin [1]. During drug development and active pharmaceutical ingredient (API) manufacturing, precise structural characterization and trace-level quantification of this compound are paramount.
This guide objectively compares the analytical performance of different mass spectrometry (MS) platforms for characterizing 3-Acetoxy-2,4,5-trifluorobenzoic acid, detailing the causality behind its unique fragmentation patterns and providing self-validating experimental protocols for laboratory implementation.
Mechanistic Fragmentation Profiling: The Causality of Ion Dissociation
To optimize an MS method, one must first understand why a molecule fragments under specific conditions. The structure of 3-Acetoxy-2,4,5-trifluorobenzoic acid contains three competing functional domains: a carboxylic acid, an O-acetyl (acetoxy) group, and three highly electronegative fluorine atoms.
Under Electrospray Ionization (ESI) in negative mode , the molecule readily deprotonates to form the stable [M-H]⁻ precursor ion at m/z 233. When subjected to Collision-Induced Dissociation (CID), the molecule exhibits a highly diagnostic, sequential fragmentation cascade:
-
Ketene vs. Acetic Acid Elimination: The lowest-energy fragmentation pathway is the nucleophilic abstraction of a proton within the O-acetyl group, leading to the neutral loss of ketene (CH₂=C=O, -42 Da) and the formation of a stable phenoxide anion at m/z 191 [2]. A competing, higher-energy pathway results in the direct elimination of acetic acid (-60 Da), yielding m/z 173.
-
Decarboxylation: The newly formed phenoxide intermediate (m/z 191) subsequently undergoes decarboxylation (loss of CO₂, -44 Da) to yield m/z 147.
-
Defluorination: At elevated collision energies, the electron-withdrawing nature of the remaining fluorine atoms destabilizes the aromatic ring, prompting the diagnostic loss of hydrogen fluoride (HF, -20 Da) to yield m/z 127 [4].
Figure 1: Primary CID fragmentation pathways of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
Comparative Platform Performance
Selecting the correct analytical platform depends heavily on the experimental goal: high-throughput quantification vs. rigorous structural elucidation.
While LC-ESI-MS/MS is the gold standard for rapid, sensitive quantification of polar carboxylic acids, GC-EI-MS (Electron Ionization) provides unmatched structural fingerprinting through hard ionization (70 eV). However, because free carboxylic acids exhibit severe peak tailing and thermal degradation in GC inlets due to hydrogen bonding, GC-MS requires prior chemical derivatization (e.g., silylation) [3].
Table 1: Performance Comparison of Analytical Platforms
| Parameter | LC-ESI-MS/MS (Negative Mode) | GC-EI-MS (TMS-Derivatized) |
| Ionization Energy | Soft (~3.0 - 4.5 kV) | Hard (70 eV) |
| Primary Analyte Form | [M-H]⁻ (m/z 233) | [M-H+TMS]⁺ (m/z 306) |
| Sample Preparation | Direct dilution (Dilute & Shoot) | Silylation required (e.g., BSTFA) |
| Sensitivity (LOD) | 0.5 - 1.0 ng/mL | 10 - 20 ng/mL |
| Structural Elucidation | Moderate (Targeted CID transitions) | High (Extensive library-searchable fragmentation) |
| Matrix Susceptibility | High (Ion suppression in ESI) | Low (Chromatographic resolution resolves matrix) |
Table 2: Diagnostic Fragment Ions (ESI Negative Mode CID)
| m/z | Neutral Loss | Formula | Mechanistic Assignment |
| 233 | N/A | [C₉H₄F₃O₄]⁻ | Intact Precursor Ion [M-H]⁻ |
| 191 | -42 Da | [C₇H₂F₃O₃]⁻ | Loss of Ketene (Phenoxide formation) |
| 173 | -60 Da | [C₇H₃F₃O₂]⁻ | Direct loss of Acetic Acid |
| 147 | -86 Da | [C₆H₂F₃O]⁻ | Sequential loss of Ketene + CO₂ |
| 127 | -106 Da | [C₆HF₂O]⁻ | Sequential loss of Ketene + CO₂ + HF |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in causality checks to verify that the instrument and chemistry are performing as intended before data acquisition begins.
Protocol A: LC-ESI-MS/MS Workflow (High-Throughput Quantification)
Causality Principle: Reversed-phase chromatography separates the analyte from matrix salts, while negative ESI efficiently deprotonates the acidic moiety without inducing in-source fragmentation.
-
Sample Preparation: Dilute the sample to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water.
-
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at 0.4 mL/min.
-
MS/MS Optimization: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode. Set the Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C.
-
Targeted Transitions:
-
Quantifier: m/z 233 → 191 (Collision Energy: 15 eV)
-
Qualifier: m/z 233 → 147 (Collision Energy: 25 eV)
-
-
Self-Validation Step (System Suitability): Inject a known reference standard. Calculate the ion ratio of the Qualifier to the Quantifier peak area. Validation Check: If the ratio deviates by >15% from the established baseline, the collision cell pressure has dropped, or the collision energy requires recalibration. Do not proceed with unknown samples until the ratio is restored.
Protocol B: GC-EI-MS Derivatization Workflow (Structural Elucidation)
Causality Principle: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the highly polar acidic proton with a non-polar trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically increasing volatility and preventing thermal degradation in the 250°C GC inlet [3].
-
Sample Preparation: Dissolve 1 mg of the sample in 100 µL of anhydrous pyridine.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS (catalyst). Cap tightly and incubate at 60°C for 30 minutes.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS). Program the oven from 80°C to 280°C at 15°C/min.
-
MS Acquisition: Operate the MS in full scan mode (m/z 50–400) with an electron energy of 70 eV.
-
Self-Validation Step (Derivatization Completeness): Analyze the resulting spectra for the presence of m/z 73 (the [Si(CH₃)₃]⁺ cation) and the molecular ion [M]⁺ at m/z 306. Validation Check: If m/z 73 is absent, or if a peak corresponding to the underivatized mass (m/z 234) is observed, the derivatization reagent has hydrolyzed due to moisture contamination. Discard the batch, dry the solvents, and repeat.
Figure 2: Decision matrix comparing LC-ESI-MS/MS and GC-EI-MS workflows for structural analysis.
Differentiating Structural Analogs
A common analytical challenge in fluoroquinolone synthesis is differentiating 3-Acetoxy-2,4,5-trifluorobenzoic acid from its direct synthetic precursor, 3-Hydroxy-2,4,5-trifluorobenzoic acid .
Because the acetoxy compound readily loses ketene (-42 Da) in the MS source to form the exact same phenoxide ion (m/z 191) as the deprotonated hydroxy precursor, relying solely on MS1 mass-to-charge ratios can lead to false positives.
The Solution: Chromatographic causality. The addition of the acetyl group significantly increases the lipophilicity (LogP) of the molecule. On a standard C18 reversed-phase column, the 3-Acetoxy derivative will exhibit a significantly longer retention time than the 3-Hydroxy analog. Therefore, the self-validating analytical method must strictly pair the MRM transition (233 → 191) with a tightly defined retention time window to ensure absolute specificity.
References
- Title: EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof Source: Google Patents URL
-
Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: PubMed Central (PMC) URL: [Link]
-
Title: Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Influence of Metal Coordination on the Gas-Phase Chemistry of the Positional Isomers of Fluorobenzoate Complexes Source: ResearchGate URL: [Link]
FTIR Spectral Comparison Guide: Identifying 3-Acetoxy-2,4,5-trifluorobenzoic Acid vs. Precursors
Introduction
In the synthesis of advanced fluoroquinolone antibiotics, such as Ofloxacin, 3-acetoxy-2,4,5-trifluorobenzoic acid serves as a critical synthetic intermediate[1]. The manufacturing process typically involves the O-acetylation of its precursor, 2,4,5-trifluoro-3-hydroxybenzoic acid[1]. For drug development professionals and quality control (QC) scientists, verifying the complete conversion of the phenolic hydroxyl group to an acetoxy ester is paramount to prevent downstream contamination.
Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to objectively compare the synthesized product against its precursor by tracking the vibrational modes of specific functional groups.
Mechanistic Causality: Tracking Functional Group Transformations
FTIR is highly sensitive to changes in dipole moments associated with molecular vibrations. The chemical transformation from 2,4,5-trifluoro-3-hydroxybenzoic acid to 3-acetoxy-2,4,5-trifluorobenzoic acid introduces distinct, predictable spectral shifts:
-
Eradication of the Phenolic O-H Stretch : The precursor contains both a carboxylic acid and a phenolic hydroxyl group. While the carboxylic O-H forms strong hydrogen-bonded dimers resulting in a very broad band (~3300–2500 cm⁻¹), the phenolic O-H typically presents as a distinct shoulder or sharper peak between 3500 and 3200 cm⁻¹. Successful acetylation completely eliminates this phenolic O-H band, serving as the primary indicator of reaction completion.
-
Emergence of the Aryl Ester C=O Stretch : The addition of the acetoxy group (-O-CO-CH₃) introduces a new ester carbonyl. Because this ester is attached directly to an electron-withdrawing fluorinated aromatic ring (aryl acetate), the C=O stretch shifts to a higher wavenumber (~1765 cm⁻¹) compared to standard aliphatic esters. This allows it to be easily distinguished from the adjacent carboxylic acid carbonyl (~1700 cm⁻¹).
-
Preservation of C-F Bonds : The highly polar C-F bonds on the aromatic ring produce intense, complex stretching vibrations between 1400 and 1000 cm⁻¹. These remain intact throughout the reaction and serve as an internal confirmation of the fluorinated aromatic scaffold.
Comparative Spectral Data
The following table summarizes the quantitative FTIR peak assignments used to differentiate the target product from its precursor.
| Functional Group | 2,4,5-Trifluoro-3-hydroxybenzoic acid (Precursor) | 3-Acetoxy-2,4,5-trifluorobenzoic acid (Target Product) | Diagnostic Value |
| Phenolic O-H Stretch | ~3500 – 3200 cm⁻¹ (Distinct shoulder) | Absent | Confirms complete O-acetylation. |
| Carboxylic O-H Stretch | ~3300 – 2500 cm⁻¹ (Very broad) | ~3300 – 2500 cm⁻¹ (Very broad) | Confirms intact carboxylic acid. |
| Ester C=O Stretch | Absent | ~1765 cm⁻¹ (Sharp, strong) | Primary indicator of the newly formed acetoxy group. |
| Carboxylic C=O Stretch | ~1700 cm⁻¹ (Strong) | ~1700 cm⁻¹ (Strong) | Internal reference peak. |
| Aromatic C=C Stretch | ~1620, 1510 cm⁻¹ | ~1620, 1510 cm⁻¹ | Confirms aromatic ring integrity. |
| C-F Stretch | 1400 – 1000 cm⁻¹ (Multiple strong bands) | 1400 – 1000 cm⁻¹ (Multiple strong bands) | Confirms trifluorinated scaffold. |
Experimental Protocol: Self-Validating ATR-FTIR Methodology
To ensure absolute trustworthiness in the spectral data, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for this analysis[2]. Traditional KBr pellet preparation is highly hygroscopic; moisture absorbed from the air during pellet pressing produces a broad O-H stretch around 3400 cm⁻¹, which can falsely mimic unreacted phenolic O-H. ATR-FTIR eliminates this variable, creating a self-validating system where the absence of the 3500–3200 cm⁻¹ peak is a true negative for the precursor[2].
Step-by-Step Workflow:
-
System Initialization & Cleaning : Wipe the ATR crystal (Diamond or ZnSe) with high-purity isopropanol using a lint-free wipe. Allow the solvent to evaporate completely.
-
Background Acquisition : Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans). Causality: This step is critical to subtract ambient CO₂ and water vapor, preventing atmospheric interference in the delicate O-H and C=O regions.
-
Sample Application : Deposit 2–5 mg of the dry 3-acetoxy-2,4,5-trifluorobenzoic acid powder directly onto the center of the ATR crystal.
-
Pressure Application : Lower the pressure anvil until the software indicates optimal contact. Causality: Intimate contact is required because the evanescent IR wave penetrates only 0.5 to 2 micrometers into the sample[2]. Poor contact results in artificially weak signals, particularly at higher wavenumbers (like the O-H region), which could lead to false-negative readings for impurities.
-
Data Acquisition & Processing : Run the sample scan (16–32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm within the spectrometer software to adjust for the wavelength-dependent penetration depth, ensuring the relative peak intensities accurately reflect a standard transmission spectrum.
-
Validation : Clean the crystal again with isopropanol and run a final blank scan to ensure no sample carryover exists for the next batch.
Diagnostic Workflow
Diagnostic workflow for identifying 3-Acetoxy-2,4,5-trifluorobenzoic acid via FTIR.
References
-
[1] EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof. Source: google.com.1
-
[2] Everything You Need to Know About ATR-FTIR Spectroscopy. Source: specac.com. 2
-
Spectrometric Identification of Organic Compounds. Source: kashanu.ac.ir.
Sources
comparing reactivity of 3-Acetoxy-2,4,5-trifluorobenzoic acid vs 2,4,5-trifluorobenzoic acid
An in-depth comparative analysis of 2,4,5-trifluorobenzoic acid (2,4,5-TFBA) and 3-acetoxy-2,4,5-trifluorobenzoic acid (3-OAc-2,4,5-TFBA) reveals a masterclass in synthetic design within the pharmaceutical industry. Both compounds serve as foundational building blocks for fluoroquinolone antibiotics, but their divergent structural features dictate entirely different downstream reactivities, cyclization mechanisms, and final Active Pharmaceutical Ingredient (API) classes.
As drug development professionals push the boundaries of antimicrobial efficacy, understanding the mechanistic causality behind these two precursors is critical for optimizing yields and controlling regioselectivity.
Structural and Mechanistic Profiling
The core difference between these two precursors lies in the substitution at the C-3 position of the aromatic ring, which fundamentally alters their electronic landscape and steric profile.
2,4,5-Trifluorobenzoic Acid (2,4,5-TFBA) 2,4,5-TFBA is the workhorse precursor for C-8 unsubstituted, bicyclic fluoroquinolones such as ciprofloxacin and besifloxacin[1][2].
-
Electronic Profile: The three fluorine atoms exert a strong inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic and activating the C-2 fluorine for subsequent Nucleophilic Aromatic Substitution (SNAr).
-
Regioselectivity: Because the C-3 position is occupied by a hydrogen atom, there is minimal steric hindrance around the C-2 and C-4 fluorines. During the final stages of API synthesis, the C-4 fluorine (which becomes C-7 on the quinolone core) is cleanly displaced by secondary amines (e.g., piperazine) without steric impedance[2].
3-Acetoxy-2,4,5-Trifluorobenzoic Acid (3-OAc-2,4,5-TFBA) 3-OAc-2,4,5-TFBA is an advanced, specialized precursor engineered for tricyclic, C-8 oxygenated fluoroquinolones like ofloxacin and levofloxacin[3][4].
-
The Causality of the Acetoxy Group: To synthesize a tricyclic benzoxazine core, an oxygen bridge must be established at the C-8 position of the quinolone. Attempting to install this oxygen via SNAr on a 2,3,4,5-tetrafluorobenzoic acid precursor is plagued by poor regioselectivity, as nucleophiles can attack the 2-F, 3-F, or 4-F positions indiscriminately. By pre-installing the oxygen as a 3-acetoxy group, chemists bypass this regioselectivity issue entirely[3].
-
Steric and Protective Function: The acetoxy group acts as a robust protecting group during the harsh acyl chloride formation and condensation steps, preventing the unwanted side reactions that a free phenol would undergo. However, it introduces significant steric bulk between the C-2 and C-4 fluorines, necessitating highly specific, chelation-driven condensation protocols[4].
Divergent Synthetic Pathways
The following diagram illustrates the divergent synthetic logic applied to these two precursors.
Figure 1: Divergent synthetic pathways of 2,4,5-TFBA and 3-OAc-2,4,5-TFBA in fluoroquinolone production.
Quantitative Reactivity Comparison
The structural differences dictate distinct reaction conditions, yields, and stability profiles. The table below summarizes the quantitative and qualitative performance metrics of both precursors.
| Parameter | 2,4,5-Trifluorobenzoic Acid (2,4,5-TFBA) | 3-Acetoxy-2,4,5-Trifluorobenzoic Acid (3-OAc-2,4,5-TFBA) |
| Target API Class | Bicyclic Fluoroquinolones (e.g., Ciprofloxacin) | Tricyclic Fluoroquinolones (e.g., Ofloxacin) |
| C-3 Substitution | Hydrogen (-H) | Acetoxy (-O-CO-CH3) |
| Acyl Chloride Formation | Oxalyl Chloride / DMF (Room Temp, >95% yield) | Thionyl Chloride / Benzene (Reflux, ~90% yield) |
| Primary Cyclization | Single SNAr (C-2 Fluorine displacement) | Dual Cyclization (C-2 SNAr + C-3 Oxygen ring closure) |
| Regioselectivity Challenge | Low (C-2 F is highly activated and accessible) | Bypassed via pre-installed C-3 oxygen |
| Storage Stability | Highly stable (NFPA Reactivity: 0) | Moisture-sensitive (prone to ester hydrolysis) |
Step-by-Step Experimental Methodologies
To ensure a self-validating system, the following protocols detail not just the steps, but the mechanistic causality and in-process validation checks required for successful execution.
Protocol A: Bicyclic Precursor Synthesis via 2,4,5-TFBA
This route leverages the unhindered nature of 2,4,5-TFBA to perform a rapid Vilsmeier-Haack mediated acylation[2][5].
-
Activation: Suspend 2,4,5-TFBA in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0–5 °C.
-
Causality & Validation: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as the active chlorinating agent. Vigorous gas evolution (CO, CO2, HCl) serves as a visual indicator of reaction progress. Cessation of gas evolution validates complete conversion.
-
-
Condensation: Evaporate the solvent to yield 2,4,5-trifluorobenzoyl chloride quantitatively. Dissolve the residue in toluene and add it dropwise to a solution of ethyl 3-(diethylamino)acrylate and triethylamine (TEA)[5].
-
Causality: TEA neutralizes the HCl generated during the C-acylation, preventing the protonation and subsequent deactivation of the enamine nucleophile.
-
-
Cyclization: Treat the resulting N,N-diethyl enaminone intermediate with cyclopropylamine, followed by a mild base (e.g., K2CO3) to trigger the SNAr displacement of the C-2 fluorine, forming the bicyclic quinolone core[2].
Protocol B: Tricyclic Precursor Synthesis via 3-OAc-2,4,5-TFBA
The steric bulk of the 3-acetoxy group requires a chelation-controlled malonate condensation to prevent O-acylation side reactions[3][4].
-
Acyl Chloride Formation: Dissolve 3-OAc-2,4,5-TFBA in anhydrous benzene. Add thionyl chloride and reflux for 4 hours[4].
-
Causality: Refluxing drives off SO2 and HCl. Benzene provides a non-polar environment that prevents the premature hydrolysis of the sensitive 3-acetoxy group, which could occur under aqueous or highly polar conditions.
-
-
Chelation-Controlled Condensation: In a separate vessel, reflux magnesium ethoxide and diethyl malonate in anhydrous diethyl ether to form an ethoxymagnesium malonate suspension. Add the acyl chloride to this suspension[3][4].
-
Causality: The Mg2+ ion creates a bidentate chelate with the malonate. This enforces strict C-acylation over O-acylation, which is critical because the sterically hindered 3-acetoxy-2,4,5-trifluorobenzoyl chloride would otherwise promote unwanted O-attack by alkali metal enolates.
-
-
Decarboxylation: Treat the resulting diethyl 3-acetoxy-2,4,5-trifluorobenzoylmalonate with p-toluenesulfonic acid (p-TsOH) in dioxane under reflux[4].
-
Causality: p-TsOH catalyzes the partial hydrolysis and subsequent decarboxylation to yield the beta-keto ester (ethyl 3-acetoxy-2,4,5-trifluorobenzoylacetate), setting the stage for the dual cyclization.
-
Figure 2: Stepwise mechanistic workflow for the dual cyclization of 3-OAc-2,4,5-TFBA to ofloxacin.
References
- CN103044397A - New method for synthesizing besifloxacin - Google Patents Source: Google Patents URL
-
Process Improvements in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Selective Hydrodefluorination of Tetrafluorophthalimides Source: American Chemical Society (Organic Process Research & Development) URL:[Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review Source: PubMed Central (PMC) URL:[Link]
-
Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity Source: NIH / ACS Omega URL:[Link]
- EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof Source: Google Patents URL
-
OFLOXACIN - New Drug Approvals Source: New Drug Approvals URL:[Link]
Sources
- 1. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
- 2. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0271275A1 - Trifluorohydroxyaromatic acid and preparation thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 3-Acetoxy-2,4,5-trifluorobenzoic Acid Residues: A Comparative Guide
Executive Summary & Strategic Context
3-Acetoxy-2,4,5-trifluorobenzoic acid (ATBA) is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Gemifloxacin Mesylate . As a fluorinated benzoic acid derivative, its control is paramount not only for process yield but for regulatory compliance regarding Genotoxic Impurities (GTIs) and Process-Related Impurities (PRIs).
The validation of methods for ATBA residues presents a unique dual challenge:
-
Chemical Instability: The acetoxy moiety is susceptible to hydrolysis, converting to 3-hydroxy-2,4,5-trifluorobenzoic acid under alkaline or prolonged aqueous conditions.
-
Matrix Interference: Detecting trace residues (ppm level) within a concentrated API matrix (Gemifloxacin) requires high specificity.
This guide moves beyond standard templates to provide a decision-making framework for selecting and validating the optimal analytical technique, grounded in ICH Q2(R1/R2) and ICH M7 principles.
Method Selection: A Comparative Analysis
Selecting the right detector is the first critical decision. While HPLC-UV is the workhorse for process monitoring (purity >98%), residue analysis (<0.05%) often demands the selectivity of Mass Spectrometry.
Comparative Performance Matrix
| Feature | UHPLC-UV (PDA) | LC-MS/MS (Triple Quad) | GC-MS |
| Primary Use Case | Process control, Assay, High-level impurities (>0.05%) | Trace residue analysis (ppm levels), Genotoxic impurity screening | Volatile impurities, orthogonal confirmation |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL | ~0.001 - 0.01 µg/mL | ~0.05 µg/mL |
| Specificity | Moderate (Relies on retention time & UV spectrum) | High (MRM transitions provide "fingerprint" ID) | High (Mass spectral library match) |
| Sample Prep | Simple dilution | Simple dilution + Filtration | Complex: Requires derivatization (methylation/silylation) due to polarity |
| Throughput | High (5-10 min run) | High (3-8 min run) | Low (Derivatization adds time) |
| Risk Factor | Co-elution with API or other intermediates | Matrix effects (Ion suppression) | Thermal degradation of the acetoxy group in injector port |
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate method based on the analytical target profile (ATP).
Figure 1: Analytical Decision Matrix. For ATBA residues, LC-MS/MS is the preferred path due to the compound's polarity and thermal instability.
The "Gold Standard" Protocol: UHPLC-MS/MS
For residue analysis, LC-MS/MS is recommended due to the high polarity of the carboxylic acid and the potential for thermal degradation in GC injectors. However, for laboratories without MS, a sensitive UHPLC-UV method (validated to lower limits) is a viable alternative if resolution from the main peak is sufficient.
A. Instrumental Conditions[1][2][3][4][5]
-
Column: C18 Stationary Phase (e.g., Phenomenex Luna Omega or Thermo Acclaim RSLC).
-
Why? The trifluoro- group adds lipophilicity, but the carboxylic acid requires a robust C18 phase. A "Polar C18" or "Aq" column helps retain the acid without phase collapse in high aqueous content.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Why? Acidic pH (~2.7) keeps ATBA protonated (
), improving peak shape and retention.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 - 0.6 mL/min (UHPLC).
-
Column Temp: 35°C (Controls viscosity and retention stability).
-
Detection:
-
UV: 272 nm (Characteristic absorption of the fluorinated benzene ring).
-
MS: ESI Negative Mode (M-H)⁻. Carboxylic acids ionize best in negative mode.
-
B. Sample Preparation & Stability Workflow
Critical Alert: The 3-acetoxy group is an ester. In basic pH (or even neutral water over time), it hydrolyzes to the phenol (3-hydroxy-2,4,5-trifluorobenzoic acid).
Protocol:
-
Diluent: Acetonitrile:Water (80:20) with 0.1% Formic Acid.[1]
-
Mechanism:[2] High organic content suppresses hydrolysis; acid stabilizes the molecule.
-
-
Preparation: Weigh sample
Dissolve in Diluent Sonicate (Max 5 mins to avoid heating) Filter (0.22 µm PTFE).
Figure 2: Optimized Sample Preparation Workflow ensuring chemical stability of the acetoxy group.
Validation Framework (ICH Q2 R1/R2)
This section details the experimental design to validate the method specifically for ATBA residues.
Specificity (Selectivity)[6]
-
Objective: Prove ATBA can be quantified without interference from Gemifloxacin or the hydrolyzed byproduct (3-hydroxy-2,4,5-trifluorobenzoic acid).
-
Experiment: Inject:
-
Blank Diluent.
-
Gemifloxacin API (Spiked with ATBA).
-
Forced Degradation Sample (API + 0.1N NaOH, 1 hr)
This generates the hydroxy-impurity.
-
-
Acceptance Criteria: Resolution (
) > 1.5 between ATBA and the Hydroxy-degradant. Purity angle < Purity threshold (if using PDA).
Linearity & Range
-
Range: From LOQ to 120% of the specification limit.
-
Experiment: Prepare 5-7 concentration levels.
-
Data Treatment: Plot Area vs. Concentration.
-
Acceptance:
.[2] Residual plots should show random distribution (no bias).
Sensitivity (LOD/LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach is most practical for residues.
-
LOD: Concentration yielding S/N
3:1. -
LOQ: Concentration yielding S/N
10:1. -
Verification: Inject 6 replicates at the LOQ. RSD must be
10.0%.[3]
Accuracy (Recovery)
-
Objective: Ensure the matrix (Gemifloxacin) doesn't suppress the signal.
-
Experiment: Spike ATBA into the API matrix at three levels:
-
Level 1: LOQ Level.
-
Level 2: 100% of Limit.[3]
-
Level 3: 150% of Limit.
-
-
Acceptance: Mean recovery 80-120% (for trace residues) or 90-110% (for higher limits).
Robustness (The "Stress Test")
Deliberately vary parameters to simulate lab-to-lab variability.
| Parameter | Variation | Expected Impact |
| Flow Rate | ± 0.1 mL/min | Retention time shift; Resolution must remain >1.5 |
| Column Temp | ± 5°C | Viscosity change; Check backpressure |
| Mobile Phase pH | ± 0.2 units | Critical: Higher pH may cause peak broadening or hydrolysis |
| Wavelength | ± 2 nm | Minimal impact on area count |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions or pH too high. | Ensure Mobile Phase A has at least 0.1% Formic Acid or TFA. Use end-capped C18 columns. |
| "Ghost" Peak | Hydrolysis of ATBA in the autosampler. | Check autosampler temperature (keep at 4°C). Verify diluent is acidic and high % organic. |
| Low Recovery | Ion suppression (in MS) or precipitation. | In MS, switch to APCI if ESI suppression is high. Ensure sample is fully soluble in diluent. |
| Retention Drift | Column equilibration issue. | Fluorinated compounds can be "sticky." Allow longer equilibration (10-15 column volumes) between runs. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[4] Link
-
USP Monograph. (2023). Gemifloxacin Mesylate: Organic Impurities.[5][6] United States Pharmacopeia.[5][6] (Referenced for chromatographic conditions of related fluoroquinolones). Link
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.[7] (Provides baseline separation data for trifluorobenzoic acid derivatives). Link
-
BenchChem. (2025).[1] A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2,4,5-trichlorobenzoic Acid Detection. (Comparative methodology for halogenated benzoic acids). Link
-
Sielc Technologies. ELSD HPLC Method for Analysis of Triflic Acid.[8] (Reference for handling highly fluorinated acidic species). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. 2,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 521170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. ELSD HPLC Method for Analysis of Triflic acid on Primesep B Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Crystal Structure Determination of 3-Acetoxy-2,4,5-trifluorobenzoic Acid via X-ray Diffraction
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. For active pharmaceutical ingredients (APIs), the crystalline form dictates critical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth analysis of the determination of the crystal structure of 3-Acetoxy-2,4,5-trifluorobenzoic acid, a compound of interest in medicinal chemistry, using single-crystal X-ray diffraction (SCXRD).
The Significance of Structural Elucidation for Fluorinated Benzoic Acids
Fluorinated benzoic acid derivatives are of significant interest in pharmaceutical development due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the precise solid-state conformation and intermolecular interactions through SCXRD is paramount for rational drug design and the development of stable, effective formulations.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[3][4][5][6] It provides unambiguous information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a compound's chemical and physical properties.[4][7]
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully refined crystal structure involves several critical stages. The following protocol outlines the key steps for the crystal structure determination of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
The most significant bottleneck in SCXRD is often the growth of high-quality single crystals.[3][8][9] For small organic molecules like 3-Acetoxy-2,4,5-trifluorobenzoic acid, several techniques can be employed.
Common Crystallization Methods:
| Method | Description | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, leading to supersaturation and crystal growth.[10][11] | Simple to set up.[10] | Can be slow; solvent may be incorporated into the crystal lattice.[10] |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8][11] | Good control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Can produce large, well-formed crystals. | Requires precise temperature control. |
Troubleshooting Common Crystallization Issues:
-
Oiling out: The compound separates as a liquid instead of a solid. This occurs when the melting point of the solid is lower than the solution's temperature.[12] To remedy this, one can try using a more dilute solution or a different solvent system.[12]
-
Rapid Crystallization: Leads to the inclusion of impurities and poorly formed crystals.[12][13] Slowing down the process by reducing the evaporation rate or cooling rate is crucial.[10][12]
-
No Crystals Form: The compound may be too soluble in the chosen solvent, or nucleation may be inhibited. Trying different solvents, solvent mixtures, or introducing a seed crystal can be effective.
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers use CCD or CMOS detectors to capture the diffraction pattern as the crystal is rotated.[7] Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.[14]
The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[5][6][14] The "phase problem," where the phase information of the diffracted X-rays is lost, is a central challenge in crystallography.[15][16] For small molecules, this is typically solved using direct methods, which use statistical relationships between the reflection intensities to estimate the phases.[17] This leads to an initial electron density map from which a preliminary model of the molecule can be built.[18]
The initial structural model is then refined against the experimental data using least-squares methods.[14][17][19] In this iterative process, the atomic positions, thermal parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[17][19] The quality of the final structure is assessed using various metrics, most notably the R-factor. A low R-factor indicates a good agreement between the model and the experimental data.[18]
Comparative Analysis with Related Structures
While the specific crystal structure of 3-Acetoxy-2,4,5-trifluorobenzoic acid is not publicly available, we can draw valuable comparisons with the known structures of similar molecules.
| Parameter | 3-Chloro-2,4,5-trifluorobenzoic Acid[20][21] | 2,4,5-Trifluorobenzoic Acid[22] | 3,4,5-Triacetoxybenzoic Acid[23] |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/n | Pna2₁ | P-1 |
| Key Intermolecular Interactions | O-H···O hydrogen bonds forming centrosymmetric dimers. | O-H···O hydrogen bonds. | O-H···O hydrogen bonds forming a classic R2,2(4) ring motif. |
The crystal packing of carboxylic acids is often dominated by the formation of hydrogen-bonded dimers.[20][21] It is highly probable that 3-Acetoxy-2,4,5-trifluorobenzoic acid would also exhibit this characteristic dimeric structure. The presence of the acetoxy group and multiple fluorine atoms will likely lead to other significant intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, which will influence the overall crystal packing.
Alternative and Complementary Structural Elucidation Techniques
While SCXRD is the gold standard, other techniques can provide valuable structural information, especially when single crystals are not obtainable.
| Technique | Description | Advantages | Limitations |
| Powder X-ray Diffraction (PXRD) | Uses a microcrystalline powder instead of a single crystal.[24] | Does not require single crystals; useful for phase identification and quality control.[24][25] | Provides less detailed structural information than SCXRD; structure solution is more complex.[24] |
| Three-Dimensional Electron Diffraction (3DED) / MicroED | Uses an electron beam to collect diffraction data from nanocrystals.[25][26] | Requires only very small crystals; high throughput potential.[26] | Can be more sensitive to sample damage; data processing can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the connectivity and chemical environment of atoms in solution.[16] | Provides structural and dynamic information in solution.[16] | Does not provide the precise solid-state structure. |
| Cryo-Electron Microscopy (Cryo-EM) | Images flash-frozen molecules to determine their 3D structure. | Does not require crystallization; suitable for large, complex molecules.[15] | Typically provides lower resolution for small molecules compared to SCXRD. |
Conclusion
The determination of the crystal structure of 3-Acetoxy-2,4,5-trifluorobenzoic acid through single-crystal X-ray diffraction provides indispensable information for its development as a potential therapeutic agent. A thorough understanding of the crystallization process, coupled with a systematic approach to data collection, solution, and refinement, is crucial for obtaining a high-quality, reliable structure. While SCXRD remains the definitive method, a multi-technique approach, incorporating methods like PXRD and NMR, can provide a more comprehensive understanding of the compound's solid-state and solution-state properties. The insights gained from structural analysis are fundamental to advancing the rational design of new and improved pharmaceuticals.
References
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Fundamentals of Crystallography. Oxford Academic. [Link]
-
Chemical crystallization. SPT Labtech. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
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Crystal Structure Determination & Refinement. Fiveable. [Link]
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Structure refinement. [Link]
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Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]
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Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
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XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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X-ray data processing. PMC - NIH. [Link]
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A beginner's guide to X-ray data processing. The Biochemist - Portland Press. [Link]
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Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. [Link]
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Structure refinement: some background theory and practical strategies. MIT. [Link]
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using experimental crystal structures of fluorobenzoic acids as a probe. RSC Publishing. [Link]
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Structure solution and refinement: introductory strategies. [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
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Cambridge Structural Database. Wikipedia. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
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The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. ACS Publications. [Link]
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Common Challenges in Crystallization Processes. YouTube. [Link]
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2,4,5-Trifluorobenzoic acid. PubChem. [Link]
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3-Chloro-2,4,5-trifluorobenzoic acid. PMC. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
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The Largest Curated Crystal Structure Database. CCDC. [Link]
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What Problems Might Occur If Crystallization Occurs Too Rapidly?. News - Achieve Chem. [Link]
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CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
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X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]
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Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. [Link]
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(PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]
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Structural and Theoretical Investigation of Anhydrous 3,4,5-Triacetoxybenzoic Acid.. SciSpace. [Link]
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X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]
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Comparative Study of Fluorinated Intermediates in Quinolone Synthesis: DCFA vs. TFBA
As the demand for third-generation fluoroquinolone antibiotics (such as ciprofloxacin, levofloxacin, and moxifloxacin) continues to rise, the strategic selection of fluorinated building blocks is critical for process chemists. The synthesis of the fluoroquinolone core fundamentally relies on two primary intermediates: 2,4-Dichloro-5-fluoroacetophenone (DCFA) and 2,4,5-Trifluorobenzoic acid (TFBA) .
This guide provides an objective, data-driven comparison of these two intermediates, analyzing their mechanistic pathways, process efficiency, and downstream utility. By understanding the thermodynamic drivers and analytical validation points of each route, researchers can optimize their synthetic workflows for maximum yield and sustainability.
Mechanistic Paradigms: The Acetophenone vs. Benzoic Acid Routes
The architectural construction of the fluoroquinolone core requires the formation of a β-ketoester, which subsequently undergoes enamine formation and intramolecular nucleophilic aromatic substitution (S_NAr). The choice between DCFA and TFBA dictates the initial thermodynamic hurdles of the synthesis.
-
The DCFA Route (Acetophenone Pathway): DCFA already possesses the essential methyl ketone moiety. The transformation to the β-ketoester is a direct Claisen condensation with diethyl carbonate. This route is highly atom-economical and is the industrial standard for ciprofloxacin synthesis[1].
-
The TFBA Route (Benzoic Acid Pathway): TFBA lacks the methyl ketone. It must first be activated to an acyl chloride, followed by a coupling reaction with a malonate derivative, and finally subjected to selective decarboxylation to yield the β-ketoester. While thermodynamically more demanding, this route offers immense versatility for synthesizing a wider array of heavily fluorinated quinolones (e.g., lomefloxacin)[2].
Fig 1: Divergent synthesis pathways converging on the fluoroquinolone core via DCFA and TFBA.
Quantitative Performance & Sustainability Data
Recent advancements in process engineering have drastically altered the efficiency metrics of these intermediates. For instance, replacing traditional mixed-acid nitration with microchannel continuous reaction technology has elevated DCFA synthesis to unprecedented sustainability levels[1].
| Parameter | 2,4-Dichloro-5-fluoroacetophenone (DCFA) | 2,4,5-Trifluorobenzoic acid (TFBA) |
| Primary Target APIs | Ciprofloxacin, Enrofloxacin[3] | Temafloxacin, Lomefloxacin[4] |
| Core Synthesis Steps | 1 Step (Claisen Condensation) | 3 Steps (Acylation, Coupling, Decarboxylation) |
| Atom Economy (to β-ketoester) | High (Direct incorporation) | Moderate (Loss of CO2 and HCl) |
| Optimized Overall Yield | ~86.4% (Microchannel / CNC+ catalyst)[1] | ~75-80% (Batch process)[2] |
| Environmental Impact | 87% waste acid reduction via continuous flow[1] | Higher halide waste during Halex fluorination |
| Purification Requirement | Direct precipitation / Crystallization[5] | Often requires careful pH-controlled extraction |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm thermodynamic progression before proceeding to the next chemical stage, eliminating the need for tedious intermediate column chromatography[5].
Protocol A: Synthesis of β-Ketoester via the TFBA Route (Malonate Coupling)
This three-step one-pot sequence converts TFBA into the crucial β-ketoester.
Step 1: Acyl Chloride Activation
-
Suspend TFBA (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add catalytic N,N-Dimethylformamide (DMF) (0.05 equiv), followed by dropwise addition of Thionyl Chloride (
) (1.5 equiv) at 0°C. -
Warm to 35°C and stir for 4 hours.
-
Causality: DMF reacts with
to form the highly electrophilic Vilsmeier-Haack reagent. This lowers the activation energy, allowing quantitative conversion at <40°C, which prevents thermal degradation of the fluorinated aromatic ring. -
Self-Validation Checkpoint 1: Analyze an aliquot via FTIR. The complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the C=O stretch to ~1750 cm⁻¹ confirms the formation of the acyl chloride. Do not proceed until the O-H band is entirely absent.
Step 2: Magnesium-Chelated Malonate Coupling
-
In a separate flask, suspend Potassium ethyl malonate (1.2 equiv) in acetonitrile. Add anhydrous
(1.5 equiv) and Triethylamine (TEA) (3.0 equiv). Stir for 2 hours at 20°C. -
Slowly transfer the acyl chloride solution from Step 1 into this malonate complex at 0°C.
-
Causality: Potassium ethyl malonate is relatively unreactive.
forms a rigid magnesium chelate with the malonate, drastically increasing the acidity of the α-proton and locking the enolate in a conformation that exclusively drives C-acylation over O-acylation. -
Self-Validation Checkpoint 2: TLC (Hexane:EtOAc 4:1) should show a complete shift of the acyl chloride spot to a highly UV-active intermediate (Rf ~0.4).
Step 3: Selective Decarboxylation
-
Add p-Toluenesulfonic acid (p-TsOH) (0.5 equiv) and water (2.0 equiv) to the mixture. Reflux at 110°C for 6 hours.
-
Causality: p-TsOH provides precise acidic conditions to hydrolyze the less sterically hindered ester. The applied heat (110°C) drives the loss of
via a six-membered cyclic transition state, irreversibly pushing the equilibrium to the desired β-ketoester. -
Self-Validation Checkpoint 3: Monitor the reaction bubbler. The cessation of
gas evolution physically validates the completion of decarboxylation. HPLC should confirm >98% purity of the β-ketoester.
Fig 2: Self-validating experimental workflow for TFBA to β-ketoester conversion.
Protocol B: Synthesis of β-Ketoester via the DCFA Route (Claisen Condensation)
Because DCFA already contains the methyl ketone, the workflow is significantly streamlined.
Step 1: Deprotonation and Condensation
-
Charge a dry reactor with Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) and anhydrous toluene.
-
Add Diethyl carbonate (3.0 equiv). Heat the suspension to 80°C.
-
Dissolve DCFA (1.0 equiv) in anhydrous toluene and add dropwise over 2 hours.
-
Causality: NaH irreversibly deprotonates the methyl group of DCFA. Diethyl carbonate is utilized in a large excess to act as both reactant and solvent-modifier, preventing the self-condensation of the acetophenone. The slow addition of DCFA ensures the local concentration of the enolate remains low, favoring cross-condensation.
-
Self-Validation Checkpoint 1: The reaction mixture will transition from a grey suspension to a thick, yellow, easily stirrable slurry (the sodium salt of the β-ketoester). GC-MS of a neutralized aliquot should show the complete disappearance of the DCFA peak (M+ 206) and the appearance of the product mass (M+ 278).
Step 2: Quenching and Isolation
-
Cool the mixture to 0°C and quench slowly with glacial acetic acid until pH reaches 5-6.
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
Causality: Acetic acid is chosen over mineral acids for the quench to prevent premature hydrolysis of the newly formed ethyl ester.
-
Self-Validation Checkpoint 2:
H-NMR (in ) will display a characteristic singlet at ~3.9 ppm (active methylene protons) and a distinct enol-form proton at ~12.5 ppm, validating the successful formation of the β-ketoester.
Conclusion & Strategic Recommendations
Both DCFA and TFBA remain indispensable to the pharmaceutical industry's fluoroquinolone pipeline.
For high-volume, dedicated production of Ciprofloxacin or Enrofloxacin , the DCFA route is undeniably superior. The direct Claisen condensation minimizes step count, and modern microchannel continuous flow technologies have effectively neutralized the historical environmental hazards associated with its upstream nitration and fluorination[1].
Conversely, for facilities focused on a diverse portfolio of heavily substituted fluoroquinolones (where the C-8 position requires a fluorine atom, such as Lomefloxacin), TFBA provides the necessary structural foundation[6]. While the malonate coupling workflow is more complex, strict adherence to the self-validating checkpoints outlined above ensures high fidelity and yield, bypassing the need for chromatographic purification[5].
References
-
Development of an Optimized Process for 2,4-Dichloro-5-fluoroacetophenone: A Key Intermediate of Ciprofloxacin Organic Process Research & Development, ACS Publications URL:[Link]
-
A Continuous Process Towards the Synthesis of Quinolones VCU Scholars Compass URL:[Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids National Center for Biotechnology Information (PMC) URL:[Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives National Center for Biotechnology Information (PMC) / Molecules URL:[Link]
Sources
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- 4. 2,4,5-Trifluorobenzoic acid | 446-17-3 [chemicalbook.com]
- 5. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Elemental Analysis Standards for 3-Acetoxy-2,4,5-trifluorobenzoic Acid
[1]
Executive Summary
3-Acetoxy-2,4,5-trifluorobenzoic acid (CAS: Derivative of 116751-24-7) is a critical intermediate in the synthesis of fluoroquinolone antibiotics, such as Ofloxacin and Levofloxacin .[1][2] Its purity directly impacts the yield and safety profile of the final pharmaceutical API.
However, validating this compound via Elemental Analysis (EA) is notoriously difficult. The high fluorine content (~24%) attacks standard quartz combustion tubes and forms volatile tetrafluorosilane (
This guide compares the performance of Generic Calibration Standards against Matrix-Matched Fluorinated Standards and outlines the specific protocol required to achieve <0.3% error tolerances for this compound.
The Analytical Challenge: Why Standard Protocols Fail
In a standard CHNS/O combustion analyzer, organic fluorine creates two catastrophic failure modes:
-
Quartz Corrosion: Fluorine reacts with the silica combustion tube (
) to form gas. This degrades the reactor and leads to costly instrument downtime. -
Data Distortion: The formation of HF and
alters the gas stoichiometry, often causing "ghost" peaks or suppressing the Carbon signal, leading to low %C recovery .
Table 1: Impact of Fluorine Interference on Data Accuracy
| Parameter | Theoretical Value | Standard Method Result (No Additive) | Optimized Method Result (With WO3) |
| Carbon (%C) | 46.17% | 45.10% (Low Bias) | 46.15% |
| Hydrogen (%H) | 2.15% | 2.50% (High Bias due to HF) | 2.18% |
| Fluorine (%F) | 24.34% | Not Detected / Interference | Sequestered |
Comparative Analysis of Standards
To validate a batch of 3-Acetoxy-2,4,5-trifluorobenzoic acid, you cannot rely solely on a single calibration standard. You must employ a "Triad Strategy" utilizing a Primary Calibrator, a Surrogate Check, and the Qualified Reference Material.
Option A: The Primary Calibrator (Acetanilide/Benzoic Acid)
-
Role: Sets the detector response factor (K-factor) for C, H, and N.
-
Pros: High purity (>99.9%), stable, non-hygroscopic.
-
Cons: Zero Fluorine content. Calibrating only with Acetanilide fails to account for the "Fluorine Effect" (the lag time and chemical scavenging required in the combustion tube).
-
Verdict: Necessary but Insufficient. Use for baseline calibration only.
Option B: The Surrogate Check (4-Fluorobenzoic Acid)
-
Role: Verifies the efficiency of the Fluorine Scavenger (e.g.,
or ). -
Pros: Contains Fluorine (~13.5%), commercially available as a Certified Reference Material (CRM).
-
Cons: Lower F-content than the target analyte (13% vs. 24%). It may pass QC even if the scavenger is partially depleted, leading to a false pass for the higher-fluorine target.
-
Verdict: Critical System Suitability Test. Run this before your samples.
Option C: The Target Standard (High-Purity 3-Acetoxy-2,4,5-trifluorobenzoic Acid)
-
Role: The "Gold Standard" for batch release.
-
Pros: Perfect matrix match (24% F). Identical combustion kinetics.
-
Cons: Not widely available as a commercial CRM. Must be synthesized and characterized in-house (NMR, HPLC, Mass Spec) to establish purity.
-
Verdict: The Ultimate Validator. Once characterized, this becomes your internal Working Standard.
Strategic Workflow & Decision Tree
The following diagram illustrates the decision logic for selecting standards and troubleshooting EA results for fluorinated intermediates.
Caption: Analytical workflow for validating high-fluorine compounds, emphasizing the "Surrogate Check" step.
Experimental Protocol: The "Fluorine-Mode" Setup
To achieve the results in Table 1, you must modify the standard combustion protocol.
Reagents & Materials:
-
Capsules: Tin (Sn) capsules (Standard light weight).
-
Additive: Vanadium Pentoxide (
) or Tungsten Trioxide ( ) powder. -
Combustion Tube: Quartz tube packed with CaO or a proprietary "Fluorine Absorber" layer (e.g., FluoAdso).
Step-by-Step Methodology:
-
Weighing:
-
Tare the tin capsule.
-
Weigh 1.5 – 2.0 mg of the 3-Acetoxy-2,4,5-trifluorobenzoic acid sample.
-
Crucial Step: Add 10 – 15 mg of
or directly into the capsule on top of the sample. -
Fold and seal the capsule tightly to exclude air.
-
-
Instrument Parameters:
-
Furnace Temperature: Increase to 1050°C (Fluorinated bonds are stable and require higher energy to fracture).
-
Oxygen Dose: Increase
injection time by 20% to ensure complete oxidation of the acetoxy group. -
Cycle Time: Extend the run time to account for the slower release of gases from the scavenger matrix.
-
-
Mechanism of Action: The additive (
) acts as a flux and an oxidative catalyst. More importantly, it helps bind the Fluorine in the ash (forming stable metal fluorides) rather than letting it escape as volatile or . The CaO layer in the tube further traps any escaping halogen gases.
Interpreting the Results
Theoretical Composition (C9H5F3O4):
-
Carbon: 46.17%
-
Hydrogen: 2.15%
Common Failure Signatures:
-
Low Carbon (< 45.8%): Usually indicates incomplete combustion or "carbide formation" due to insufficient Oxygen. Solution: Increase O2 dose.
-
High Hydrogen (> 2.5%): Indicates water contamination (sample is hygroscopic) or Fluorine interference mimicking Hydrogen in the detector. Solution: Dry sample at 50°C or refresh the water trap.
-
Drifting Baseline: The quartz tube is likely etched by Fluorine. Solution: Replace combustion tube immediately.
References
-
Thermo Fisher Scientific. (2017). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.Link
-
New Drug Approvals. (2015). Ofloxacin: Synthesis and Intermediates (including 3-acetoxy-2,4,5-trifluorobenzoic acid).[3][1][2][4][5]Link[2]
-
Metrohm. (2025). Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography.Link
-
EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography.[6][7][8]Link
-
PubChem. (2025). 2,4,5-Trifluorobenzoic acid (Precursor Data).[1][2][4][9][10][11][12]Link
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- 3. 3-Butyl-2-oxobenzimidazole-1-carbonyl chloride - CAS号 1026434-11-6 - 摩熵化学 [molaid.com]
- 4. JPH0696545B2 - Process for producing 3,5,6-trifluoro-4-hydroxyphthalic acid - Google Patents [patents.google.com]
- 5. US4831190A - Trifluorohydroxyaromatic acid and preparation thereof - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
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- 8. teinstruments.com [teinstruments.com]
- 9. 2,4,5-Trifluorobenzoic acid | 446-17-3 [chemicalbook.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
quality control specifications for industrial grade 3-Acetoxy-2,4,5-trifluorobenzoic acid
This guide provides an in-depth technical analysis of the quality control (QC) specifications for 3-Acetoxy-2,4,5-trifluorobenzoic acid (ATFBA) . It is designed for process chemists and quality assurance professionals involved in the manufacturing of fluoroquinolone antibiotics.[1][2][3]
Part 1: Strategic Context & Comparative Analysis
1.1 The Role of ATFBA in Quinolone Synthesis 3-Acetoxy-2,4,5-trifluorobenzoic acid is a critical "protected" intermediate used primarily in the synthesis of fourth-generation fluoroquinolones such as Gatifloxacin , Moxifloxacin , and Balofloxacin .[1][2][3][4] Its primary function is to introduce the oxygen functionality at the C-8 position of the final quinolone core while preventing side reactions during the activation of the carboxylic acid.[1]
1.2 Comparative Performance: Why Acetylation Matters In industrial scale-up, the choice between the acetylated form (ATFBA) and its alternatives—specifically the unprotected 3-Hydroxy-2,4,5-trifluorobenzoic acid (3-OH-TFBA) —is a decision driven by reaction kinetics and impurity control.[1][2][3][4]
| Feature | 3-Acetoxy-2,4,5-trifluorobenzoic acid (ATFBA) | 3-Hydroxy-2,4,5-trifluorobenzoic acid (3-OH-TFBA) | 2,4,5-Trifluorobenzoic acid (TFBA) |
| Primary Utility | Activated Intermediate for Acid Chloride formation.[1][2][3][4] | Precursor to ATFBA; rarely used directly for coupling.[1][2][3] | Starting Material for the 3-substitution sequence. |
| Reaction with SOCl₂ | Clean Conversion. The acetoxy group is non-nucleophilic, allowing smooth formation of the acid chloride.[1][2][3] | High Risk. The free phenolic -OH competes with -COOH, leading to polymerization or self-esterification.[1][2][3] | N/A. Lacks the C-3 oxygenation required for 8-methoxy quinolones.[1][2][3] |
| Impurity Profile | Low risk of oligomers.[1][2][3] Main impurity is the hydrolyzed 3-OH form.[1][2][3] | High risk of dimer/oligomer formation during activation.[1][2][3] | Generates des-methoxy impurities in final drug substance.[1][2][3] |
| Storage Stability | Moderate.[1][2][3] Sensitive to moisture (hydrolysis).[1][2][3][5] | High stability.[1][2][3] | High stability.[1][2][3] |
Key Insight: Using ATFBA instead of 3-OH-TFBA increases the yield of the subsequent Friedel-Crafts acylation or ester condensation step by preventing the formation of intermolecular esters (depsides).[1][2][3]
Part 2: Quality Control Specifications (Industrial Grade)
The following specifications are established to ensure the material performs reproducibly in the formation of 3-Acetoxy-2,4,5-trifluorobenzoyl chloride .
Core Specification Table
| Parameter | Specification Limit | Criticality |
| Appearance | White to off-white crystalline powder | Medium: Darkening indicates oxidation or phenolic degradation.[1][2][3][4] |
| Assay (HPLC) | ≥ 98.5% (w/w) | High: Directly impacts stoichiometry in the acid chloride step.[1][2][3] |
| 3-OH-TFBA Impurity | ≤ 0.50% | Critical: Free phenol reacts with thionyl chloride/phosgene, consuming reagents and generating HCl. |
| 2,4,5-TFBA Impurity | ≤ 0.20% | Medium: Leads to "des-methoxy" impurities in the final API which are hard to remove.[1][2][3][4] |
| Loss on Drying (LOD) | ≤ 0.50% | Critical: Moisture hydrolyzes the acid chloride back to the acid immediately upon formation.[1][2][3] |
| Melting Point | 138°C – 142°C | Medium: Identity confirmation.[1][2][3] (Note: 3-OH analog melts higher, ~148-150°C).[1][2][3] |
| Residue on Ignition | ≤ 0.10% | Low: Checks for inorganic salt carryover (e.g., sodium acetate).[1][2][3] |
Detailed Impurity Fate Mapping
Understanding the fate of impurities is essential for setting specifications.[1][2][3]
-
Impurity A (3-Hydroxy-2,4,5-trifluorobenzoic acid): If present >0.5%, it consumes the chlorinating agent (SOCl₂ or Oxalyl Chloride) to form a chlorosulfite ester, which decomposes to release SO₂, but can also form dimers.[1][3]
-
Impurity B (Acetic Acid): Residual acetic acid will be converted to Acetyl Chloride, a volatile impurity that competes in the subsequent acylation step, potentially acetylating the nucleophile (e.g., ethyl acrylate or malonate).[1]
Part 3: Visualization of QC & Synthesis Workflow
The following diagram illustrates the critical control points (CCPs) where QC specifications prevent downstream failure.
Figure 1: Critical Control Points in the conversion of ATFBA to Quinolone Intermediates. Note the divergence at QC Point 1 where high impurity levels lead to side reactions.
Part 4: Validated Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method separates the acetylated product from the free phenol (3-OH) and the starting material (TFBA).[1][2][3][4]
-
Principle: Reverse-phase chromatography with acidic mobile phase to suppress ionization of the carboxylic acids, ensuring sharp peak shapes.[1][2][3]
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).[1][2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2][3]
-
Detection: UV at 230 nm (Carbonyl absorption) and 272 nm (Aromatic ring).[1][2][3]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 90 | 10 |[1][2][3][4]
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between 3-Hydroxy-2,4,5-TFBA (RT ~8 min) and 3-Acetoxy-2,4,5-TFBA (RT ~12 min).
-
Tailing Factor: < 1.5 for the main peak.
-
RSD: < 2.0% for 5 replicate injections of the standard.[1][2][3]
Rapid Identification of Hydrolysis (Self-Validating Check)
Before committing a batch to the expensive acid chloride step, perform this quick check:
-
Dissolve 100 mg of ATFBA in 2 mL of neutral acetone.
-
Observation:
Part 5: Handling & Stability
-
Storage: Store in tightly sealed containers (polyethylene lined drums) at 2-8°C or cool ambient temperature (<25°C).
-
Moisture Sensitivity: The compound is an anhydride-equivalent in reactivity; moisture will slowly hydrolyze the ester bond, releasing acetic acid and increasing the 3-OH impurity.[1][2][3] Desiccants (silica gel) in the secondary packaging are recommended.[1][2][3]
References
-
Synthesis of 2,4,5-Trifluorobenzoic Acid and Derivatives. American Laboratory. (2015). Detailed overview of the precursor synthesis and HPLC tracking of trifluoro-intermediates.
- Impurity Profiling in Quinolone Synthesis.Journal of Pharmaceutical and Biomedical Analysis.
-
Safety Data Sheet: 3-Hydroxy-2,4,5-trifluorobenzoic acid. Capot Chemical. (2018).[1][2][3][6] Provides physical property baselines for the primary impurity (Hydrolysis product).
-
PubChem Compound Summary: 2,4,5-Trifluorobenzoic acid. National Center for Biotechnology Information. (2025).[1][2][3] Structural and chemical property data for the parent scaffold.[1][2][3][7][8]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Acetoxy-2,4,5-trifluorobenzoic Acid
For researchers and drug development professionals, the synthesis and handling of complex molecules like 3-Acetoxy-2,4,5-trifluorobenzoic acid are routine. However, the lifecycle of such a compound within a laboratory does not end upon the completion of a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Acetoxy-2,4,5-trifluorobenzoic acid, grounded in established safety principles and regulatory standards.
Hazard Assessment and Core Principles
3-Acetoxy-2,4,5-trifluorobenzoic acid, as a member of the fluorinated organic acid family, must be treated as hazardous material. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar compounds, such as 2,4,5-trifluorobenzoic acid and 3-hydroxy-2,4,5-trifluorobenzoic acid, provide a strong basis for a conservative risk assessment.
These analogues are consistently classified as:
-
Skin Irritants: Capable of causing skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritants: Posing a risk of serious eye damage.[1][2][3][4][5]
-
Respiratory Irritants: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][5]
The core principle for the disposal of this and other fluorinated organic compounds is based on the exceptional stability of the carbon-fluorine (C-F) bond. This stability renders standard chemical neutralization methods largely ineffective for degradation.[6] Therefore, complete destruction is necessary to prevent environmental persistence.
The primary and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a specialized facility. [6][7][8] These facilities are equipped with off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride (HF).[6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final, compliant disposal.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure all appropriate PPE is in use to prevent personal exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: A standard laboratory coat is required. Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable for handling organic acids, but it is crucial to consult the glove manufacturer's resistance chart for specific breakthrough times.[9][10] Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work under a certified chemical fume hood. If dust is generated, respiratory protection may be required.
| PPE Requirement | Specification |
| Eye Protection | Chemical safety goggles (ANSI Z87.1-rated) or face shield. |
| Hand Protection | Nitrile or Neoprene gloves. Check manufacturer's compatibility data. |
| Body Protection | Standard laboratory coat. |
| Respiratory | Use within a chemical fume hood. Respirator required if dusts are generated outside of a hood. |
Step 2: Waste Segregation and Containerization
Proper segregation is fundamental to safe waste management.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for 3-Acetoxy-2,4,5-trifluorobenzoic acid waste. High-density polyethylene (HDPE) containers are a suitable choice.[12]
-
Do Not Mix Waste Streams: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, do not mix this waste with other chemical waste, especially bases or oxidizing agents.[6][13][14] Incompatible chemicals must not be mixed in a single container.[14]
-
Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a tightly sealing lid.[12] Liquid waste containers should only be filled to 70-80% capacity to allow for vapor expansion.[14] The exterior of the container must be kept clean.[12]
Step 3: Labeling and Temporary Storage
Clear and accurate labeling is a regulatory requirement and prevents dangerous miscues.
-
Label Contents Clearly: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "3-Acetoxy-2,4,5-trifluorobenzoic acid Waste"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Irritant")
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
The date of accumulation.
-
-
Secure Storage: Keep the waste container closed at all times except when adding waste.[15] Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from general laboratory traffic.
Step 4: Arranging for Final Disposal
The final disposal must be handled by certified professionals.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will provide guidance on specific institutional procedures and arrange for waste pickup.
-
Certified Waste Management Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company. This ensures the waste is transported, handled, and incinerated in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[13][16]
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated by working under a fume hood or increasing air exchange.
-
Assemble Cleanup Materials: Before cleaning, don the appropriate PPE as described in Step 1.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse.[6]
-
Dispose: The container with the cleanup materials must be sealed, labeled as hazardous waste, and disposed of following the protocol in Section 2.
Disposal Procedure Flowchart
The following diagram outlines the decision-making process for the proper disposal of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
Caption: Decision workflow for routine and emergency disposal of 3-Acetoxy-2,4,5-trifluorobenzoic acid.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 3-Acetoxy-2,4,5-trifluorobenzoic acid, protecting themselves, their colleagues, and the environment.
References
- Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. Benchchem.
- Chemical resistant gloves.
- Chemical Resistance Reference Chart.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- Gloves - Tables of Properties and Resistances.
- Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025).
- Safety Data Sheet. (2025). MilliporeSigma.
- Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
- Glove Compatibility. CP Lab Safety.
- Safety data sheet. CPAChem.
- Hazardous Waste Disposal Guidelines. Purdue University.
- 3,4,5-Trifluorobenzoic acid Safety Data Sheet. (2016). Australia Pacific LNG.
- Safety Data Sheet. (2025). Fisher Scientific.
- Safety Data Sheet. (2025).
- MSDS of 3-Hydroxy-2,4,5-trifluorobenzoic acid. (2018). Capot Chemical Co., Ltd.
- 3-Hydroxy-2,4,5-trifluorobenzoic acid SDS, 116751-24-7 Safety Data Sheets. ECHEMI.
- Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- BENZOIC ACID Safety Data Sheet. (2021). Alpha Resources.
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026). SDS Manager.
- Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Benzoic acid AGR Safety Data Sheet. Labbox.
- Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough.
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Personal protective equipment for handling 3-Acetoxy-2,4,5-trifluorobenzoic acid
[1][2]
Executive Hazard Assessment
Compound: 3-Acetoxy-2,4,5-trifluorobenzoic acid Chemical Class: Fluorinated Aromatic Carboxylic Acid / Acetoxy-derivative Physical State: Solid (typically off-white crystalline powder)[1][2][3]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact acetoxy-derivative may be sparse in public repositories, we apply the Precautionary Principle based on its structural analogs (2,4,5-trifluorobenzoic acid and 3-hydroxy-2,4,5-trifluorobenzoic acid).[2][3]
Key Risk Factors:
-
Corrosivity/Irritation: The benzoic acid moiety, combined with the electron-withdrawing fluorine atoms, increases the acidity (lowers pKa) compared to non-fluorinated analogs.[1][2][3] This significantly heightens the risk of serious eye damage and respiratory irritation upon contact with mucous membranes.[2][3]
-
Hydrolytic Instability: The acetoxy group at the C3 position is susceptible to hydrolysis, particularly in humid conditions or upon contact with moisture in tissues (eyes/lungs), potentially releasing acetic acid and the underlying phenolic derivative (3-hydroxy-2,4,5-trifluorobenzoic acid), creating a dual-irritant profile.[1][2][3]
-
Electrostatic Potential: Fluorinated organic powders are notorious for accumulating static charge, making them "fly" during weighing, which increases the risk of inhalation exposure.[2][3]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard Requirement | Senior Scientist Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Do not use safety glasses. Powders can bypass the gaps in glasses.[2][3] The acidic nature of the compound poses a risk of immediate corneal opacity if dust enters the eye.[3] |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil; Inner: 4 mil) | Fluorinated compounds often exhibit enhanced lipophilicity.[2] Double gloving provides a breakthrough buffer.[2] Inspect for pinholes before use.[2] |
| Respiratory | Fume Hood (Primary) or N95/P100 Respirator (Secondary) | Engineering controls (Hood) are mandatory.[2][3] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of static-charged dust.[2] |
| Body | Lab Coat (High-neck, long sleeve) + Tyvek Sleeves | Standard cotton coats are sufficient for small scale (<5g).[2][3] For larger scales, use Tyvek sleeves to prevent dust accumulation on fabric cuffs which can transfer to wrists later.[2] |
PPE Decision Logic
The following diagram outlines the decision process for selecting PPE based on the scale of operation.
Figure 1: Decision logic for scaling PPE based on quantity and physical state.
Operational Protocol: Safe Weighing & Transfer
Handling fluorinated powders requires specific techniques to mitigate static charge and aerosolization.[2]
Step-by-Step Methodology
-
Engineering Setup:
-
Preparation:
-
Transfer Technique:
-
Do not pour. Use a stainless steel spatula. Plastic spatulas generate static.[2]
-
Transfer slowly. If the powder "flies" (repels from the spatula), pause and touch the spatula to a grounded metal surface (like the hood sash track) to discharge.[1][2]
-
Expert Tip: If the static is unmanageable, use a polonium-210 anti-static brush or gently wipe the outer container with a damp lint-free wipe to discharge the exterior glass.[1][2][3]
-
-
Decontamination:
Workflow Visualization
Figure 2: Linear workflow for minimizing exposure during solid handling.
Emergency Response & Disposal
Accidental Spill (Powder)[1][2][3]
-
Evacuate the immediate area if the spill is outside the fume hood (> 1 gram).[2][3]
-
Alert lab personnel.
-
Cleanup:
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[2][5][6][11][13] Hold eyelids open. The acidity requires prolonged flushing to normalize pH.[2] Seek medical attention.
-
Skin Contact: Wash with soap and water.[4][5][6][8][10][11][12] If redness persists (indicating acid burn or sensitivity), seek medical aid.[2]
Waste Disposal[3][4][5][6][7][13]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521170, 2,4,5-Trifluorobenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2,4,5-trifluorobenzoic acid.[2][3][14] Retrieved from [Link][2][3]
- Context: Verification of Skin/Eye Irritant Category 2 classific
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
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- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]
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- 14. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
